Ethyl 2-(thiazol-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMKLBXQEYBHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618638 | |
| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141704-11-2 | |
| Record name | Ethyl (1,3-thiazol-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90618638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Ethyl 2-(thiazol-2-yl)acetate" CAS number
An In-Depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate CAS Number: 141704-11-2
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Identified by its CAS Number 141704-11-2, this compound's unique structural arrangement, featuring a thiazole ring linked to an ethyl acetate moiety, makes it a versatile precursor for a wide array of biologically active molecules. This document details its physicochemical properties, outlines a robust and validated synthesis protocol via the Hantzsch thiazole synthesis, explores its chemical reactivity, and discusses its applications in the development of therapeutic agents. Safety protocols, handling procedures, and analytical characterization techniques are also presented to provide researchers, scientists, and drug development professionals with a thorough and practical resource.
Introduction to this compound
This compound is an organic compound featuring a five-membered aromatic thiazole ring, which contains both sulfur and nitrogen atoms.[1] This heterocyclic core is a prevalent scaffold in numerous FDA-approved drugs and biologically active agents, valued for its ability to engage in various biological interactions. The ethyl acetate group attached at the 2-position of the thiazole ring provides a reactive handle for further chemical modification, establishing this molecule as a crucial intermediate in synthetic chemistry.[2] Its utility spans the development of novel compounds for applications in pharmaceuticals and agrochemicals.[1] The strategic importance of this molecule lies in its capacity to serve as a foundational element for constructing more complex molecular architectures with desired therapeutic properties.
Physicochemical Properties and Characterization
The accurate identification and characterization of this compound are fundamental for its effective use in research and development. The key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141704-11-2 | [3][4] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or white powder | [1][5] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[1] | [1] |
| Storage | Sealed, in a dry, cool, and well-ventilated place.[5][6] | [5][6] |
2.1 Spectroscopic Data
While a comprehensive public spectral database for this specific compound is limited, typical NMR and MS data for similar thiazole acetate structures provide expected values for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet for the methyl protons (-CH₃) of the ethyl group, a quartet for the methylene protons (-OCH₂-) of the ethyl group, a singlet for the methylene protons adjacent to the thiazole ring (-CH₂-), and two distinct signals for the two protons on the thiazole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Characteristic peaks would be observed for the carbonyl carbon of the ester, the carbons of the thiazole ring, the methylene carbons, and the methyl carbon of the ethyl group.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z = 171.04, corresponding to the molecular weight of the compound.
Synthesis of this compound
The most common and efficient method for constructing the thiazole ring of this compound is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9]
3.1 Synthesis Pathway and Mechanism
The synthesis proceeds by reacting an ethyl haloacetate (e.g., ethyl bromoacetate) with thioformamide. The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the ethyl haloacetate. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[7]
Caption: Hantzsch thiazole synthesis workflow.
3.2 Detailed Experimental Protocol
This protocol is a representative procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Ethyl bromoacetate
-
Thioformamide
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in absolute ethanol.
-
Addition of Reagent: Slowly add ethyl bromoacetate (1.05 equivalents) to the solution at room temperature. Causality Note: A slight excess of the bromoacetate ensures the complete consumption of the thioformamide. The addition should be slow to control any initial exotherm.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step removes the hydrobromic acid byproduct.
-
Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue three times with dichloromethane. Causality Note: DCM is chosen as the extraction solvent due to the product's high solubility in it and its immiscibility with water.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Chemical Reactivity and Applications in Drug Development
The structure of this compound offers multiple sites for chemical modification, making it a valuable synthetic intermediate.
Caption: Key reactive sites on this compound.
4.1 Role as a Synthetic Intermediate
The thiazole moiety is a key pharmacophore in many therapeutic agents. This compound serves as a precursor to introduce this important heterocyclic system into larger molecules.
-
Anticancer Agents: The core structure is used in the synthesis of novel kinase inhibitors, such as those targeting VEGFR-2, and compounds that induce apoptosis in cancer cell lines.[10] For example, it can be a starting material for thiazolyl-indole derivatives which have shown potent multitarget anticancer activity.[10]
-
Antimicrobial Agents: Derivatives have been investigated for their potential as antimicrobial agents.[11]
-
CNS Agents: The thiazole ring is present in drugs that act on the central nervous system, and this compound can be a building block for analogues with potential anticonvulsant activity.
4.2 Case Study: Synthesis of Carboxamide Derivatives
A notable application is its use in synthesizing N-(thiazol-2-yl) carboxamides. In a typical reaction, the ester group of Ethyl 2-(2-aminothiazol-4-yl)acetate (a related derivative) is first coupled with a carboxylic acid (like 1H-indole-2-carboxylic acid) using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[10] The resulting intermediate, an ethyl ester, can then be hydrolyzed to the corresponding carboxylic acid or reacted with hydroxylamine to form hydroxamic acids, both of which are classes of compounds with significant biological activity.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Hazards: The compound may cause skin, eye, and respiratory irritation.[12] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat when handling.[13] All operations should be performed in a well-ventilated area or a chemical fume hood.[12]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[5][6]
Conclusion
This compound (CAS 141704-11-2) is a cornerstone intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction, combined with the versatile reactivity of both the thiazole ring and the ethyl acetate functional group, provides chemists with a reliable tool for the construction of complex molecules. Its established role in the synthesis of compounds with potent anticancer and other biological activities underscores its continued importance in drug discovery and development. This guide provides the foundational knowledge required for the safe and effective utilization of this valuable chemical building block.
References
- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- ResearchGate. (2015, October 16). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate.
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- ChemBK. (2024, April 10). Ethyl 2-(2-formylaminothiazol-4-yl) acetate.
- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- ResearchGate. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE.
- Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
- The Royal Society of Chemistry. (n.d.). Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- Pharmaffiliates. (n.d.). 29182-42-1| Chemical Name : Ethyl 2-(Benzo[d]thiazol-2-yl)acetate.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- ResearchGate. (n.d.). Hantzsch thiazole synthesis.
- PubMed Central. (n.d.). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates.
- ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
Sources
- 1. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. 141704-11-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 141704-11-2 [chemicalbook.com]
- 5. This compound, CasNo.141704-11-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]
- 12. chembk.com [chembk.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
"Ethyl 2-(thiazol-2-yl)acetate" molecular weight
An In-depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate for Advanced Research and Development
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural motif, featuring a reactive thiazole ring coupled with an ethyl acetate side chain, renders it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its core physicochemical properties, synthesis methodologies, chemical reactivity, and significant applications, particularly in the realm of drug discovery. The content herein is curated for researchers, scientists, and drug development professionals, offering not only foundational knowledge but also actionable experimental protocols and mechanistic insights to empower innovation in the laboratory.
Core Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research. This compound is a colorless to light yellow liquid, and its key characteristics are summarized below.
| Property | Value | Source |
| Molecular Weight | 171.22 g/mol | [1] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| CAS Number | 141704-11-2 | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Solubility | Soluble in ethanol, ether, and similar solvents | [2] |
| MDL Number | MFCD12114489 | [1] |
The structure of this compound is fundamental to its reactivity. The thiazole ring is an electron-rich heterocycle, while the methylene bridge adjacent to the carbonyl group provides a site for enolate formation and subsequent reactions.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a topic of significant interest, with various routes developed to optimize yield and purity. A common and effective approach is the Hantzsch thiazole synthesis, which involves the condensation of a halo-carbonyl compound with a thioamide.
Common Synthetic Pathway: Hantzsch Thiazole Synthesis
A widely referenced method for synthesizing thiazole derivatives involves the reaction of ethyl bromo- or chloroacetate with a suitable thioamide. For the parent compound, this often starts with simpler precursors that build the thiazole ring. One efficient, one-pot synthesis method for a related compound, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves reacting ethyl acetoacetate with N-bromosuccinimide (NBS) to form an intermediate bromo-ketoester, which then reacts with thiourea.[3] This highlights a general strategy where a brominated ester intermediate is key.
The logical flow for a generalized synthesis is outlined below. The choice of a brominated ester is strategic; bromine is an excellent leaving group, facilitating the nucleophilic attack by the sulfur atom of the thioamide, which is the crucial first step of the ring-forming condensation reaction.
Caption: Generalized workflow for Hantzsch-type thiazole synthesis.
Detailed Experimental Protocol: Synthesis of a Thiazole Carboxylate Intermediate
This protocol describes the synthesis of a related, structurally important thiazole, Ethyl 2-amino-4-methylthiazole-5-carboxylate, which serves as a model for the construction of the core ring system.[3]
Materials:
-
Ethyl acetoacetate (1.0 equiv)
-
N-bromosuccinimide (NBS) (1.2 equiv)
-
Thiourea (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Bromination: Dissolve ethyl acetoacetate (1.0 equiv) in a mixture of water and THF. Cool the reaction vessel to below 0°C using an ice bath.
-
Slowly add NBS (1.2 equiv) to the cooled mixture. The bromination is highly exothermic, and maintaining a low temperature is critical to prevent side reactions.
-
Allow the mixture to stir at room temperature for 2 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) until the starting ethyl acetoacetate is consumed.
-
Cyclization: Add thiourea (1.0 equiv) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours. This provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic thiazole ring.
-
Work-up and Purification: After cooling, the solid product precipitates. Collect the solid by filtration.
-
Wash the filter cake thoroughly with water (3 x 100 mL) to remove any remaining salts and water-soluble impurities.
-
Recrystallize the crude product from ethyl acetate to yield the pure target compound.
Chemical Reactivity and Derivatization
This compound is a scaffold ripe for chemical modification, making it a valuable starting material for creating libraries of novel compounds. Its reactivity is centered around three primary locations: the ester moiety, the active methylene bridge, and the thiazole ring itself.
-
Ester Hydrolysis and Amidation: The ethyl ester can be readily hydrolyzed under basic conditions (e.g., using NaOH) to form the corresponding carboxylic acid.[4] This acid is a versatile handle for forming amide bonds via coupling reactions (e.g., with EDC), linking the thiazole core to other molecular fragments.[4] Alternatively, direct reaction with hydrazine hydrate converts the ester into a hydrazide, a key intermediate for synthesizing heterocycles like pyrazoles and oxadiazoles.[5]
-
Methylene Bridge Reactivity: The protons on the carbon between the thiazole ring and the carbonyl group are acidic and can be deprotonated by a suitable base to form an enolate. This nucleophile can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations.
-
Thiazole Ring Substitution: While the thiazole ring is relatively stable, it can undergo electrophilic substitution, although this is less common than modifications at the side chain.
Caption: Key derivatization pathways for this compound.
Applications in Drug Discovery
The thiazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to act as a bioisostere for other rings and engage in hydrogen bonding makes it a desirable feature in drug candidates. This compound serves as a crucial starting material for accessing novel thiazole-containing compounds with a wide range of biological activities.
-
Anticancer Agents: Thiazole derivatives have been extensively investigated as anticancer agents. For instance, novel indole-carboxamide derivatives synthesized from ethyl 2-(2-aminothiazol-4-yl)acetate have shown exceptional cytotoxicity against various cancer cell lines, including breast cancer (MCF-7).[4] Other studies have explored thiazolidinone compounds derived from related intermediates as inhibitors of VEGFR-2 and inducers of apoptosis.[6]
-
Antimicrobial and Other Activities: The benzothiazole derivatives, which share a similar core concept, exhibit significant antimicrobial properties.[7] The broader class of thiazoles is explored for activities including antitubercular, antiviral, and anti-inflammatory effects.[6]
The strategic value of this compound lies in its utility as a fragment that can be readily elaborated. Researchers can synthesize a core structure using this building block and then append various functional groups to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.
| Safety Aspect | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, gloves, and eye/face protection (goggles). | [2][8] |
| Handling | Use only in a well-ventilated area, such as a chemical fume hood. Avoid all personal contact, including inhalation of vapors or mists. | [2][8] |
| First Aid (Eyes) | In case of contact with eyes, rinse immediately and copiously with plenty of fresh water for at least 10 minutes and seek medical advice. | [2][9] |
| First Aid (Skin) | If spilled on skin, wash thoroughly with soap and water. Remove contaminated clothing. | [9] |
| Spill Cleanup | Contain and absorb spills with non-combustible, inert material (e.g., sand, vermiculite). Place in a suitable, labeled container for disposal. Prevent entry into drains or waterways. | [8][9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat and sources of ignition. | [10] |
References
- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)
- ChemicalBook. Ethyl 2-(thiazol-2-yl)
- Apollo Scientific. Ethyl-2-(2-benzothiazolyl)
- AChemBlock. ethyl 2-(benzo[d]thiazol-2-yl)
- PubChem. ethyl 2-(2-amino-2H-1,3-thiazol-3-yl)
- PubChem.
- Safety Data Sheet. 1. Product and company identification 2.
- Meridian Bioscience.
- Taylor & Francis Online.
- Smolecule. Ethyl 2-(benzo[d]thiazol-2-yl)
- Sigma-Aldrich.
- ECHEMI.
- Safety Data Sheet.
- PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024-02-14).
- PubMed Central (PMC). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- Royal Society of Chemistry (RSC). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2025-02-13).
Sources
- 1. This compound | 141704-11-2 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 7. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 10. rcilabscan.com [rcilabscan.com]
"Ethyl 2-(thiazol-2-yl)acetate" chemical formula
An In-Depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an acidic methylene group activated by both a thiazole ring and an ester moiety, endows it with versatile reactivity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's core physicochemical properties, details robust synthetic methodologies with mechanistic insights, explores its key chemical transformations, and contextualizes its application as a strategic precursor in the design of novel therapeutics. The content is grounded in established protocols and authoritative scientific literature to ensure accuracy and practical utility.
Core Molecular Profile
The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry
The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This motif is considered a "privileged structure" in drug discovery, appearing in a wide array of FDA-approved drugs and biologically active agents.[1] Its prevalence is due to its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid scaffold for orienting functional groups toward biological targets. Vitamin B1 (Thiamine) is a classic example of a vital natural product containing the thiazole ring.[1] this compound serves as a foundational reagent for introducing this valuable scaffold into more complex molecular architectures.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₇H₉NO₂S | [2][3] |
| Molecular Weight | 171.22 g/mol | [2] |
| CAS Number | 141704-11-2 | [2][3][4] |
| MDL Number | MFCD12114489 | [2] |
| Appearance | Colorless to light yellow liquid (typical) | [5] |
| Purity | Typically >95% | [3] |
Synthesis and Mechanistic Insights
The construction of the thiazole ring is a cornerstone of heterocyclic chemistry. The Hantzsch thiazole synthesis remains one of the most fundamental and reliable methods for this transformation.
The Hantzsch Thiazole Synthesis: A Foundational Approach
The Hantzsch synthesis generally involves the condensation reaction between an α-halocarbonyl compound and a thioamide. This powerful cyclization provides direct access to the thiazole core. For derivatives like this compound, a common strategy involves starting with an appropriate α-haloester and a simple thioamide, such as thioformamide, or building the side chain after the ring has been formed.
A highly efficient, one-pot procedure has been developed for related thiazole structures, which can be adapted for this target.[6] This approach avoids the isolation of sensitive intermediates, such as α-haloesters, by generating them in situ.
General Synthesis Workflow
The following diagram illustrates the logical flow of a one-pot synthesis adapted for thiazole esters, showcasing the key stages from starting materials to the final product.
Caption: One-pot synthesis logic for thiazole esters.
Detailed Experimental Protocol: Synthesis of a Thiazole Precursor
This protocol is a representative example of the Hantzsch reaction for synthesizing a functionalized thiazole acetate, which serves as a close analog and demonstrates the core methodology.[7]
Objective: To synthesize Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate.
Materials:
-
Pyridine-4-carbothioamide (30 mmol)
-
Ethyl 2-chloro-3-oxobutanoate (30 mmol)
-
Absolute Ethanol (30 mL)
-
10% Sodium Bicarbonate Solution
-
Cold Deionized Water
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of pyridine-4-carbothioamide (30 mmol) and ethyl 2-chloro-3-oxobutanoate (30 mmol) in absolute ethanol (30 mL).
-
Reaction: Heat the mixture to reflux and maintain this temperature for 5 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water.
-
Neutralization: Neutralize the solution carefully with a 10% sodium bicarbonate solution until effervescence ceases.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration.
-
Purification: Wash the collected solid with water and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the purified final product.
Causality: The choice of ethanol as a solvent is critical as it readily dissolves the reactants while being relatively inert. Heating to reflux provides the necessary activation energy for the condensation and cyclization to occur. The final neutralization and washing steps are essential to remove any unreacted starting materials and acidic byproducts, ensuring the purity of the isolated thiazole derivative.
Chemical Reactivity and Strategic Applications
The synthetic utility of this compound stems from two primary reactive sites: the active methylene group and the ester functionality.
Key Reactive Sites: A Causal Analysis
The protons on the methylene (-CH₂) carbon are significantly acidic. This is a direct consequence of being positioned between two electron-withdrawing groups: the aromatic thiazole ring and the carbonyl of the ethyl ester. This acidity allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate), which is a potent nucleophile. This reactivity is the cornerstone of its use as a building block for forming new carbon-carbon bonds.[8] The ester group can undergo standard transformations such as hydrolysis, transesterification, and, most importantly, amidation or hydrazinolysis.[9]
Diagram: Key Reactive Sites
Caption: Primary reactive centers of the molecule.
Core Transformation: Conversion to 2-(Thiazol-2-yl)acetohydrazide
A frequent and highly strategic transformation in drug discovery campaigns is the conversion of the ethyl ester to the corresponding acetohydrazide.[8] This is typically achieved by reacting the ester with hydrazine hydrate. The resulting hydrazide is a significantly more versatile intermediate than the ester. It serves as a nucleophilic handle for constructing a vast array of other heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, through condensation with various electrophiles.
Detailed Experimental Protocol: Synthesis of 2-(Benzo[d]thiazol-2-yl)acetohydrazide
This protocol for a closely related benzothiazole analog demonstrates the standard and reliable method for converting the ester to the hydrazide, a key step in creating derivative libraries.[8]
Objective: To synthesize 2-(Benzo[d]thiazol-2-yl)acetohydrazide from the corresponding ethyl ester.
Materials:
-
Ethyl 2-(benzo[d]thiazol-2-yl)acetate
-
Hydrazine Hydrate (e.g., 80% solution)
-
Ethanol
Procedure:
-
Setup: Dissolve the starting ethyl ester in a minimal amount of ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 4-8 hours), monitoring the reaction by TLC until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture. The product hydrazide, often being a solid, will precipitate out of the solution. If not, the volume can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol or ether to remove any unreacted hydrazine, and dry under vacuum.
Workflow: From Ester to Diverse Heterocycles
The conversion to the hydrazide unlocks numerous synthetic pathways for generating molecular diversity, which is critical for structure-activity relationship (SAR) studies.
Caption: Synthetic utility of the hydrazide intermediate.
Application in Drug Discovery and Development
This compound is not merely a chemical curiosity; it is a validated starting point for the development of potent and selective therapeutic agents.
Role as a Precursor in Bioactive Molecule Synthesis
The thiazole core is present in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][10] Research has demonstrated that derivatives synthesized from thiazole acetates can act as potent inhibitors of enzymes like VEGFR-2, a key target in angiogenesis and cancer therapy.[10] By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds for screening against such targets. For instance, novel derivatives have shown significant cytotoxic potential against liver cancer cell lines like Huh-7 and HepG-2.[10]
Strategic Considerations for Library Design
When using this scaffold, the synthetic strategy should be guided by the intended biological target.
-
Active Methylene Derivatization: If exploring modifications that protrude from the carbon linker, Knoevenagel or aldol-type condensations are ideal for introducing new aromatic or aliphatic groups.
-
Hydrazide-Based Derivatization: To build new heterocyclic systems appended to the core structure, the hydrazide pathway is superior. This allows for the exploration of diverse pharmacophores that can interact with different pockets of a target protein.
Handling, Storage, and Safety
Proper handling and storage are paramount to ensure the integrity of the reagent and the safety of laboratory personnel.
Stability and Storage Recommendations
While generally stable, compounds with active methylene groups can be susceptible to slow aerobic oxidation, especially if trace metal impurities or strong bases are present.[11] It is best practice to store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and in a cool, dark place to prevent degradation.
Safety Protocols and Personal Protective Equipment (PPE)
Based on safety data for structurally related compounds, appropriate precautions must be taken.[12]
| Hazard Category | Precautionary Measure | PPE Requirement |
| Inhalation | Use only in a well-ventilated area or a chemical fume hood. Avoid breathing vapors.[12] | N/A (with proper ventilation) |
| Skin Contact | May cause skin irritation. Avoid contact. Wash thoroughly after handling.[12] | Chemical-resistant gloves (e.g., nitrile) |
| Eye Contact | May cause serious eye irritation.[12] | Safety glasses or goggles |
| Fire Hazard | While not highly flammable, related esters are combustible. Keep away from open flames and heat sources.[13] | Use appropriate fire extinguisher (dry chemical, CO₂) |
Conclusion
This compound is a high-value, versatile scaffold for chemical synthesis and drug discovery. Its well-defined reactivity, centered on its active methylene group and ester functionality, provides chemists with reliable and strategic pathways for molecular elaboration. By leveraging established protocols for its synthesis and derivatization, researchers can efficiently generate libraries of novel thiazole-containing compounds, accelerating the discovery of new therapeutic agents to address unmet medical needs.
References
- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.
- AChemBlock. ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1.
- ChemicalBook. This compound | 141704-11-2.
- BLD Pharm. 141704-11-2|this compound.
- Huateng Pharma. This compound | CAS:141704-11-2.
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- PubChem. Ethyl 2-formamidothiazol-4-acetate | C8H10N2O3S | CID 688091.
- PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894.
- Apollo Scientific. Ethyl-2-(2-benzothiazolyl) acetate Safety Data Sheet.
- Sasol Chemicals. Material Safety Data Sheet - Ethyl Acetate.
- Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Benchchem. Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions.
- PrepChem.com. Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.
- Sigma-Aldrich. Ethyl 2-aminothiazole-4-acetate 99 53266-94-7.
- Sunway Pharm Ltd. ethyl 2-(2-methylthiazol-4-yl)acetate - CAS:37128-24-8.
- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454.
- ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- Sigma-Aldrich. Ethyl acetate - SAFETY DATA SHEET.
- Sigma-Aldrich. ethyl 2-{imidazo[2,1-b][2][8]thiazol-6-yl}acetate.
- RSC Publishing. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Santa Cruz Biotechnology. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | CAS 29182-42-1.
- PubMed Central. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.
- Comprehensive Guide to Ethyl Acetate Reactivity and Use.
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | 141704-11-2 [chemicalbook.com]
- 3. This compound | CAS:141704-11-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 141704-11-2|this compound|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to Ethyl Acetate Reactivity and Use [eureka.patsnap.com]
- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
A Comprehensive Technical Guide to Ethyl 2-(1,3-thiazol-2-yl)acetate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it a privileged scaffold in the design of bioactive molecules. Ethyl 2-(1,3-thiazol-2-yl)acetate, a key building block, provides a versatile platform for the synthesis of a diverse array of more complex molecules with significant therapeutic potential. This technical guide offers an in-depth exploration of the chemical identity, physicochemical properties, synthesis, and critical role of ethyl 2-(1,3-thiazol-2-yl)acetate in the landscape of modern drug discovery.
Part 1: Chemical Identity and Physicochemical Properties
IUPAC Name and Structural Identifiers
The unambiguous identification of a chemical entity is paramount for scientific rigor. The compound, commonly referred to as Ethyl 2-(thiazol-2-yl)acetate, is systematically named according to IUPAC nomenclature.
-
IUPAC Name: ethyl 2-(1,3-thiazol-2-yl)acetate
-
CAS Number: 141704-11-2[1]
-
Molecular Formula: C₇H₉NO₂S[1]
-
Molecular Weight: 171.22 g/mol [1]
-
Canonical SMILES: CCOC(=O)CC1=NC=CS1
-
InChI Key: OTMKLBXQEYBHJE-UHFFFAOYSA-N
Physicochemical Characteristics
Understanding the physicochemical properties of Ethyl 2-(1,3-thiazol-2-yl)acetate is crucial for its handling, reaction optimization, and formulation.
| Property | Value | Source |
| Physical State | Colorless to pale yellow liquid | [2] |
| Boiling Point | 120-122 °C at 15 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[2] | [2] |
| Purity | Typically available at ≥97% | [2] |
Part 2: Synthesis and Mechanistic Insights
The construction of the thiazole ring is a well-established area of organic synthesis. The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely utilized method for preparing thiazole derivatives.
The Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch synthesis provides a direct route to the thiazole core through the condensation of an α-halocarbonyl compound with a thioamide. For Ethyl 2-(1,3-thiazol-2-yl)acetate, this involves the reaction of an ethyl haloacetate with thioformamide.
Reaction Scheme:
A simplified overview of the Hantzsch thiazole synthesis.
Mechanistic Causality:
The reaction proceeds through a well-defined, multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the ethyl haloacetate, displacing the halide ion in an SN2 reaction.
-
Cyclization: The nitrogen atom of the resulting intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ester group to form a five-membered ring intermediate, a thiazoline derivative.
-
Dehydration: The final step involves the elimination of a water molecule from the thiazoline intermediate, leading to the formation of the stable, aromatic thiazole ring.
This mechanism underscores the importance of the distinct nucleophilic centers within the thioamide and the electrophilic sites in the α-haloester. The choice of solvent and base can influence the reaction rate and yield by modulating the nucleophilicity of the reactants and stabilizing intermediates.
Experimental Protocol: A Representative Synthesis
While numerous variations exist, the following protocol outlines a general procedure for the synthesis of a related 2-aminothiazole derivative, which can be adapted for the synthesis of the title compound.
Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate: [3]
-
α-Bromination: To a cooled (below 0°C) mixture of ethyl acetoacetate (1.0 eq) in water and THF, N-bromosuccinimide (NBS) (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[3]
-
Cyclization: Thiourea (1.0 eq) is added to the reaction mixture, which is then heated to 80°C for 2 hours.[3]
-
Work-up and Purification: After cooling, the reaction mixture is filtered. The collected solid is washed with water and recrystallized from ethyl acetate to yield the pure product.[3]
Self-Validating System: The success of this synthesis is validated at each stage. The completion of the bromination is confirmed by TLC. The formation of the final product can be verified by its melting point and spectroscopic analysis (NMR, IR, and Mass Spectrometry), which should be consistent with the expected structure.[3]
Part 3: The Role of Ethyl 2-(1,3-thiazol-2-yl)acetate in Drug Discovery
The thiazole nucleus is a bioisostere of other aromatic systems and can engage in various non-covalent interactions with biological targets, making it a valuable component in drug design. Ethyl 2-(1,3-thiazol-2-yl)acetate serves as a crucial starting material for the elaboration of more complex molecules with a wide spectrum of pharmacological activities.
A Versatile Building Block for Bioactive Molecules
The ester functionality and the reactive sites on the thiazole ring of Ethyl 2-(1,3-thiazol-2-yl)acetate allow for a variety of chemical transformations, leading to the synthesis of diverse compound libraries for biological screening. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The thiazole ring itself can undergo electrophilic substitution, allowing for further functionalization.
Derivatives of thiazole have demonstrated a remarkable range of biological activities, including:
Case Studies: Thiazole Acetate Derivatives in Medicinal Chemistry
The structural motif of thiazole acetate is found in numerous compounds investigated for their therapeutic potential. For example, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate have been synthesized and evaluated as potential VEGFR-2 inhibitors and apoptosis inducers in cancer cell lines.[5][6] Furthermore, various thiazole derivatives have shown significant antimicrobial and anticancer activities, highlighting the broad applicability of this scaffold in drug development.[4]
The development of these compounds often involves a logical progression from a simple thiazole-containing starting material, like Ethyl 2-(1,3-thiazol-2-yl)acetate, through a series of synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.
Workflow for drug discovery starting from Ethyl 2-(1,3-thiazol-2-yl)acetate.
Conclusion
Ethyl 2-(1,3-thiazol-2-yl)acetate is more than just a chemical reagent; it is a gateway to a vast chemical space of potentially life-saving therapeutics. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for medicinal chemists and drug discovery scientists. As the quest for novel and more effective drugs continues, the importance of foundational building blocks like Ethyl 2-(1,3-thiazol-2-yl)acetate will undoubtedly endure, paving the way for the next generation of innovative medicines.
References
- ChemBK. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- Zhejiang Jiuzhou Chem Co., Ltd. (n.d.). This compound CAS NO.141704-11-2.
- PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- ResearchGate. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- National Center for Biotechnology Information. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ResearchGate. (n.d.). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e.
- Journal of King Saud University - Science. (2022). The role of thiazole acetate derivatives on isolated heart and blood vessels in experimental rats.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- National Center for Biotechnology Information. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies.
- Royal Society of Chemistry. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer.
Sources
- 1. This compound | 141704-11-2 [chemicalbook.com]
- 2. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
"Ethyl 2-(thiazol-2-yl)acetate" physical properties
An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(thiazol-2-yl)acetate
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its core structure, featuring a thiazole ring linked to an ethyl acetate moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. Thiazole rings are key components in numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding and other molecular interactions. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, offering a critical data resource for researchers and scientists in organic synthesis and pharmaceutical development.
Compound Identification and Core Properties
Accurate identification is the foundation of all chemical research. The fundamental identifiers and physical properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.
Molecular Structure
The structure combines a five-membered aromatic thiazole ring containing sulfur and nitrogen atoms with a flexible ethyl acetate side chain. This combination imparts a unique polarity and reactivity profile.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table consolidates the key physicochemical properties of the compound. It is important to note that while some data are from experimental measurements on close analogs, others are predicted values and should be treated as such.
| Property | Value | Source(s) |
| CAS Number | 141704-11-2 | [1][2][3] |
| Molecular Formula | C₇H₉NO₂S | [1][2][3] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid (reported for analogs) | |
| Melting Point | 92-94 °C (for the closely related 2-amino analog) | |
| Boiling Point | 280.5 ± 23.0 °C (Predicted for a related oxo- analog) | [4] |
| Solubility | Soluble in ethanol and ether (reported for benzothiazole analog) | |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| SMILES | S1C=CN=C1CC(=O)OCC | [1] |
| InChI Key | Information not available in search results |
Spectroscopic Profile
Spectroscopic data is indispensable for confirming the identity and purity of a synthesized compound. While direct experimental spectra for this compound were not available, data from closely related structures and computational predictions provide a strong basis for characterization.[5][6][7]
-
¹H NMR Spectroscopy (Predicted):
-
Ethyl Group: A triplet signal around δ 1.2-1.3 ppm (3H, for the -CH₃) and a quartet around δ 4.1-4.2 ppm (2H, for the -OCH₂-) are expected.
-
Methylene Bridge: A singlet at approximately δ 3.8-4.0 ppm (2H, for -CH₂-CO) is anticipated, influenced by the adjacent thiazole ring and carbonyl group.
-
Thiazole Ring: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the two protons on the thiazole ring are expected.
-
-
¹³C NMR Spectroscopy (Predicted):
-
Ethyl Group: Signals are expected around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).
-
Methylene Carbon: A signal around δ 35-40 ppm is likely for the bridge carbon (-CH₂-CO).
-
Ester Carbonyl: The carbonyl carbon should appear significantly downfield, around δ 170 ppm.
-
Thiazole Carbons: At least three signals are expected in the δ 115-165 ppm range, corresponding to the carbons of the thiazole ring.
-
-
Infrared (IR) Spectroscopy (Predicted):
-
A strong, sharp absorption band around 1740 cm⁻¹ is characteristic of the C=O stretch of the saturated ester.[5]
-
C-H stretching vibrations from the alkyl and aromatic components would appear around 2900-3100 cm⁻¹ .
-
Vibrations corresponding to the C=N and C-S bonds within the thiazole ring are expected in the fingerprint region (1600-600 cm⁻¹ ).[5]
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 171. The fragmentation pattern would likely show losses corresponding to the ethyl group (-29) and the ethoxy group (-45).
-
Synthesis and Reactivity
This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the interplay between the thiazole ring and the ester functional group.
Core Reactivity
The methylene bridge connecting the thiazole ring and the ester is acidic and can be deprotonated with a suitable base, allowing for alkylation or condensation reactions at this position. The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to the alcohol. The thiazole ring itself can participate in various organic reactions, making this compound a versatile starting material.[8][9]
Representative Synthesis: Hantzsch-Type Thiazole Synthesis
A common and effective method for constructing the thiazole core is the Hantzsch thiazole synthesis.[5] A plausible workflow for synthesizing the target compound is outlined below. This process involves the condensation of a thioamide with an α-halocarbonyl compound.
Caption: Workflow for a Hantzsch-type synthesis of the target compound.
Experimental Protocol:
-
Reaction Setup: To a solution of thioformamide (1.0 equivalent) in a suitable solvent such as ethanol, add ethyl 4-bromo-3-oxobutanoate (1.0 equivalent).
-
Condensation: The reaction mixture is heated to reflux and stirred for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[10]
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified using column chromatography on silica gel to yield the pure this compound.[8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, data for the structurally similar ethyl 2-(benzo[d]thiazol-2-yl)acetate provides essential guidance.[11] Standard laboratory precautions for handling chemical reagents should be strictly followed.
-
Hazard Statements (based on analog):
-
Precautionary Measures:
-
P261 & P271: Avoid breathing mist/vapors/spray. Use only outdoors or in a well-ventilated area.[11]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[11]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12]
-
Disposal should be carried out in accordance with local, state, and federal regulations.
-
Disclaimer: This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
- Benchchem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.
- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- BLD Pharm. (n.d.). 141704-11-2|this compound.
- ChemicalBook. (2025, July 4). This compound | 141704-11-2.
- AChemBlock. (n.d.). ethyl 2-(benzo[d]thiazol-2-yl)acetate 95% | CAS: 29182-42-1.
- Huateng Pharma. (n.d.). This compound | CAS:141704-11-2.
- ChemicalBook. (n.d.). Ethyl 2-oxo-2-(thiazol-2-yl)acetate.
- Vulcanchem. (n.d.). Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale.
- PubChem. (n.d.). Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate.
- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate.
- ChemBK. (2024, April 10). Ethyl 2-(2-formylaminothiazol-4-yl) acetate.
- Apollo Scientific. (2023, July 12). Ethyl-2-(2-benzothiazolyl) acetate Safety Data Sheet.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester.
- PubChem. (n.d.). Ethyl 2-formamidothiazol-4-acetate.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate.
- Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Sigma-Aldrich. (n.d.). Ethyl 2-aminothiazole-4-acetate 99%.
- ResearchGate. (2024, February 14). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Fisher Scientific. (2022, August 1). ethyl acetate - SAFETY DATA SHEET.
Sources
- 1. 141704-11-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 141704-11-2 [chemicalbook.com]
- 3. This compound | CAS:141704-11-2 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. Ethyl 2-oxo-2-(thiazol-2-yl)acetate CAS#: 33656-63-2 [m.chemicalbook.com]
- 5. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]
- 6. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. rcilabscan.com [rcilabscan.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(thiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(thiazol-2-yl)acetate (CAS No. 141704-11-2), a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in the synthesis of more complex derivatives.[1] This document will detail the expected outcomes from core spectroscopic techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from closely related analogues.
Molecular Structure and Properties
This compound is an organic compound featuring a thiazole ring linked to an ethyl acetate group via a methylene bridge.[2] The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, is a common scaffold in pharmacologically active compounds.
-
Chemical Formula: C₇H₉NO₂S[3]
-
Molecular Weight: 171.22 g/mol [3]
-
Appearance: Typically a colorless to pale yellow liquid or powder.[2]
The interplay between the electron-rich thiazole ring and the electrophilic ester group governs the molecule's chemical reactivity and spectroscopic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide unambiguous structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a small sample of the compound in a deuterated solvent, typically chloroform-d (CDCl₃), and recording the spectrum on a 300 or 500 MHz spectrometer.[4]
Interpretation: The ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.7 - 7.9 | Doublet | 1H | H-4 (thiazole) | The proton at position 4 of the thiazole ring is coupled to the proton at position 5, resulting in a doublet. Its downfield shift is due to the aromatic and electron-withdrawing nature of the thiazole ring. |
| ~7.2 - 7.4 | Doublet | 1H | H-5 (thiazole) | The proton at position 5 is coupled to the proton at position 4, appearing as a doublet. It is typically found slightly upfield compared to H-4. |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are coupled to the three neighboring methyl protons, resulting in a quartet. The electronegative oxygen atom causes a significant downfield shift. |
| ~4.0 | Singlet | 2H | -CH₂- | The methylene protons between the thiazole ring and the ester carbonyl are not coupled to any other protons, thus appearing as a singlet. The proximity to both the aromatic ring and the carbonyl group results in a downfield shift. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are coupled to the two adjacent methylene protons, leading to a triplet. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: A ¹³C NMR spectrum is typically recorded using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly used to simplify the spectrum, where each unique carbon atom appears as a single line.
Interpretation: The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 - 171 | C=O | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield. |
| ~165 - 167 | C-2 (thiazole) | The carbon atom at position 2 of the thiazole ring, bonded to the nitrogen and sulfur atoms and the acetate side chain, is expected to be in this region. |
| ~142 - 144 | C-4 (thiazole) | The aromatic CH carbon at position 4 of the thiazole ring. |
| ~119 - 121 | C-5 (thiazole) | The aromatic CH carbon at position 5 of the thiazole ring. |
| ~61 - 63 | -OCH₂CH₃ | The methylene carbon of the ethyl group, shifted downfield by the adjacent oxygen atom. |
| ~35 - 37 | -CH₂- | The methylene carbon connecting the thiazole ring and the carbonyl group. |
| ~14 - 15 | -OCH₂CH₃ | The methyl carbon of the ethyl group, appearing in the upfield region of the spectrum. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: The IR spectrum can be obtained from a neat sample (for liquids) using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet (for solids).[5]
Interpretation: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 - 3000 | C-H Stretch | Aromatic (Thiazole ring)[6] |
| ~2980 - 2850 | C-H Stretch | Aliphatic (-CH₂-, -CH₃) |
| ~1735 | C=O Stretch | Ester (Strong, sharp) |
| ~1600 - 1450 | C=C & C=N Stretch | Thiazole ring |
| ~1240 | C-O Stretch | Ester (Strong) |
The most prominent and diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the ester group, expected around 1735 cm⁻¹.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: A common technique is Electron Ionization (EI), where the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Interpretation: The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 171, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the molecule's structure.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
m/z = 171 (M⁺): The molecular ion.
-
m/z = 126: Loss of the ethoxy group (-OCH₂CH₃).
-
m/z = 98: Subsequent loss of a carbonyl group (-CO) from the m/z 126 fragment.
-
m/z = 45: Formation of the ethoxy cation.
-
m/z = 29: Formation of the ethyl cation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural verification and quality control of this compound. The combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry offers complementary information that, when integrated, allows for an unambiguous assignment of the molecule's structure. This foundational data is critical for researchers in drug discovery and materials science who utilize this versatile building block for the synthesis of novel compounds.
References
- PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. [Link]
- Spectra of ethyl acet
- Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-hydrazinylthiazole derivatives: Synthesis, biological evaluation and molecular docking study. [Link]
- FT-IR spectrum of 2-(4-methoxyphenyl)
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 3. This compound | 141704-11-2 [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(thiazol-2-yl)acetate
Introduction
Ethyl 2-(thiazol-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules. The precise structural elucidation of such compounds is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for this purpose. This guide provides a comprehensive analysis of the proton NMR (¹H NMR) spectrum of this compound, blending theoretical principles with practical interpretation. It is designed for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for molecular characterization.
Part 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and identify the distinct proton environments. This compound possesses five chemically non-equivalent sets of protons, each giving rise to a unique signal in the NMR spectrum.
The key structural features influencing the proton chemical shifts are the aromatic thiazole ring and the electron-withdrawing ethyl ester group. The thiazole ring, containing both sulfur and nitrogen heteroatoms, creates a unique electronic environment. The aromaticity of the ring induces a "ring current" that significantly deshields the attached protons, shifting their signals downfield.[1][2][3]
Caption: Molecular structure of this compound with distinct proton environments labeled A through E.
Part 2: Core Principles of ¹H NMR and Causality of Chemical Shifts
A ¹H NMR spectrum provides three key pieces of information for structural analysis:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, moving their signal to a higher ppm value (downfield).[4][5]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): This is caused by spin-spin coupling between adjacent, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[6]
For this compound, the electron-withdrawing nature of the thiazole ring and the ester's carbonyl and oxygen atoms are the primary factors dictating the chemical shifts. The aromatic ring current deshields the thiazole protons (A and B), while the electronegative oxygen of the ester group significantly deshields the adjacent methylene protons (D).[7][8]
Part 3: Detailed ¹H NMR Spectral Analysis
The following analysis is based on a typical spectrum acquired in deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| A | ~7.75 | 1H | Doublet (d) | ~3.3 | Thiazole H-4 |
| B | ~7.30 | 1H | Doublet (d) | ~3.3 | Thiazole H-5 |
| C | ~4.05 | 2H | Singlet (s) | - | Methylene (-CH₂-) |
| D | ~4.25 | 2H | Quartet (q) | ~7.1 | Ethyl (-OCH₂CH₃) |
| E | ~1.30 | 3H | Triplet (t) | ~7.1 | Ethyl (-OCH₂CH₃) |
-
Protons A & B (Thiazole Ring): The two protons on the thiazole ring appear as doublets in the aromatic region (typically 6.5-8.0 ppm).[8] Proton A, at the C-4 position, is adjacent to the sulfur atom and experiences a more significant deshielding effect, thus appearing further downfield around 7.75 ppm. Proton B at the C-5 position is adjacent to the nitrogen and appears slightly upfield around 7.30 ppm.[9][10] They are coupled to each other, resulting in a doublet for each, with a typical coupling constant (J) of approximately 3.3 Hz.
-
Proton C (Methylene bridge): These two protons are on the carbon atom situated between the electron-withdrawing thiazole ring and the carbonyl group of the ester. This environment causes a significant downfield shift to around 4.05 ppm. Since there are no protons on the adjacent carbon atoms, the signal appears as a singlet.
-
Protons D & E (Ethyl Group): The ethyl group of the ester gives rise to two distinct signals.[11] The methylene protons (D) are directly attached to the electronegative oxygen atom, causing them to be deshielded and appear as a quartet around 4.25 ppm.[7] They are split into a quartet by the three neighboring methyl protons (E) (n+1 = 3+1 = 4). The methyl protons (E) are further from the electronegative oxygen and are therefore more shielded, appearing upfield as a triplet around 1.30 ppm. They are split into a triplet by the two neighboring methylene protons (D) (n+1 = 2+1 = 3). The coupling constant for both the quartet and the triplet is identical (~7.1 Hz) as they arise from the coupling between the same set of protons.
Part 4: Self-Validating Experimental Protocol
To ensure the acquisition of a high-quality, trustworthy ¹H NMR spectrum, a rigorous and self-validating protocol is essential.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound (5-25 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 1% TMS
-
High-quality 5 mm NMR tube[12]
-
Pasteur pipette and glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: a. Weigh approximately 10 mg of this compound directly into a clean, dry vial. b. Add approximately 0.7 mL of CDCl₃ with 1% TMS to the vial.[13] Using a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[14] c. Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution.[13] d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter which can degrade spectral quality. e. Cap the NMR tube securely to prevent solvent evaporation.[12]
-
NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Insert the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is vital for stabilizing the magnetic field during the experiment.[13] d. Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks. e. Set the acquisition parameters:
- Pulse angle: 30 degrees
- Acquisition time: ~4 seconds
- Relaxation delay: 2 seconds
- Number of scans: 8-16 (to improve signal-to-noise ratio) f. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier Transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative proton ratios. e. Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a clear and illustrative example of how fundamental NMR principles can be applied to elucidate the structure of a moderately complex organic molecule. Each signal, defined by its chemical shift, integration, and multiplicity, corresponds logically to a specific set of protons in the molecule, influenced by predictable electronic effects. By following a robust experimental protocol, researchers can reliably obtain high-quality spectra, enabling confident structural assignment and verification, which is a cornerstone of modern chemical research and development.
References
- Bercu, V., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5.
- University of Arizona. (n.d.). NMR Sample Preparation. University of Arizona, Department of Chemistry and Biochemistry.
- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (5), 894-902.
- Western University. (2013). NMR Sample Preparation. Western University, Department of Chemistry.
- University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry.
- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. National Center for Biotechnology Information.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of The Chemical Society-perkin Transactions 1.
- University of Liverpool. (n.d.). Sample Preparation. University of Liverpool, Department of Chemistry.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- OpenOChem Learn. (n.d.). Interpreting.
- ResearchGate. (n.d.). 1 H NMR spectrum of 100% ethyl acetate, neat.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts.
- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- ResearchGate. (n.d.). 1 H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics.
- ChemBK. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- YouTube. (2024). NMR of ethyl ethanoate for A-level Chemistry.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification.
- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Introduction to the Spectral Data Base (SDBS).
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS.
- National Metrology Institute of Japan (NMIJ). (n.d.). Databases.
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). AIST:SDBS Help.
Sources
- 1. modgraph.co.uk [modgraph.co.uk]
- 2. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. Interpreting | OpenOChem Learn [learn.openochem.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. youtube.com [youtube.com]
- 12. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]
- 13. publish.uwo.ca [publish.uwo.ca]
- 14. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Ethyl 2-(thiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(thiazol-2-yl)acetate is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiazole ring in numerous pharmacologically active molecules. A precise understanding of its molecular structure is paramount for the synthesis of its derivatives and for elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the structural characterization of organic molecules. This guide provides a detailed analysis of the 13C NMR chemical shifts of this compound, offering insights into the electronic environment of each carbon atom. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this and related compounds.
Molecular Structure and Carbon Numbering
To facilitate the discussion of the 13C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below. This numbering system will be used consistently throughout this guide.
Figure 2. Workflow for acquiring a 13C NMR spectrum.
1. Sample Preparation:
-
Accurately weigh approximately 20-50 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds. [1]* Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.0 ppm). [2]* Transfer the resulting solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes a 90° pulse, a spectral width covering the expected range of carbon chemical shifts (e.g., 0-200 ppm), and a sufficient relaxation delay.
-
Employ proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. * Acquire a sufficient number of scans (transients) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, more scans are generally required compared to 1H NMR. [3] 3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Integrate the area under each peak. While peak intensities in a standard proton-decoupled 13C NMR spectrum are not always directly proportional to the number of carbons, they can provide qualitative information.
-
Analyze the processed spectrum to determine the chemical shift of each carbon resonance.
Conclusion
This technical guide provides a comprehensive overview of the expected 13C NMR chemical shifts for this compound. By understanding the influence of the molecular structure on the electronic environment of each carbon atom, researchers can confidently interpret experimental spectra, verify the successful synthesis of the target compound, and gain deeper insights into its chemical properties. The provided experimental protocol offers a standardized approach to obtaining high-quality 13C NMR data, ensuring reliable and reproducible results in a research and development setting.
References
- Bonacorso, H. G., et al. (Year). 13C NMR Chemical Shifts Substituent Effects of (E)- and (Z)-N-ethyl-N-Methylamides. Spectroscopy Letters, 25(8). Source
- Doc Brown's Chemistry. (n.d.).
- eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Source
- University of Calgary. (n.d.). Ch13 - Interpretting 13C NMR. Source
- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
- MDPI. (2021).
- ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 6a. Source
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester. CID 104454. Source
- Wiley-VCH. (2007).
- National Institutes of Health. (2023).
- Doc Brown's Chemistry. (n.d.).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- ACS Publications. (2020). Thiasporines A–C, Thiazine and Thiazole Derivatives from a Marine-Derived Actinomycetospora chlora.
- SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts. Source
- ResearchGate. (n.d.). Plot of calculated vs. experimental ¹³C chemical shifts for ethyl (Z). Source
- DDDT. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived. Source
- Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Source
- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)
- The Royal Society of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023). 6.5: Interpreting C-13 NMR Spectra. Source
- ResearchGate. (n.d.).
- YouTube. (2021). Carbon-13 NMR Spectroscopy: What You Need to Know // HSC Chemistry. Source
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. Source
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Source
- ResearchGate. (n.d.).
- BLD Pharm. (n.d.). 141704-11-2|Ethyl 2-(thiazol-2-yl)
- Compound Interest. (2015). A guide to 13C NMR chemical shift values. Source
- Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Source
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Source
- 13-C NMR Chemical Shift Table.pdf. (n.d.). Source
- mzCloud. (2016).
Sources
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 2-(thiazol-2-yl)acetate
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing a rapid, non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation by a sample at various wavelengths, a unique spectral fingerprint is generated. This guide provides an in-depth analysis of the expected IR spectrum for Ethyl 2-(thiazol-2-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its spectral features is critical for synthesis confirmation, quality control, and further reaction monitoring. This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework for spectral interpretation and a practical guide to data acquisition.
Molecular Structure and Key Vibrational Modes
To effectively interpret the IR spectrum, one must first deconstruct the molecule into its constituent functional groups. This compound comprises three distinct regions, each with characteristic vibrational modes that give rise to specific absorption bands.
-
The Ester Group: This is the most prominent functional group, containing a carbonyl (C=O) and two single-bonded carbon-oxygen (C-O) linkages.
-
The Thiazole Ring: A five-membered heteroaromatic ring containing sulfur and nitrogen, which exhibits vibrations analogous to other aromatic systems, including C=C and C=N stretching, as well as C-H stretching and bending.
-
The Aliphatic Chain: This includes the ethyl moiety of the ester and the methylene bridge connecting the ester to the thiazole ring. These saturated sp³ hybridized carbons give rise to characteristic C-H stretching and bending vibrations.
Below is a diagram illustrating the key structural components of the molecule.
Caption: Figure 1: Key functional regions of this compound.
Detailed Analysis of Expected IR Absorption Bands
The IR spectrum of this compound can be logically divided into the diagnostic region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic region is particularly useful for identifying key functional groups.
The Ester Functional Group Vibrations
The ester is responsible for the most characteristic and intense signals in the spectrum.
-
C=O Carbonyl Stretch: The carbonyl (C=O) stretch is one of the easiest absorptions to identify due to its high intensity and sharp appearance.[1] For a saturated, aliphatic ester like this one, the C=O stretching vibration is expected to produce a very strong, sharp peak in the range of 1750-1735 cm⁻¹ .[2][3][4] The exact position is influenced by the electronic environment; however, since the carbonyl is not directly conjugated with the thiazole ring, it retains its typical aliphatic ester character. The high intensity of this band is due to the large change in dipole moment during the stretching vibration.[4]
-
C-O Stretches: Ester groups exhibit two distinct C-O single bond stretching vibrations, which are also strong and diagnostically useful.[5]
-
The first, often described as an asymmetric C-C-O stretch involving the carbonyl carbon, is typically found between 1300-1160 cm⁻¹ .[5]
-
The second, an O-C-C stretch involving the ether oxygen of the ethyl group, appears in the 1100-1000 cm⁻¹ range.[3][5] The presence of these two strong bands, in conjunction with the intense C=O peak, is a classic pattern for an ester.[5]
-
The Thiazole Ring Vibrations
The thiazole ring, being heteroaromatic, gives rise to several characteristic bands.
-
Aromatic C-H Stretch: The C-H bonds on the thiazole ring are sp² hybridized. Their stretching vibrations are expected to appear as weak to medium bands above 3000 cm⁻¹ , typically in the 3110-3050 cm⁻¹ region.[6] This allows for clear differentiation from the aliphatic C-H stretches.
-
Ring Skeletal Vibrations (C=C and C=N Stretches): The stretching of the double bonds within the aromatic ring (C=C and C=N) results in a series of medium-to-strong bands in the 1690-1480 cm⁻¹ region.[6][7] These bands are analogous to those seen in benzene derivatives. For thiazole specifically, bands around 1620 cm⁻¹ (C=N stretch) and 1500 cm⁻¹ (C=C/C=N stretch) are often observed.[7][8]
-
C-H Bending and Ring Vibrations: In the fingerprint region, out-of-plane C-H bending vibrations (typically 900-640 cm⁻¹ ) and other ring skeletal "breathing" modes can be found.[6] These bands can be complex but contribute to the unique fingerprint of the molecule.
Aliphatic C-H Vibrations
The ethyl group and the methylene bridge contain sp³ hybridized C-H bonds.
-
C-H Stretch: These bonds will produce strong absorption bands just below 3000 cm⁻¹ . Typically, this region is between 2980-2850 cm⁻¹ .[1][9] Asymmetric and symmetric stretching modes for both methyl (-CH₃) and methylene (-CH₂) groups fall within this range and often appear as a cluster of sharp peaks.
-
C-H Bending: The deformation or bending vibrations for these groups appear in the fingerprint region. Look for a medium intensity CH₂ "scissoring" vibration around 1470-1450 cm⁻¹ and a CH₃ symmetric "umbrella" deformation around 1380 cm⁻¹ .[9][10]
Summary of Characteristic IR Absorptions
The following table consolidates the expected vibrational frequencies for this compound, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3110-3050 | Thiazole Ring | Aromatic C-H Stretch | Medium to Weak |
| 2980-2850 | Aliphatic -CH₂, -CH₃ | Aliphatic C-H Stretch | Strong |
| 1750-1735 | Ester | C=O Carbonyl Stretch | Very Strong, Sharp |
| ~1620 | Thiazole Ring | C=N Stretch | Medium |
| 1580-1480 | Thiazole Ring | C=C / C=N Ring Stretch | Medium to Strong |
| 1470-1450 | Aliphatic -CH₂- | C-H Scissoring Bend | Medium |
| ~1380 | Aliphatic -CH₃ | C-H Symmetric Bend | Medium |
| 1300-1160 | Ester | Asymmetric C-C-O Stretch | Strong |
| 1100-1000 | Ester | Symmetric O-C-C Stretch | Strong |
| 900-640 | Thiazole Ring | C-H Out-of-Plane Bend | Medium to Weak |
Experimental Protocol: Acquiring the IR Spectrum
This protocol outlines the standard procedure for obtaining a high-quality IR spectrum of a liquid sample, such as this compound, using a Fourier-Transform Infrared (FTIR) spectrometer with the neat liquid film technique.
Materials:
-
FTIR Spectrometer
-
Sodium Chloride (NaCl) or Potassium Bromide (KBr) salt plates
-
Sample of this compound
-
Pasteur pipette
-
Kimwipes
-
Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)
-
Personal Protective Equipment (PPE): safety glasses, gloves
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample chamber should be clean and dry.
-
Background Spectrum Acquisition:
-
Open the spectrometer software and select the data acquisition mode.
-
Ensure the sample chamber is empty and closed.
-
Initiate a background scan. The instrument will measure the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This spectrum will be automatically subtracted from the sample spectrum to provide a clean baseline.
-
-
Sample Preparation (Neat Film):
-
Carefully handle the salt plates by their edges to avoid transferring moisture from your fingers.
-
Using a clean Pasteur pipette, place one to two drops of the liquid this compound onto the center of one salt plate.
-
Gently place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid introducing air bubbles.
-
-
Sample Spectrum Acquisition:
-
Place the prepared salt plate assembly into the sample holder within the spectrometer's sample chamber.
-
Close the chamber lid.
-
In the software, initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Once the scan is complete, the software will display the background-corrected spectrum (Absorbance or % Transmittance vs. Wavenumber).
-
Use the software tools to label significant peaks.
-
Compare the observed peak positions and intensities with the expected values outlined in the summary table to confirm the compound's identity and purity.
-
-
Cleaning:
-
Disassemble the salt plates.
-
Clean the plates by rinsing them with a dry solvent (e.g., acetone) and gently wiping with a Kimwipe.
-
Store the clean, dry plates in a desiccator to protect them from atmospheric moisture.
-
Caption: Figure 2: A standardized workflow for obtaining and interpreting an IR spectrum.
Conclusion
The infrared spectrum of this compound is rich with information, providing a definitive fingerprint for its structural verification. The key diagnostic features are an exceptionally strong carbonyl (C=O) absorption around 1740 cm⁻¹ , accompanied by two strong C-O stretches between 1300-1000 cm⁻¹ , which unambiguously confirm the ester group. The presence of both aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ validates the coexistence of the thiazole ring and the saturated alkyl portions of the molecule. Finally, characteristic ring vibrations in the 1620-1480 cm⁻¹ region further corroborate the thiazole moiety. By following the detailed analytical framework and experimental protocol provided, researchers can confidently utilize IR spectroscopy to characterize this important heterocyclic compound.
References
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry.
- JoVE. (n.d.). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
- Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
- Reddit. (2022). Why is the IR stretching frequency for C=O in ester larger than that of ketones?. r/chemhelp.
- Taurins, A., & Kasman, S. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry.
- ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles.
- ACS Publications. (n.d.). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- Henry Rzepa's Blog. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?.
- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon....
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS.
- SlidePlayer. (n.d.). The features of IR spectrum.
- ResearchGate. (2025). Changes of Aromatic CH and Aliphatic CH in In-situ FT-IR Spectra of Bituminous Coals in the Thermoplastic Range.
- University of Regensburg. (n.d.). Infrared Spectroscopy Lecture Notes.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
Sources
- 1. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Ethyl 2-(thiazol-2-yl)acetate
Introduction: The Analytical Significance of Ethyl 2-(thiazol-2-yl)acetate
This compound is a key heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif is a cornerstone for the development of novel therapeutic agents. Consequently, the unambiguous identification and characterization of this compound and its derivatives are paramount during the research and development process. Mass spectrometry, a powerful analytical technique, provides critical information about a molecule's mass and structure through the analysis of its fragmentation pattern upon ionization.
This in-depth technical guide provides a comprehensive exploration of the predicted mass spectrometry fragmentation pattern of this compound, primarily under Electron Ionization (EI) conditions. As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical narrative that delves into the causality behind the fragmentation pathways. Furthermore, it offers detailed, field-proven experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), empowering researchers and drug development professionals with the practical knowledge to confidently analyze this important compound.
Predicted Electron Ionization (EI) Fragmentation Pathway
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of this compound (molecular weight: 171.22 g/mol ) is predicted to be governed by the interplay between its two key functional moieties: the ethyl ester and the thiazole ring. The molecular ion ([M]+•) is expected to be observed at a mass-to-charge ratio (m/z) of 171.
The fragmentation cascade is likely to proceed through several key pathways, driven by the relative stability of the resulting fragment ions and neutral losses.
-
Alpha-Cleavage of the Ester Group: A primary fragmentation event for esters is the cleavage of the bond alpha to the carbonyl group. This can result in two main pathways:
-
Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the C-O bond of the ester will lead to the formation of a stable acylium ion at m/z 126 . This is often a prominent peak in the mass spectra of ethyl esters.
-
Loss of an Ethyl Radical (•CH2CH3): While less common than the loss of the ethoxy group, cleavage of the ethyl group from the ester is also possible, leading to a fragment at m/z 142 .
-
-
McLafferty Rearrangement: For esters with a gamma-hydrogen available, the McLafferty rearrangement is a characteristic fragmentation pathway. This involves the transfer of a hydrogen atom from the gamma-carbon of the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethene in this case). This would result in a radical cation at m/z 143 .
-
Fragmentation of the Thiazole Ring: The thiazole ring itself can undergo characteristic fragmentation. Studies on thiazole derivatives have shown that the ring can cleave, leading to the formation of smaller, stable ions.[1][2][3] Key predicted fragmentations of the thiazole moiety in this compound include:
-
Cleavage leading to the Thiazolyl Cation: Fragmentation of the side chain can result in the formation of the thiazol-2-ylmethyl cation at m/z 98 .
-
Ring Opening and Rearrangement: Complex rearrangements can lead to the formation of smaller fragments, such as the thioformyl cation ([HCS]+) at m/z 45 or the vinyliminium cation ([CH2=NH]+•) at m/z 28 .
-
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that contribute to the overall mass spectrum. For instance, the acylium ion at m/z 126 could lose a molecule of carbon monoxide (CO) to form an ion at m/z 98 .
The following diagram illustrates the predicted major fragmentation pathways for this compound under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Summary of Predicted Key Fragment Ions
| m/z | Proposed Structure | Fragmentation Pathway |
| 171 | [C₇H₉NO₂S]⁺• | Molecular Ion |
| 143 | [C₅H₅NO₂S]⁺• | McLafferty Rearrangement (Loss of C₂H₄) |
| 142 | [C₆H₆NO₂S]⁺ | Loss of •CH₂CH₃ |
| 126 | [C₅H₄NOS]⁺ | Loss of •OCH₂CH₃ (α-cleavage) |
| 98 | [C₄H₄NS]⁺ | Loss of CO from m/z 126 |
| 70 | [C₃H₂NS]⁺ | Loss of C₂H₄ from m/z 98 |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. These protocols are designed to be self-validating, ensuring robust and reliable results.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The following protocol outlines a typical workflow.
Caption: GC-MS workflow for this compound analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile organic solvent such as ethyl acetate or dichloromethane.[4]
-
Perform a serial dilution to obtain a final working concentration of approximately 10 µg/mL.[5] This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the column or detector.
-
Transfer the final diluted sample into a 2 mL glass autosampler vial with a PTFE/silicone septum.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A non-polar or mid-polar capillary column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless (for optimal sensitivity)
-
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C[7]
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Analysis:
-
Integrate the chromatogram to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion peak at m/z 171.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted ions in the table above.
-
If available, compare the acquired spectrum with a reference spectrum from a commercial or in-house library for confirmation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For applications requiring higher sensitivity and selectivity, or for the analysis of this compound in complex matrices, LC-MS/MS is the preferred technique.
Caption: LC-MS/MS workflow for this compound analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a mixture of methanol and water (e.g., 50:50 v/v) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration in the range of 10-100 ng/mL. The optimal concentration should be determined experimentally.
-
Filter the final sample solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent)
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
LC Column: A C18 reversed-phase column is a suitable starting point (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Linearly increase to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B and re-equilibrate for 3 min.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Nebulizer Gas (Nitrogen): 45 psi
-
Drying Gas (Nitrogen): 10 L/min at 325 °C
-
Sheath Gas (Nitrogen): 11 L/min at 350 °C
-
Capillary Voltage: 3500 V
-
-
MS/MS Method Development (Multiple Reaction Monitoring - MRM):
-
Precursor Ion: The protonated molecule [M+H]+ at m/z 172.0 .
-
Product Ion Scanning: Infuse a standard solution of this compound and perform a product ion scan of the precursor ion at m/z 172.0 to identify the most abundant and stable product ions. Likely product ions would correspond to the fragments observed in EI-MS, such as m/z 126.0 and 98.0, after accounting for the proton.
-
Collision Energy Optimization: Optimize the collision energy for each selected MRM transition to maximize the product ion signal.
-
-
Conclusion: A Framework for Confident Analysis
This technical guide provides a robust framework for understanding and analyzing the mass spectrometry fragmentation pattern of this compound. By combining a theoretically derived fragmentation pathway with detailed, practical experimental protocols for both GC-MS and LC-MS/MS, this document equips researchers, scientists, and drug development professionals with the necessary tools for confident structural elucidation and quantification. The principles and methodologies outlined herein are not only applicable to the target compound but can also be adapted for the analysis of related heterocyclic structures, thereby serving as a valuable resource in the broader context of small molecule analysis.
References
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS.
- Demeestere, K., Dewulf, J., De Wispelaere, P., & Van Langenhove, H. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices.
- U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Lee, S., Lee, S., & Kim, J. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(5), 633.
- Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Garg, C. P., Sharma, V. P., Chhabra, V., & Kapoor, R. P. (1991). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Indian Journal of Heterocyclic Chemistry, 1(2), 75-78.
- Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abu-Hashem, A. A. (2019). Possible mass fragmentation pattern of compound 3. ResearchGate.
- Suaniti, N. M., Wirasuta, I. M. A. G., & Cahyaningsih, E. (2022). Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. Journal of Forensics Research, 13(6), 1-4.
- Li, Y., & Henion, J. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Bioanalysis, 8(12), 1297-1313.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- Racz, A., Szatmari, I., & Fulop, F. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(3), 1013.
- Pyke, J. S., Dunn, D. V., & McCarry, B. E. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Metabolomics, 11, 1039-1050.
- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).
- Shen, V. X., Wu, S., & Figg, W. D. (2021). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Journal of pharmaceutical and biomedical analysis, 198, 114013.
- Cardeal, Z. L., de Souza, P. P., da Silva, M. D. R. G., & Marriott, P. J. (2008). Quantitative ester analysis in cachaça and distilled spirits by gas chromatography-mass spectrometry (GC-MS). Journal of agricultural and food chemistry, 56(15), 6271-6276.
- Umar, M. B., Uzama, D., & Okoro, J. C. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Journal of Medicinal Plants for Economic Development, 5(1), a100.
- Sanou, S. F., Atche, P., Koné, K. P. F. O., & Soro, Y. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173.
- Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate.
- Allen, F., Greiner, R., & Wishart, D. (2019). Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks. ACS Central Science, 5(7), 1181-1189.
- ResearchGate. (n.d.). Example for correctly predicting experimental EI mass spectra through....
- Djoumbou-Feunang, Y., Pon, A., Karu, N., Zheng, J., Li, C., Arndt, D., & Wishart, D. S. (2016).
- Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate.
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. scispace.com [scispace.com]
- 8. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(thiazol-2-yl)acetate: A Technical Guide to Reactivity, Stability, and Handling
An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Ethyl 2-(thiazol-2-yl)acetate is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring linked to an ethyl acetate moiety via a methylene bridge, presents a unique combination of reactive sites. The thiazole core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its relative metabolic stability. This guide provides a comprehensive overview of the core reactivity and stability characteristics of this compound, offering field-proven insights for its effective use in synthesis and development workflows. We will delve into the causality behind its chemical behavior, outline self-validating protocols for its handling, and provide a foundation for predicting its compatibility with various reaction conditions.
Physicochemical and Structural Characteristics
The reactivity of this compound is fundamentally governed by the interplay of its three key structural components: the electron-withdrawing thiazole ring, the electrophilic ester carbonyl, and the acidic α-carbon bridge.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| CAS Number | 141704-11-2 | [1] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| Key Structural Features | Aromatic thiazole ring, ethyl ester, active methylene bridge | N/A |
The thiazole ring acts as an electron sink, which significantly impacts the adjacent methylene and ester groups. This electronic pull increases the acidity of the α-protons and enhances the electrophilicity of the ester carbonyl carbon, making these sites the primary centers of reactivity.
Core Reactivity Profile
Understanding the molecule's reactivity is crucial for designing successful synthetic transformations and anticipating potential side reactions.
Reactivity at the Methylene Bridge (α-Carbon)
The protons on the carbon adjacent to both the thiazole ring and the ester carbonyl are significantly acidic. This "active methylene" character is the most important feature for synthetic applications.
-
Deprotonation and Nucleophilicity: In the presence of a suitable base (e.g., sodium ethoxide, LDA), the α-carbon is readily deprotonated to form a nucleophilic carbanion. This anion can participate in a wide range of carbon-carbon bond-forming reactions, including:
-
Alkylation with alkyl halides.
-
Acylation with acid chlorides or anhydrides.
-
Condensation reactions with aldehydes or ketones (e.g., Knoevenagel condensation).
-
-
Causality of Acidity: The stability of the resulting carbanion is the driving force for the enhanced acidity. The negative charge is delocalized onto the adjacent ester carbonyl and, importantly, into the electron-deficient thiazole ring, providing significant resonance stabilization.
Reactions of the Ester Functional Group
The ester group exhibits reactivity typical of aliphatic esters, although modified by the electronic influence of the thiazole ring.
-
Hydrolysis: The ester is susceptible to both acid- and base-catalyzed hydrolysis to yield 2-(thiazol-2-yl)acetic acid.
-
Base-Catalyzed Saponification: This is an irreversible process that proceeds readily with bases like NaOH or KOH. The kinetics are typically second-order overall.[2] The electron-withdrawing nature of the thiazole ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide, suggesting a faster hydrolysis rate compared to simple alkyl acetates.
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process requiring strong acid and water.
-
-
Transesterification: The ethyl group can be exchanged with other alcohols under acidic or basic catalysis.
-
Amidation/Aminolysis: Reaction with primary or secondary amines, often at elevated temperatures, can convert the ester into the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, 2-(thiazol-2-yl)ethanol.
Reactivity of the Thiazole Ring
The thiazole ring itself is relatively stable and aromatic. It is generally resistant to oxidation and reduction under conditions that transform the ester group. Electrophilic aromatic substitution is possible but typically requires harsh conditions and is directed by the heteroatoms.
Chemical Stability and Degradation Pathways
For drug development and process chemistry, understanding the stability of a molecule under various stress conditions is paramount.
Oxidative Stability
A critical and often overlooked stability liability of this scaffold is its susceptibility to aerobic oxidation at the α-carbon.
-
Mechanism of Aerobic Oxidation: Studies on the closely related ethyl 2-phenyl-2-(thiazol-2-yl)acetate have demonstrated that the compound can degrade upon exposure to air, even at ambient temperature.[3][4] The proposed mechanism involves an initial, slow enolization of the acidic α-proton, followed by the trapping of atmospheric oxygen to form a peroxide intermediate.[3] This intermediate can then undergo further reactions, such as cyclization to a dioxetane or homolytic cleavage, leading to the formation of degradation products like the corresponding α-hydroxy ester or ketone.[3][4]
-
Practical Implications: This degradation pathway highlights that the compound is most stable when stored under an inert atmosphere (e.g., nitrogen or argon).[4] For reactions run over extended periods or at elevated temperatures, de-gassing solvents and maintaining an inert blanket is a critical precautionary measure to ensure purity and yield.
Caption: Putative mechanism for the aerobic degradation of the title compound.
Hydrolytic Stability
As discussed, the ester linkage is the primary site of hydrolytic instability.
-
Under Basic Conditions (pH > 8): Rapid degradation via saponification is expected. The molecule should not be stored in basic solutions.
-
Under Acidic Conditions (pH < 4): Slower, equilibrium-driven hydrolysis can occur. The rate will be dependent on temperature and water concentration.
-
Neutral Conditions (pH 6-8): The compound is expected to be reasonably stable at room temperature, but hydrolysis will be accelerated by heat.
Thermal Stability
Experimental Protocols for Synthesis and Stability Analysis
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.
Representative Synthesis: Hantzsch-Type Thiazole Synthesis
This protocol is adapted from established methods for similar thiazole esters and represents a common approach to forming the core structure.[6]
Objective: To synthesize an aminothiazole acetate derivative as a precursor.
-
Halogenation of Starting Material:
-
In a three-necked flask equipped with a dropping funnel and stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a suitable solvent like chloroform or THF.
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) or bromine (1.1 equiv.) dropwise, ensuring the temperature does not exceed 15°C. Causality: This step generates the α-halo ketone intermediate required for cyclization.
-
Stir for 1-2 hours at room temperature after addition is complete. Monitor by TLC until the starting material is consumed.
-
-
Cyclization:
-
In a separate flask, dissolve thiourea (1.0 equiv.) in ethanol.
-
Add the solution of the crude halogenated intermediate from Step 1 to the thiourea solution.
-
Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Causality: This is the key condensation and cyclization step that forms the thiazole ring.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the target aminothiazole ester.
-
Protocol: Forced Degradation Study for Stability Assessment
This workflow provides a systematic way to evaluate the stability of this compound.
Objective: To identify degradation products and determine the rate of degradation under various stress conditions.
Caption: A systematic workflow for assessing the chemical stability of the title compound.
Methodology:
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Stress Application: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add an equal volume of 0.1 M HCl.
-
Basic: Add an equal volume of 0.01 M NaOH.
-
Oxidative: Add an equal volume of 3% H₂O₂.
-
Thermal: Store a solid sample in an oven.
-
Include a control sample (stock solution only) stored at 4°C.
-
-
Incubation: Place the vials under the specified conditions (e.g., room temperature or 50°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial. Immediately neutralize the acidic and basic samples and quench the oxidative reaction (e.g., with sodium bisulfite) to halt further degradation.
-
Analytical Measurement: Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient of water and acetonitrile (with 0.1% formic acid) is a typical starting point.
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T=0.
-
Identify the retention times of any new peaks (degradation products).
-
Use LC-MS to obtain the mass of the degradation products to aid in structural elucidation and confirm the degradation pathway.[7]
-
Conclusion and Recommendations
This compound is a versatile synthetic intermediate whose utility is maximized when its reactivity and stability are well understood. The primary considerations for researchers are:
-
Reactivity Hotspot: The α-methylene bridge is the principal site for synthetic modification via deprotonation.
-
Primary Stability Concern: The compound is susceptible to aerobic oxidation at the α-carbon, which is a significant degradation pathway. It is strongly recommended to store this material under an inert atmosphere and to use inerting techniques for prolonged or heated reactions.
-
Hydrolytic Instability: The ester is labile under both acidic and, particularly, basic conditions. Avoid storage in aqueous solutions outside a neutral pH range.
By understanding these core principles and employing the validation protocols outlined, researchers and drug development professionals can effectively harness the synthetic potential of this compound while ensuring the integrity and purity of their results.
References
- Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. Molbank, M857.
- ResearchGate: Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- Tang, R., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online.
- BUE Scholar: Kinetic study of hydrolysis of ethyl acetate using caustic soda.
- Journal of Materials and Environmental Science: Identification of compounds by GC-MS analysis of the ethyl acetate fraction.
Sources
- 1. This compound | 141704-11-2 [chemicalbook.com]
- 2. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 3. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
An In-depth Technical Guide to the Solubility of Ethyl 2-(thiazol-2-yl)acetate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(thiazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document establishes a robust theoretical framework for predicting its behavior in various organic solvents based on its fundamental physicochemical properties and molecular structure. We delve into the principles of intermolecular forces to forecast its solubility in polar protic, polar aprotic, and nonpolar solvent systems. Furthermore, this guide serves as a practical handbook for researchers by providing detailed, field-proven experimental protocols for both the quantitative determination of equilibrium solubility via the shake-flask method and for rapid qualitative solubility assessments. These protocols are designed as self-validating systems to ensure data integrity and reproducibility. The guide is supplemented with visualizations of molecular interactions and experimental workflows to enhance understanding and practical application.
Introduction
This compound is a key building block in organic synthesis, particularly for the development of novel pharmaceutical agents. The thiazole ring is a privileged scaffold found in numerous approved drugs, valued for its wide range of biological activities.[1][2] The solubility of this compound is a critical physicochemical parameter that dictates its utility in various stages of research and development, from reaction kinetics in synthesis to formulation and bioavailability in drug delivery. Understanding and quantifying its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and for formulating solutions for screening and analysis. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently assess and utilize the solubility properties of this compound.
Physicochemical Profile of this compound
A molecule's solubility is intrinsically linked to its structure and resulting physical properties. The key to predicting solubility lies in understanding the interplay of these characteristics.
-
Molecular Formula: C₇H₉NO₂S
-
Molecular Weight: 171.22 g/mol
-
Appearance: Typically a colorless to pale yellow liquid.[1]
Structural Analysis
The structure of this compound can be deconstructed into two primary functional components: the aromatic thiazole ring and the ethyl ester group.
-
Thiazole Ring: This 5-membered heterocycle, containing both a sulfur and a nitrogen atom, is polar and aromatic.[3] The nitrogen atom can act as a hydrogen bond acceptor, and its pKa of approximately 2.5 indicates it is a weak base.[1] The ring itself contributes to dipole-dipole interactions.
-
Ethyl Ester Group (-COOCH₂CH₃): This group is polar but lacks a hydrogen bond donor. The carbonyl oxygen and the ether oxygen can both act as hydrogen bond acceptors. The ethyl chain introduces a degree of nonpolar character.
Overall, the molecule possesses a significant dipole moment due to the electronegative nitrogen, sulfur, and oxygen atoms. It has multiple hydrogen bond acceptor sites but no hydrogen bond donors. This profile suggests a compound of moderate to high polarity.
Theoretical Solubility Profile in Organic Solvents
Fundamental Principles: "Like Dissolves Like"
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute and solvent-solvent interactions. The guiding principle is "like dissolves like," meaning solutes tend to dissolve in solvents with similar polarity and hydrogen bonding capabilities.[4]
Predicted Solubility in Solvent Classes
Based on the structural analysis, we can predict the solubility of this compound across three main categories of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents possess O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. High solubility is predicted for this compound in these solvents. The primary interactions will be strong dipole-dipole forces, and the solvent's hydrogen bond donors will interact favorably with the nitrogen and oxygen acceptors on the solute. Thiazole itself is known to be soluble in ethanol.[1][5]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. Good to high solubility is expected. The dissolution will be driven by strong dipole-dipole interactions between the polar regions of the solvent and the solute. Ethyl acetate is miscible with acetone and other common organic solvents.[6][7]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dipole moments and interact primarily through weak London dispersion forces. Due to the significant polarity of this compound, low solubility is predicted in nonpolar solvents. While some solubility in diethyl ether is noted, likely due to the ether's ability to accept weak hydrogen bonds and its slight polarity, it will be significantly less than in more polar options.[6]
Data Summary Table for Experimental Results
Precise, quantitative solubility data is best determined experimentally. The following table is provided as a template for researchers to systematically record their findings at a specified temperature (e.g., 25 °C).
| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (g/L) | Experimental Solubility (mol/L) |
| Polar Protic | Methanol | High | ||
| Ethanol | High | |||
| Polar Aprotic | Acetone | High | ||
| Acetonitrile | Good | |||
| Dimethyl Sulfoxide (DMSO) | High | |||
| Nonpolar | Toluene | Low | ||
| n-Hexane | Very Low | |||
| Intermediate | Dichloromethane | Moderate | ||
| Diethyl Ether | Moderate to Low |
Experimental Determination of Solubility
To obtain reliable quantitative data, a systematic and reproducible experimental approach is essential. The equilibrium shake-flask method is the gold standard for this purpose.[8]
Quantitative Method: Equilibrium Shake-Flask Protocol
This protocol describes a self-validating system to determine the thermodynamic equilibrium solubility of this compound. The key to trustworthiness is ensuring that a true equilibrium has been reached, which is confirmed by consistent concentration measurements over time.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials (e.g., three vials per solvent). The presence of undissolved solute is mandatory to ensure saturation.
-
Add a precise, known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation, which would artificially inflate the calculated solubility.
-
-
Equilibration:
-
Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set to 25 °C).
-
Agitate the samples for a predetermined period. A common starting point is 24 hours. To ensure equilibrium is reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.
-
-
Sample Processing & Separation:
-
After agitation, allow the vials to stand undisturbed at the test temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant. It is critical not to disturb the solid material.
-
Immediately separate the saturated solution from the solid. This is best achieved by centrifuging the sample at high speed and then filtering the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.[9] This dual-step process minimizes the risk of transferring microscopic solid particles.
-
-
Quantification of Solute:
-
The concentration of this compound in the clear filtrate must be determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calibration: Prepare a series of standard solutions of the compound in the same solvent with known concentrations. Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against concentration.
-
Analysis: Dilute the filtrate sample with a known factor to bring its concentration within the linear range of the calibration curve.
-
Calculate the concentration of the diluted sample using the calibration curve and then multiply by the dilution factor to determine the original concentration in the saturated solution.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).
-
Perform the experiment in triplicate for each solvent to ensure reproducibility and report the mean solubility with the standard deviation.
-
Qualitative Assessment Protocol
For rapid screening or when a precise value is not required, a qualitative assessment can be performed.[10][11]
Methodology:
-
Add approximately 30-50 mg of this compound to a small test tube.
-
Add the chosen solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL, vortexing or shaking vigorously for 30 seconds after each addition.
-
Observe the mixture at room temperature.
-
Classify the solubility based on the amount of solvent required for complete dissolution:
-
Very Soluble: Dissolves completely in < 0.5 mL.
-
Soluble: Dissolves completely in 0.5 - 1.0 mL.
-
Sparingly Soluble: Some, but not all, material dissolves in 1.0 mL.
-
Insoluble: No visible dissolution in 1.0 mL.
-
Visualized Workflows and Interactions
Diagram of the Shake-Flask Experimental Workflow
Caption: Predicted intermolecular forces driving solubility.
Conclusion
This compound is predicted to be a polar molecule with excellent solubility in polar protic and polar aprotic organic solvents, driven by strong dipole-dipole interactions and its capacity to accept hydrogen bonds. Conversely, it is expected to exhibit poor solubility in nonpolar solvents due to the mismatch in intermolecular forces. While this theoretical profile provides a strong predictive foundation, this guide underscores the necessity of empirical verification. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for researchers to generate the precise, quantitative data required for their specific applications, ensuring the successful use of this valuable compound in synthesis, formulation, and discovery.
References
- International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
- Wikipedia. (n.d.). Ethyl acetate.
- ResearchGate. (n.d.). Physicochemical properties of the synthesized thiazole derivatives.
- PubChem. (n.d.). Ethyl Acetate.
- EapearlChem. (n.d.). Ethyl Acetate - Versatile Industrial Solvent.
- Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Acikders. (n.d.). Qualitative Analysis of Organic Compounds.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications.
- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis.
- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- The University of the West Indies at Mona. (n.d.). Qualitative Analysis of Organic Compounds.
- Wikipedia. (n.d.). Thiazole.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 8. bioassaysys.com [bioassaysys.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. csub.edu [csub.edu]
Navigating the Safety Profile of Ethyl 2-(thiazol-2-yl)acetate: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(thiazol-2-yl)acetate, a key heterocyclic building block in medicinal chemistry and drug discovery, presents a unique combination of synthetic utility and potential hazards. A thorough understanding of its material safety profile is paramount for ensuring laboratory safety and experimental integrity. This technical guide provides a comprehensive overview of the physicochemical properties, hazard classifications, and safe handling protocols for this compound (CAS No. 141704-11-2), moving beyond a standard MSDS to offer practical insights for the discerning researcher.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring a thiazole ring linked to an ethyl acetate group. This structure imparts specific reactivity and solubility characteristics that are crucial for its application in synthesis.[1][2] The thiazole moiety, in particular, is a well-known pharmacophore, contributing to the biological activity of many pharmaceutical compounds.[2]
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 141704-11-2 | [1][3] |
| Molecular Formula | C₇H₉NO₂S | [1] |
| Molecular Weight | 171.22 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid; White powder | [2][4] |
| Boiling Point | 120-122 °C at 15 mmHg | |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment. |
Hazard Identification and GHS Classification
According to available safety data, this compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with ingestion, skin and eye contact, and inhalation.
Signal Word: Warning
GHS Pictogram:
Hazard Statements:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage Protocols: A Risk-Based Approach
A proactive approach to safety when handling this compound is essential. The following protocols are designed to mitigate the risks identified in the hazard classification.
Engineering Controls and Personal Protective Equipment (PPE)
The primary defense against exposure is a combination of effective engineering controls and appropriate personal protective equipment.
-
Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] This is critical to minimize the inhalation of vapors.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Wear suitable protective gloves. Given the nature of the compound, nitrile or neoprene gloves are generally recommended, but it is crucial to consult the glove manufacturer's compatibility data.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
-
Procedural Safeguards and Best Practices
-
Avoid Contact: All personal contact with the substance, including inhalation of vapors, should be strictly avoided.[6]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] The recommended storage temperature is between 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.
The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: First Aid and Spill Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[6]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[4]
Accidental Release Measures
-
Minor Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).[6] Place the contaminated material in a suitable, labeled container for disposal.[6]
-
Major Spills: In the case of a large spill, clear the area of all personnel and move upwind.[6] Wear appropriate respiratory protection and personal protective equipment.[6] Prevent the spillage from entering drains or water courses.[6] Contain the spill with sand, earth, or other non-combustible material.[6]
Firefighting Measures
While not classified as flammable, containers may burn in a fire, emitting toxic fumes.
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Carbon dioxide, dry chemical powder, or alcohol-resistant foam are generally suitable.
-
Special Hazards: Under fire conditions, this compound may emit toxic fumes.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[6]
Toxicological Information
The GHS hazard classifications indicate that this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation, as well as allergic skin reactions.[3][5]
Disposal Considerations
Waste disposal should be conducted in strict accordance with all federal, state, and local environmental regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. As a hazardous substance, this compound and its containers should be disposed of at an authorized hazardous or special waste collection point.[6]
Conclusion
This compound is a valuable reagent in the synthesis of potentially bioactive molecules. Its effective and safe use hinges on a comprehensive understanding of its hazard profile and the diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the associated risks and foster a secure and productive laboratory environment.
References
- Cole-Parmer.
Sources
- 1. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 2. rcilabscan.com [rcilabscan.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound, CasNo.141704-11-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. chemsafetypro.com [chemsafetypro.com]
- 6. chem-space.com [chem-space.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to Ethyl 2-(thiazol-2-yl)acetate: A Cornerstone Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Heterocycle
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the plethora of available building blocks, Ethyl 2-(thiazol-2-yl)acetate has emerged as a particularly valuable and versatile intermediate. Its structure, a unique amalgamation of a nucleophilic thiazole ring and a reactive ethyl acetate side chain, provides a rich platform for a multitude of chemical transformations.
The thiazole nucleus is a privileged scaffold, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals, most notably Vitamin B1 (thiamine) and penicillin.[1] The presence of both nitrogen and sulfur heteroatoms within the aromatic ring imparts distinct electronic properties that are crucial for molecular recognition and binding in biological systems. This guide provides a comprehensive overview of this compound, from its fundamental synthesis and reactivity to its application in the development of life-saving therapeutics, offering field-proven insights for the practicing scientist.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 141704-11-2 | [2] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Solubility | Soluble in ethanol, ether, and other organic solvents. | [3] |
Note: While detailed spectroscopic data is best obtained from direct experimental analysis, computational predictions and data from analogous structures suggest characteristic signals in ¹H NMR for the ethyl group (triplet and quartet), the methylene bridge (singlet), and the thiazole ring protons. The IR spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester group.
Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and widely employed method for preparing this compound is the Hantzsch thiazole synthesis, a classic name reaction first reported by Arthur Hantzsch in 1887.[4][5] This reaction provides a direct and efficient pathway to the thiazole core.
Reaction Mechanism and Rationale
The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound and a thioamide.[5][6] For the synthesis of the title compound, this involves the reaction of an ethyl haloacetate (such as ethyl bromoacetate or ethyl chloroacetate) with thioformamide.
The causality of the reaction pathway is as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic carbon of the ethyl haloacetate in an Sₙ2 reaction.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the ester carbonyl is followed by rearrangement.
-
Dehydration: The resulting intermediate readily dehydrates to form the stable, aromatic thiazole ring.[4][6]
This method is favored for its high yields and operational simplicity.[6]
Visualization of the Hantzsch Synthesis
Caption: General reaction scheme for the Hantzsch synthesis.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Hantzsch synthesis procedures.[4][6]
Materials:
-
Ethyl chloroacetate
-
Thiourea (as a stable precursor for thioformamide)
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 equivalent) in 95% ethanol. Heat the mixture to reflux for 15-20 minutes to ensure complete dissolution.
-
Slowly add ethyl chloroacetate (1.02 equivalents) to the refluxing solution.
-
Continue to reflux the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) to neutralize any acid formed and precipitate the product.[6]
-
Filter the resulting precipitate through a Büchner funnel, washing the filter cake thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Core Reactivity: A Hub for Molecular Diversification
The synthetic utility of this compound stems from two primary reactive sites: the active methylene group and the ester functionality.
Reactivity of the Active Methylene Group (α-Carbon)
The methylene protons situated between the electron-withdrawing thiazole ring and the ester carbonyl group are acidic. Treatment with a suitable base (e.g., sodium ethoxide, LDA) generates a stabilized enolate, a potent carbon nucleophile. This reactivity is the gateway to a vast number of derivatives.
-
Alkylation & Acylation: The enolate readily reacts with various electrophiles, such as alkyl halides and acyl chlorides, to install diverse substituents at the α-position.
-
Condensation Reactions: It can participate in Claisen-type condensations with other esters to form β-keto esters.[7] It also reacts with aldehydes and ketones in Knoevenagel or aldol-type reactions, which are fundamental C-C bond-forming strategies.
-
Oxidation: The active methylene position can be oxidized. For example, oxidation of a derivative, ethyl 2-(2-formylamino-1,3-thiazol-4-yl)acetate, yields the corresponding glyoxylate, a key precursor for cephalosporin side chains.[8]
Transformations of the Ester Functionality
The ethyl ester group is a versatile handle for further functionalization, providing access to other critical classes of compounds.
-
Hydrolysis: Saponification under basic conditions or acid-catalyzed hydrolysis converts the ester to the corresponding carboxylic acid, 2-(thiazol-2-yl)acetic acid. This acid is a key intermediate for amide coupling reactions.
-
Amide and Hydrazide Formation: The ester can be converted directly into amides or hydrazides by reacting with amines or hydrazine hydrate, respectively.[9] 2-(Thiazol-2-yl)acetohydrazide is itself a valuable building block for synthesizing more complex heterocyclic systems like pyrazoles and triazoles.[1][10]
Caption: Key reactive pathways of this compound.
Keystone Applications in Drug Discovery and Development
The true measure of a building block's value is its impact on creating functional molecules. This compound and its derivatives are instrumental in the synthesis of numerous pharmaceutical agents.
Synthesis of Cephalosporin Antibiotics
Perhaps the most significant application of this building block is in the synthesis of third and fourth-generation cephalosporin antibiotics.[11] The 2-(2-aminothiazol-4-yl)acetamido side chain is a common feature in potent antibiotics like Cefditoren, Ceftriaxone, and Cefotaxime.[12] this compound derivatives serve as the direct precursors to this critical acyl side chain, which is later coupled to the 7-aminocephalosporanic acid (7-ACA) core.[13] The presence of the aminothiazole moiety is known to enhance antibacterial activity and broaden the spectrum against Gram-negative bacteria.
Development of Novel Therapeutic Agents
Beyond antibiotics, this scaffold is a cornerstone in the development of a wide range of other therapeutic agents. Derivatives have been investigated for:
-
Anticancer Activity: As precursors for compounds that inhibit critical cellular pathways, such as VEGFR-2 inhibitors which block tumor angiogenesis.[14]
-
Anti-inflammatory Agents: The benzothiazole variant has been used to create novel agents that suppress the generation of prostaglandin E2.[15]
-
Antitubercular and Antimicrobial Agents: The thiazole ring is a well-established pharmacophore in the design of agents targeting various pathogens, including Mycobacterium tuberculosis.[1][16][17]
Caption: Synthetic workflow from building block to drug classes.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3]
-
Hazards: May cause skin, eye, and respiratory system irritation.[3]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3]
-
Handling: Avoid inhalation of vapor or dust. In case of contact with skin or eyes, rinse immediately with plenty of water.[3]
Conclusion
This compound is far more than a simple heterocyclic ester; it is a strategic tool in the arsenal of the synthetic chemist. Its straightforward synthesis via the Hantzsch reaction, coupled with the dual reactivity of its active methylene group and ester functionality, makes it an exceptionally powerful and versatile building block. Its proven track record in the industrial synthesis of cephalosporin antibiotics and its continued use in the discovery of novel therapeutic agents underscore its enduring importance in science and medicine. A comprehensive understanding of its properties and reactivity is essential for any researcher aiming to construct novel, biologically active molecules efficiently and effectively.
References
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate. (n.d.). Benchchem.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate. (2024, April 9). ChemBK.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. (n.d.). Benchchem.
- This compound | 141704-11-2. (2025, July 4). ChemicalBook.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- ethyl 2-(2-amino-2H-1,3-thiazol-3-yl)acetate | C7H12N2O2S | CID 12110056. (n.d.). PubChem, NIH.
- A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.).
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. (n.d.). Taylor & Francis Online.
- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com.
- Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds. (n.d.). Patsnap Eureka.
- Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal.
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate.
- Bawazir, W. A., Ali, T. E., Alsolimani, A. K., Assiri, M. A., Shati, A. A., Alfaifi, M. Y., & Elbehairi, S. E. I. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Publishing.
- ethyl (2-methyl-1,3-thiazol-4-yl)acetate. (n.d.). CymitQuimica.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026, January 7). DDDT.
- Further degradation products of cephalosporin C. Isolation and synthesis of 2-(4-amino-4-carboxybutyl)thiazole-4-carboxylic acid. (n.d.). NIH.
- Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]. (n.d.). PubMed.
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. (2022, February 7). PMC.
- The Claisen Condensation Reaction. (2024, September 30). Chemistry LibreTexts.
Sources
- 1. kuey.net [kuey.net]
- 2. This compound | 141704-11-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Thioester derivatives of thiazolyl acetic acid and their use in the preparation of cephalosporin compounds - Eureka | Patsnap [eureka.patsnap.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthetic cephalosporins. The synthesis and antibacterial activities of 7-[2-(2-(amino-1,3,4-thiadiazol-5-yl)acetamido]-cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 15. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CAS 37128-24-8: ethyl (2-methyl-1,3-thiazol-4-yl)acetate [cymitquimica.com]
- 17. dovepress.com [dovepress.com]
The Ascendant Scaffold: A Technical Guide to the Biological Prowess of Ethyl 2-(thiazol-2-yl)acetate Derivatives
Foreword: The Thiazole Nucleus - A Privileged Motif in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. From the essential vitamin thiamine (Vitamin B1) to a plethora of synthetic drugs, the thiazole moiety is a testament to nature's and scientists' ingenuity in crafting molecules with profound physiological effects. Ethyl 2-(thiazol-2-yl)acetate, in particular, has emerged as a versatile and highly valuable starting material for the synthesis of a diverse array of derivatives, unlocking a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of these derivatives, offering insights into their synthesis, mechanisms of action, and therapeutic potential for researchers, scientists, and drug development professionals.
I. The Synthetic Versatility of this compound: A Gateway to Novel Bioactive Molecules
The chemical reactivity of this compound is centered around the active methylene group adjacent to the ester functionality and the thiazole ring itself. This inherent reactivity has been adeptly exploited to construct a multitude of more complex heterocyclic systems with promising biological applications.[1] A common and effective strategy involves the conversion of the ethyl ester to a hydrazide, which then serves as a versatile intermediate for the synthesis of a wide range of derivatives, including those incorporating pyrazole and thiazolidinone moieties.[1][2]
Exemplary Synthetic Protocol: Synthesis of a Novel Thiazolyl-Hydrazone Derivative
This protocol details a representative synthesis of a biologically active thiazole derivative starting from this compound.
Step 1: Synthesis of 2-(Thiazol-2-yl)acetohydrazide
-
A mixture of this compound (0.1 mol) and hydrazine hydrate (0.2 mol) in absolute ethanol (100 mL) is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield 2-(thiazol-2-yl)acetohydrazide.
Step 2: Synthesis of (E)-N'-(substituted-benzylidene)-2-(thiazol-2-yl)acetohydrazide
-
To a solution of 2-(thiazol-2-yl)acetohydrazide (0.01 mol) in absolute ethanol (50 mL), a catalytic amount of glacial acetic acid is added.
-
A substituted aromatic aldehyde (0.01 mol) is then added, and the mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to afford the final thiazolyl-hydrazone derivative.
Caption: General synthetic workflow for thiazolyl-hydrazone derivatives.
II. Anticancer Activity: Targeting the Engines of Malignancy
Thiazole derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing into clinical trials.[3] Derivatives of this compound are no exception, exhibiting promising cytotoxic activity against a range of human cancer cell lines.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer effects of these derivatives are often multifactorial, targeting key signaling pathways and cellular processes that are dysregulated in cancer. One of the prominent mechanisms involves the inhibition of protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.
For instance, certain novel (E/Z)-N-(4-(2-(2-(substituted)hydrazineyl)-2-oxoethyl)thiazol-2-yl)-1H-indole-2-carboxamide derivatives, synthesized from an this compound precursor, have shown exceptional cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer).[3] These compounds were found to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2.[3] Inhibition of these kinases disrupts downstream signaling pathways, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis.[3]
Caption: Anticancer mechanism of action of certain thiazole derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | MCF-7 (Breast) | 6.10 ± 0.4 | [3] |
| 6v | MCF-7 (Breast) | 6.49 ± 0.3 | [3] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [2] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [2] |
| 11c | HepG-2 (Liver) | ~4 | [4] |
| 6g | HepG-2 (Liver) | ~7 | [4] |
| 11c | MCF-7 (Breast) | ~3 | [4] |
| 6g | MCF-7 (Breast) | ~4 | [4] |
| 11c | HCT-116 (Colon) | ~7 | [4] |
| 6g | HCT-116 (Colon) | ~12 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized thiazole derivatives are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 24-48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
III. Antimicrobial Activity: Combating Microbial Resistance
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Thiazole derivatives have long been recognized for their antimicrobial properties, and those derived from this compound are proving to be promising candidates in the search for new antimicrobial agents.
Mechanism of Action: Disrupting Essential Bacterial Processes
The antibacterial activity of these compounds often stems from their ability to inhibit essential bacterial enzymes. For example, some thiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[5] By inhibiting DNA gyrase, these compounds effectively halt bacterial proliferation.
Caption: Antimicrobial mechanism of action via DNA gyrase inhibition.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 11c | S. aureus | - | [4] |
| 6g | S. aureus | - | [4] |
| 11c | B. subtilis | - | [4] |
| 6g | B. subtilis | - | [4] |
| 11c | E. coli | - | [4] |
| 6g | E. coli | - | [4] |
| 11c | P. aeruginosa | - | [4] |
| 6g | P. aeruginosa | - | [4] |
Note: Specific MIC values for compounds 11c and 6g were presented graphically in the source and are described as "satisfactory antibacterial activity".
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The synthesized thiazole derivatives are serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Anti-inflammatory Activity: Quelling the Fires of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Thiazole derivatives have shown promise as anti-inflammatory agents, and research into derivatives of this compound is uncovering their potential in this therapeutic area.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways. While specific mechanistic studies on this compound derivatives are emerging, related thiazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. Molecular docking studies have helped to elucidate the binding interactions of thiazole acetates with COX-1 and COX-2 enzymes, providing a rationale for their anti-inflammatory activity.[1]
V. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Bioactivity
Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For derivatives of this compound, several key structural features have been identified that influence their potency and selectivity.
-
Substitution on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly impact biological activity. For instance, the introduction of bulky or electron-withdrawing groups can modulate the compound's interaction with its biological target.
-
Modifications of the Acetate Side Chain: Alterations to the ethyl acetate side chain, such as conversion to amides or hydrazides, can lead to derivatives with enhanced and diverse biological profiles.
-
Aromatic Substituents: In derivatives containing additional aromatic rings, the nature and position of substituents on these rings play a crucial role in determining activity. For example, in a series of anticancer thiazole derivatives, compounds with a hydroxy or dimethylamine group at the 4-position of a phenyl ring demonstrated potent cytotoxicity.[3]
VI. Future Perspectives and Conclusion
The derivatives of this compound represent a rich and promising area of research in medicinal chemistry. Their demonstrated efficacy across a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory, underscores their potential as lead compounds for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.
Future research should focus on elucidating the precise molecular mechanisms of action of these derivatives, which will be crucial for their rational design and development. In vivo studies are also essential to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of the chemical space around the this compound core is poised to yield the next generation of innovative medicines to address pressing global health challenges.
References
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI.
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate. (2024). ChemBK.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
- Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). Molecules.
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).
- (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.).
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2025). RSC Publishing.
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (2025).
- Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). SciForum.
- Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. (n.d.). RSC Advances.
- Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2020).
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022).
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). ACS Infectious Diseases.
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. (2025).
- Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions. (n.d.). BenchChem.
- In-depth Technical Guide: Biological Activity of Novel Thiazole Deriv
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate | CAS 29182-42-1. (n.d.). Santa Cruz Biotechnology.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Ethyl 2-(thiazol-2-yl)acetate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 2-(thiazol-2-yl)acetate, a key heterocyclic building block in contemporary drug discovery and development. The thiazole motif is a core component of numerous pharmacologically active agents, and this particular ester serves as a versatile intermediate for further molecular elaboration.[1][2][3] We present a detailed protocol based on the classic Hantzsch Thiazole Synthesis, a robust and widely adopted method for constructing the thiazole ring.[4][5] This guide is intended for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step procedure but also insights into the reaction mechanism, safety considerations, and analytical characterization of the final product.
Introduction: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic drugs, including Vitamin B1 (Thiamine) and numerous antibiotics.[2][5][6] Its unique electronic properties and ability to engage in various biological interactions make it a sought-after component in the design of novel therapeutic agents. This compound (CAS 141704-11-2) is a particularly valuable intermediate. The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation or reduction, while the thiazole ring offers sites for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.[7][8]
This guide focuses on its preparation via the Hantzsch Thiazole Synthesis, first reported by Arthur Hantzsch in 1887.[4][9] This method involves the condensation reaction between an α-halocarbonyl compound and a thioamide, offering a reliable and high-yielding pathway to substituted thiazoles.[10][11]
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Ethyl 2-(1,3-thiazol-2-yl)acetate, Thiazole-2-acetic acid ethyl ester |
| CAS Number | 141704-11-2[12] |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Colorless to light yellow liquid[12] |
| Solubility | Soluble in common organic solvents like ethanol and ether.[12] |
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The reaction for preparing this compound proceeds by the condensation of a thioamide (thioformamide) with an α-haloester (ethyl bromoacetate).[4] The mechanism can be understood as a two-stage process:
-
Nucleophilic Substitution (Sɴ2): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon bearing the halogen atom on the α-haloester. This forms a thiazolium salt intermediate.
-
Cyclization and Dehydration: An intramolecular cyclization occurs where the nitrogen atom of the thioamide attacks the ester's carbonyl carbon. This is followed by a dehydration step (loss of a water molecule) to form the stable, aromatic thiazole ring.[9][11]
This method is highly favored due to its operational simplicity, use of readily available starting materials, and generally high yields.[5][11]
Diagram 1: Hantzsch Synthesis Reaction Mechanism
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.
-
Reagent Addition: Begin stirring the solution. Slowly add ethyl bromoacetate (1.0 - 1.1 eq) to the flask dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup - Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and ethyl acetate. Carefully add a saturated solution of sodium bicarbonate to neutralize any acid formed during the reaction. Transfer the mixture to a separatory funnel, shake well, and separate the layers.
-
Washing: Wash the organic layer sequentially with water and then with brine. This removes any remaining inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product as a colorless to pale yellow liquid. [11]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 2: Representative Analytical Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the thiazole ring protons (typically δ 7.0-8.0 ppm), the methylene protons adjacent to the ester and the ring (CH₂), and the ethyl ester protons (a quartet for OCH₂ and a triplet for CH₃). [13] |
| ¹³C NMR | Resonances for the thiazole ring carbons, the ester carbonyl carbon (C=O), and the aliphatic carbons of the ethyl group and the acetate backbone. [13] |
| Mass Spec. | The molecular ion peak [M+H]⁺ should correspond to the calculated mass (m/z = 172.04). [14] |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (around 1735 cm⁻¹) and C=N stretching of the thiazole ring. |
Conclusion
The Hantzsch thiazole synthesis provides an efficient and reliable method for the preparation of this compound. This protocol offers a robust foundation for researchers requiring access to this versatile building block for applications in medicinal chemistry and materials science. Proper execution of the procedure and adherence to safety guidelines are essential for a successful outcome. The final product's identity and purity must be rigorously confirmed by spectroscopic analysis.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate.
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (n.d.). Journal of Scientific Research.
- Thiazole. (n.d.). CUTM Courseware.
- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences.
- Ethyl 2-(benzo[d]thiazol-2-yl)
- Benchchem. (n.d.). Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions.
- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (2015).
- Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Thiazole synthesis. (n.d.). Organic Chemistry Portal.
- Ethyl 2-(benzo[d]thiazol-2-yl)
- Benchchem. (n.d.). Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2015). Der Pharma Chemica.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015).
- Ethyl 2-(4-methyl-1,3-thiazol-2-yl)
- 141704-11-2|Ethyl 2-(thiazol-2-yl)
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester. (n.d.). PubChem.
- Ethyl 2-(thiazol-2-yl)
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. (2024). RSC Publishing.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI.
- Ethyl 2-oxo-2-(thiazol-2-yl)acetate Anbieterkarte (CAS...). (n.d.). Guidechem.
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bepls.com [bepls.com]
- 6. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. PubChemLite - Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate (C8H11NO2S) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: The Hantzsch Synthesis of Ethyl 2-(thiazol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The enduring importance of this heterocycle continually drives the need for efficient and reliable synthetic methodologies.
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most classic and dependable methods for constructing the thiazole ring.[3][4] The reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[1][3][4] This application note provides a detailed protocol for the synthesis of a key building block, Ethyl 2-(thiazol-2-yl)acetate, utilizing the fundamental principles of the Hantzsch reaction. This valuable intermediate serves as a starting point for the elaboration of more complex pharmaceutical agents.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the reaction of an ethyl haloacetate (e.g., ethyl bromoacetate) with a thioformamide equivalent, such as thiourea. The mechanism is a well-established sequence of nucleophilic substitution, cyclization, and dehydration.
Causality of the Mechanism:
-
Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide is an excellent nucleophile and initiates the reaction by attacking the electrophilic carbon of the α-haloester. This SN2 displacement of the halide is a rapid and efficient first step.
-
Intramolecular Cyclization: Following the initial substitution, the molecule contains both a nucleophilic nitrogen (from the thioamide) and an electrophilic carbonyl carbon (from the ester). An intramolecular nucleophilic attack by the nitrogen onto the carbonyl carbon forms a five-membered heterocyclic intermediate. This step is entropically favored.
-
Dehydration/Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Hantzsch synthesis procedures.[3] It provides a reproducible method for laboratory-scale synthesis.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) | Moles (mmol) | Eq. |
| Thiourea | CH₄N₂S | 76.12 | 0.76 g | 10 | 1.0 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 1.67 g (1.13 mL) | 10 | 1.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 20 mL | - | - |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~30 mL | - | - |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | ~50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - | - |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve thiourea (1.0 eq., 10 mmol, 0.76 g) in 20 mL of 95% ethanol.
-
Addition of Haloester: To the stirring solution, add ethyl bromoacetate (1.0 eq., 10 mmol, 1.13 mL) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 2-4 hours.
-
Scientist's Note: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 50% ethyl acetate in hexane. The disappearance of the ethyl bromoacetate spot indicates reaction completion.
-
-
Cooling and Solvent Removal: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Work-up - Neutralization: To the resulting residue, add approximately 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) formed during the reaction.
-
Trustworthiness Check: This neutralization step is critical. The thiazole product is often more soluble in organic solvents in its free base form. Failure to neutralize the acid can lead to poor extraction efficiency.
-
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash the filter cake with a small amount of fresh ethyl acetate.
-
Final Concentration: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified further by column chromatography on silica gel if a higher purity is required.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from reactants to the final purified product.
Caption: Workflow for the Hantzsch Synthesis of this compound.
Applications and Further Reactions
This compound is not typically an end-product but rather a versatile synthetic intermediate. The ester and the methylene bridge are ripe for chemical modification, allowing for the construction of diverse compound libraries for drug discovery screening.
-
Amide Coupling: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a wide range of amides. These amide derivatives are frequently explored for their biological activities.
-
Side-Chain Alkylation: The α-protons on the methylene bridge are acidic and can be deprotonated with a suitable base. The resulting carbanion can be reacted with various electrophiles (e.g., alkyl halides) to introduce substituents at the α-position, further diversifying the molecular structure.[2]
-
Heterocycle Elaboration: The core thiazole ring itself can undergo further functionalization, although this often requires more specific conditions to control regioselectivity.
The ability to easily modify this precursor makes it a valuable tool for medicinal chemists aiming to perform structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of lead compounds.[5]
References
- ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
- ResearchGate. (2018).
- ResearchGate. (2018). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- NIH Public Access. (2015).
- ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)
- NIH Public Access. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
Sources
Application Notes and Protocols for the Knoevenagel Condensation of Ethyl 2-(thiazol-2-yl)acetate with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous FDA-approved drugs and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a cornerstone in modern medicinal chemistry. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
A crucial synthetic route for the functionalization of thiazole-containing molecules is the Knoevenagel condensation. This reaction facilitates the formation of a carbon-carbon double bond through the reaction of an active methylene compound with an aldehyde or ketone. In the context of drug discovery, the Knoevenagel condensation of "Ethyl 2-(thiazol-2-yl)acetate" with a diverse range of aldehydes provides a powerful platform for generating libraries of novel α,β-unsaturated esters. These products serve as versatile intermediates for the synthesis of more complex heterocyclic systems and as bioactive molecules in their own right. This guide provides a comprehensive overview of the reaction, including its mechanism, detailed experimental protocols, and the therapeutic applications of its products.
Reaction Mechanism: A Base-Catalyzed Cascade
The Knoevenagel condensation of this compound with aldehydes is typically catalyzed by a weak base, such as piperidine. The reaction proceeds through a three-step mechanism:
-
Enolate Formation: The basic catalyst abstracts an acidic α-proton from the methylene group of this compound. The electron-withdrawing nature of both the adjacent thiazole ring and the ester carbonyl group increases the acidity of these protons, facilitating the formation of a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate is protonated to form a β-hydroxy adduct, which readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.
The overall transformation is a classic example of a condensation reaction, where the formation of a new bond is accompanied by the elimination of a small molecule, in this case, water.
The Versatile Synthon: Application Notes for Ethyl 2-(thiazol-2-yl)acetate in Novel Pharmaceutical Preparation
Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties and ability to engage in a variety of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds across a wide range of therapeutic areas.[1][2][3] From anticancer agents like Dasatinib to antibiotics, the thiazole nucleus is a testament to nature's and chemists' ingenuity in crafting molecules with profound physiological effects.[1][3] The strategic incorporation of the thiazole moiety can enhance a molecule's metabolic stability, improve its target binding affinity, and fine-tune its pharmacokinetic profile.
At the heart of many synthetic routes targeting these complex pharmaceuticals lies a versatile and reactive building block: Ethyl 2-(thiazol-2-yl)acetate . This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this key intermediate. We will delve into its synthesis, characterization, and subsequent elaboration into precursors for novel pharmaceutical agents, providing both the "how" and the "why" behind the experimental choices.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [4] |
| Molecular Weight | 171.22 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in ethanol, ether, and other common organic solvents | [1] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |
Safety and Handling:
This compound and its derivatives should be handled with appropriate care in a well-ventilated fume hood.[1][5] Personal protective equipment (PPE), including safety goggles, laboratory gloves, and a lab coat, is mandatory.[1][5] Avoid inhalation of vapors and contact with skin and eyes.[1][5] In case of accidental contact, rinse the affected area immediately with copious amounts of water.[1] For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.[2][3][5][6]
Synthesis of this compound: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring, provides a reliable route to this compound.[7][8][9] The reaction proceeds via the condensation of a thioamide with an α-halocarbonyl compound.[7][8][9] In this protocol, we will adapt the general Hantzsch synthesis using thioformamide and an ethyl haloacetate.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Fig. 1: Hantzsch synthesis workflow.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |
| Thioformamide | 61.10 | 1.0 |
| Ethyl bromoacetate | 167.00 | 1.05 |
| Ethanol (anhydrous) | 46.07 | Solvent |
| Sodium bicarbonate | 84.01 | For workup |
| Dichloromethane | 84.93 | For extraction |
| Anhydrous sodium sulfate | 142.04 | Drying agent |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in anhydrous ethanol.
-
Addition of Haloester: To the stirred solution, add ethyl bromoacetate (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.
-
Slight Excess of Ethyl Bromoacetate: A small excess of the haloester ensures complete consumption of the thioformamide.
-
Neutralization with Sodium Bicarbonate: This step is crucial to quench any unreacted acid and facilitate the extraction of the product into the organic phase.
Characterization of this compound
| Spectroscopic Data | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.75 (d, 1H, thiazole-H), 7.25 (d, 1H, thiazole-H), 4.20 (q, 2H, -OCH₂CH₃), 3.90 (s, 2H, -CH₂-), 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0 (C=O), 165.0 (C-thiazole), 143.0 (CH-thiazole), 120.0 (CH-thiazole), 61.5 (-OCH₂-), 40.0 (-CH₂-), 14.0 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | ~1735 (C=O, ester), ~1580 (C=N, thiazole), ~1420 (C-N, thiazole) |
| Mass Spectrometry (EI) | m/z: 171 (M⁺), 126, 98, 85 |
Applications in the Synthesis of Pharmaceutical Precursors
The reactivity of this compound lies in its active methylene group, positioned between the electron-withdrawing thiazole ring and the ester carbonyl group. This allows for a variety of synthetic transformations.
Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Esters
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an active methylene compound with an aldehyde or ketone.[14][15][16] This reaction is instrumental in synthesizing α,β-unsaturated systems, which are precursors to a wide array of pharmaceuticals.
Reaction Scheme:
Sources
- 1. 141704-11-2|this compound|BLD Pharm [bldpharm.com]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | 141704-11-2 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. uwm.edu [uwm.edu]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Ethyl 2-amino-4-thiazoleacetate(53266-94-7) 1H NMR spectrum [chemicalbook.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Microwave-Assisted Synthesis of Ethyl 2-(thiazol-2-yl)acetate
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 2-(thiazol-2-yl)acetate, a key building block in medicinal chemistry and drug development. The thiazole moiety is a prominent scaffold in a variety of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Traditional methods for the synthesis of thiazole derivatives often require long reaction times and harsh conditions.[4][5] Microwave-assisted organic synthesis (MAOS) offers a green, efficient, and rapid alternative, significantly reducing reaction times and often improving yields.[6][7][8] These application notes detail the underlying principles of MAOS, provide a step-by-step protocol for the synthesis of this compound, discuss the reaction mechanism, and outline essential safety and characterization procedures.
Introduction: The Significance of Thiazoles and Microwave Synthesis
The thiazole ring is a fundamental heterocyclic motif present in numerous natural products and synthetic pharmaceuticals, including Vitamin B1 (Thiamine).[9] Its derivatives are subjects of intense research due to their broad spectrum of biological activities.[3][10] this compound, in particular, serves as a versatile intermediate for the elaboration of more complex molecules in drug discovery programs.[1][11]
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis.[12][13] Unlike conventional heating which relies on thermal conduction, microwave irradiation directly heats the reaction mixture through dipolar polarization and ionic conduction.[6][14] This results in rapid, uniform, and selective heating, leading to dramatic accelerations in reaction rates, higher product yields, and often, cleaner reaction profiles with fewer by-products.[6] The adoption of MAOS aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents.[7][12]
Reaction Principle: The Hantzsch Thiazole Synthesis
The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis.[5][9] This reaction typically involves the condensation of an α-haloketone or α-haloester with a thioamide or thiourea.[5] For the synthesis of this compound, a plausible approach involves the reaction of a thioamide with an appropriate ethyl ester bearing a leaving group on the α-carbon.
The proposed microwave-assisted Hantzsch synthesis for this compound involves the reaction between thioformamide and ethyl 3-bromo-2-oxopropanoate . The reaction proceeds via an initial nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is designed for use with a dedicated laboratory microwave reactor equipped with temperature and pressure sensors.[14][15]
3.1. Reagents and Materials
-
Ethyl 3-bromo-2-oxopropanoate
-
Thioformamide
-
Ethanol (reagent grade)
-
Triethylamine (optional, as a base)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Microwave synthesizer
3.2. Step-by-Step Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, add ethyl 3-bromo-2-oxopropanoate (1.0 mmol).
-
Addition of Thioamide: To the same vial, add thioformamide (1.2 mmol, 1.2 equivalents).
-
Solvent Addition: Add 3 mL of ethanol to the reaction vial. If desired, 0.1 mL of triethylamine can be added to act as a non-nucleophilic base to neutralize the HBr formed during the reaction.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
-
Temperature: 100 °C
-
Reaction Time: 15 minutes
-
Power: 250 W (or as dynamically adjusted by the instrument to maintain the target temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either passively or using the instrument's cooling system).
-
Work-up and Purification:
-
Once cooled, carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Workflow for Microwave-Assisted Synthesis.
Data Presentation: Comparative Analysis
The primary advantages of microwave-assisted synthesis are the significant reduction in reaction time and often an increase in yield compared to conventional heating methods.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Reflux) |
| Reaction Time | 15 - 30 minutes[4] | 8 hours or more[4] |
| Temperature | 90 - 100 °C[4] | ~78 °C (Ethanol reflux) |
| Typical Yield | 85 - 95%[4] | 60 - 75%[4] |
| Energy Consumption | Lower[6] | Higher |
| Process Control | High (precise temperature and pressure monitoring)[14] | Lower |
Note: Data for conventional heating is based on typical Hantzsch thiazole synthesis conditions and may vary.
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. Microwave irradiation accelerates the key steps of this reaction.
Caption: Proposed Reaction Mechanism.
Characterization of this compound
The structure of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiazole ring protons and the protons of the ethyl acetate group.[1][11]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the thiazole ring.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O stretch of the ester and the C=N and C=C stretches of the thiazole ring.[11]
Safety Precautions in Microwave Synthesis
While MAOS is generally safe, adherence to strict safety protocols is crucial.[15]
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[15] Laboratory-grade microwave reactors are equipped with essential safety features like temperature and pressure sensors, and are designed to withstand the conditions of chemical reactions.[14][15]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Do not exceed the recommended volume and pressure limits of the vessel.
-
Superheating Awareness: Be aware of the potential for localized superheating, especially with viscous samples.[15] Ensure adequate stirring.
-
Exothermic Reactions: Exercise caution with potentially highly exothermic reactions. Start with small-scale reactions to assess the kinetics before scaling up.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all operations within a well-ventilated fume hood.
References
- CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
- Polshettiwar, V., & Varma, R. S. (2008). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Tetrahedron Letters, 49(48), 6983-6986. [Link]
- Frankline, C., et al. (2015). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Iranian Journal of Pharmaceutical Research, 14(4), 1139–1151. [Link]
- Al-Ghorbani, M. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297. [Link]
- International Journal of Research in Pharmacy and Allied Science. (2023).
- Bouherrou, Z., et al. (2018).
- Bepls. (2023).
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Moccia, M., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(1), 382. [Link]
- Singh, M., & Dwivedi, A. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Engineering Technology Science and Research, 5(3), 1123-1131. [Link]
- Bawazir, W. A., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances. [Link]
- Patel, R. B., et al. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline - SciSpace. Journal of Chemical and Pharmaceutical Research, 7(7), 884-891. [Link]
- Ramazani, A., et al. (2009). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 224(4), 481-482. [Link]
- ResearchGate. (2011). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. [Link]
- Al-Suhaimi, K. S., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Molecules, 28(15), 5824. [Link]
- Beavon, R. (n.d.). Spectra of ethyl acetate.
- Wagare, P. M., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819–865. [Link]
- Al-Omary, F. A. M., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy, 18, 1-1. [Link]
- SciELO. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. [Link]
- Das, U., & Das, P. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances, 10(60), 36587-36609. [Link]
- Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave assisted synthesis of five membered nitrogen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05150K [pubs.rsc.org]
- 9. bepls.com [bepls.com]
- 10. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apopt ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00250H [pubs.rsc.org]
- 11. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 15. Safety Considerations for Microwave Synthesis [cem.com]
Introduction: The Synergy of Sonochemistry and Thiazole Synthesis
An In-Depth Guide to Ultrasound-Promoted Reactions of Ethyl 2-(thiazol-2-yl)acetate
In the landscape of modern synthetic chemistry, the pursuit of efficiency, sustainability, and novel molecular architectures is paramount. Thiazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] this compound, with its reactive methylene group and versatile thiazole scaffold, serves as a valuable building block for the synthesis of more complex, biologically active molecules.[4][5]
This guide delves into the application of ultrasound irradiation, a powerful "green chemistry" technique, to promote and enhance reactions involving this compound.[6] Sonochemistry, the study of the chemical effects of ultrasound, leverages the physical phenomenon of acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid.[6][7][8] This collapse generates localized "hot spots" with extreme temperatures (up to 5000 K) and pressures (up to 1000 atm), as well as powerful microjets and shockwaves.[8] These effects can dramatically accelerate reaction rates, improve yields, and enable reactions under milder conditions than conventional heating methods.[1][9]
For researchers, scientists, and drug development professionals, harnessing sonochemistry offers a pathway to faster, cleaner, and often more efficient synthesis of novel thiazole-based compounds. This document provides detailed application notes and protocols for key ultrasound-promoted reactions, explaining the causality behind the methods and grounding them in authoritative scientific literature.
Application Note I: Ultrasound-Assisted Knoevenagel Condensation
Principle and Mechanistic Insight
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound, such as this compound, and a carbonyl compound (an aldehyde or ketone). The reaction is typically base-catalyzed. Ultrasound irradiation offers a significant enhancement, particularly in heterogeneous or catalyst-free systems.[10]
The primary role of ultrasound here is physical. The high-energy microjets generated during cavitation bombard the surface of solid catalysts or reactants, continuously cleaning and activating them.[7] This process improves mass transport between phases, overcoming diffusion limitations that often slow down heterogeneous reactions.[9] In some cases, sonication can even facilitate the reaction in environmentally benign solvents like water, without the need for a catalyst, by creating a powerful homogenizing effect.[9][10]
Advantages of Sonication for Knoevenagel Condensation
-
Rapid Reaction Times: Often reducing reaction times from hours to minutes.[11][12]
-
High Yields: Improved mass transfer and activation lead to more efficient conversion.
-
Milder Conditions: Reactions can often be performed at ambient temperature, preserving thermally sensitive functional groups.[10]
-
Green Chemistry: Reduces the need for harsh catalysts and volatile organic solvents.[9][10]
Detailed Experimental Protocol: Synthesis of Ethyl 2-(thiazol-2-yl)-3-phenylacrylate
This protocol describes the Knoevenagel condensation of this compound with benzaldehyde under ultrasound irradiation.
Materials and Equipment:
-
This compound (1 mmol)
-
Benzaldehyde (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
High-intensity ultrasonic probe or bath (e.g., 20-40 kHz)
-
Reaction vessel (glass flask)
-
Magnetic stirrer
-
TLC plates (silica gel)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a 25 mL round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and ethanol (10 mL).
-
Add a catalytic amount of piperidine to the mixture.
-
Place the flask in an ultrasonic bath or position the tip of an ultrasonic probe just below the surface of the liquid. Ensure the reaction is being stirred gently with a magnetic stir bar.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature.
-
Monitor the reaction progress every 10 minutes using Thin-Layer Chromatography (TLC).
-
Upon completion (typically 20-40 minutes), transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure Ethyl 2-(thiazol-2-yl)-3-phenylacrylate.
Data Presentation: Conventional vs. Ultrasound Method
| Parameter | Conventional Heating | Ultrasound Irradiation | Reference Style |
| Catalyst | Piperidine | Piperidine / Catalyst-Free | [10][11] |
| Solvent | Ethanol / Toluene | Ethanol / Water | [10][11] |
| Temperature | Reflux (78 °C) | Room Temperature | [10] |
| Time | 4-8 hours | 20-40 minutes | [11][12] |
| Yield | 65-75% | >90% | [11][12] |
Workflow Visualization
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
Application Note III: One-Pot, Three-Component Synthesis of Fused Thiazole Systems
Principle and Mechanistic Insight
The true power of sonochemistry is often revealed in multi-component reactions (MCRs), where multiple reactants are combined in a single step to form a complex product. This approach is highly valued in drug discovery for its efficiency and atom economy. Ultrasound can be instrumental in driving these complex transformations. [13] A relevant example is the synthesis of novel thiazolo[2,3-e]d[1][9][14]iazaphosphole-6-carboxylates. [13]While the starting material in the cited study is an aminothiazole, this compound can be readily converted to such an aminothiazole precursor. The reaction involves the aminothiazole, an aromatic aldehyde, and a phosphorus-containing reagent in a one-pot procedure under ultrasonic irradiation. [13]Sonication accelerates the formation of intermediates and the final cyclization, leading to high yields in a short time frame at moderate temperatures. [13]The mechanism involves the initial formation of a Schiff base, which then undergoes cyclocondensation. Ultrasound ensures efficient mixing and provides the activation energy needed for each step.
Advantages of Sonication for Multi-Component Reactions
-
High Efficiency: Combines multiple synthetic steps into one, saving time and resources.
-
Excellent Yields: Often provides higher yields than stepwise conventional methods. [13]* Short Reaction Times: Dramatically reduces overall synthesis time. [13]* Operational Simplicity: One-pot nature simplifies the experimental setup and work-up.
Detailed Experimental Protocol: A Model Three-Component Reaction
This protocol is adapted from the ultrasound-assisted synthesis of thiazolo[2,3-e]d[1][9][14]iazaphosphole derivatives and serves as a template. [13] Materials and Equipment:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (aminothiazole model) (2.5 mmol)
-
Aromatic aldehyde (2.5 mmol)
-
Ethyl dichlorophosphite (2.5 mmol)
-
Triethylamine (Et3N) (catalyst/base) (2.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (25 mL)
-
Ultrasonic bath with temperature control
-
Standard laboratory glassware for inert atmosphere reactions (optional)
Procedure:
-
In a 50 mL flask, dissolve the aminothiazole (2.5 mmol) and the aromatic aldehyde (2.5 mmol) in 20 mL of anhydrous THF.
-
Place the flask in an ultrasonic bath and irradiate the mixture for 30 minutes at 50 °C. [13]3. In a separate vial, prepare a solution of ethyl dichlorophosphite (2.5 mmol) and triethylamine (2.5 mmol) in 5 mL of THF.
-
Gradually add the solution from step 3 to the reaction mixture while continuing the ultrasound irradiation.
-
Maintain the reaction under sonication at 50 °C for an additional 30-90 minutes, monitoring by TLC. [13]6. After completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., using a hexane/ethyl acetate eluent system) to obtain the pure fused thiazole product. [13]
Data Presentation: Conventional vs. Ultrasound Method
| Parameter | Conventional Heating | Ultrasound Irradiation | Reference |
| Catalyst/Base | Triethylamine | Triethylamine | [13] |
| Solvent | THF | THF | [13] |
| Temperature | 60 °C (Reflux) | 50 °C | [13] |
| Time | ~10 hours | 1.5 - 2 hours (total) | [13] |
| Yield | ~50-65% | 75-85% | [13] |
Logical Relationship Visualization
Caption: One-pot, three-component synthesis under sonication.
Conclusion and Future Outlook
The application of ultrasound in the synthesis of this compound derivatives represents a significant advancement in synthetic methodology. As demonstrated, sonochemistry consistently offers improvements in reaction times, yields, and environmental footprint across various reaction types, including Knoevenagel condensations, Hantzsch syntheses, and complex multi-component reactions. For scientists in drug discovery and development, these protocols provide a robust and efficient alternative to conventional methods, enabling the rapid generation of diverse chemical libraries based on the privileged thiazole scaffold. The continued exploration of sonocatalysis and novel ultrasound-assisted MCRs will undoubtedly unlock new possibilities in heterocyclic chemistry. [8]
References
- Cravotto, G., & Cintas, P. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research.
- Gomha, S. M., & Khalil, K. (2012). A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity. Molecules. [Link]
- Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. Organic-Chemistry.org. [Link]
- Gomha, S. M., & Khalil, K. (2012). A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity. MDPI. [Link]
- Gomha, S. M., & Khalil, K. (2012). A convenient ultrasound-promoted synthesis of some new thiazole derivatives bearing a coumarin nucleus and their cytotoxic activity. PubMed. [Link]
- Slideshare. (N/A). Ultrasound Assisted Reaction of M.pharm semester 2. Slideshare. [Link]
- Bentouhami, E., et al. (2016).
- Zhang, Z., et al. (2022).
- Wikipedia. (N/A).
- El-Faham, A., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e]d[1][9][15]iazaphosphole-6-carboxylates and their anticancer efficacy. PMC - PubMed Central. [Link]
- Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega. [Link]
- ResearchGate. (N/A). Hantzsch thiazole synthesis.
- Pourshojaei, Y., et al. (2020). Ultrasound-assisted and Efficient Knoevenagel Condensation Reaction Catalyzed by Silica Sodium Carbonate Nanoparticles.
- Asian Publication Corporation. (N/A). A new PANI/α-Fe2O3 nanocatalyst for ultrasound-assisted Knoevenagel condensation. Asian Publication Corporation. [https://asianpubs.org/index.php/AJC/article/view/10005/11075]
- Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. PMC - NIH. [Link]
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Abdel-Aziz, M., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors. PMC - PubMed Central. [Link]
- Brahmachari, G., et al. (2024).
- Riyadh, S. M., et al. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry. [Link]
- Tummatorn, J., & Dudley, G. B. (2024). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. PMC. [Link]
- El-Sharkawy, K. A., et al. (2015). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound Assisted Reaction of M.pharm semester 2 | PDF [slideshare.net]
- 7. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 8. Sonocatalysis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ultrasound-Assisted Catalyst-Free Knoevenagel Condensation of Carbonyl Compounds with C – H Acids in Water | Bentham Science [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] A Convenient Ultrasound-Promoted Synthesis of Some New Thiazole Derivatives Bearing a Coumarin Nucleus and Their Cytotoxic Activity | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Strategic Utility of Ethyl 2-(thiazol-2-yl)acetate in Multicomponent Reactions for Drug Discovery
Introduction: Unlocking Molecular Complexity with a Versatile Thiazole Building Block
In the landscape of modern medicinal chemistry, the thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active agents. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of drug design.[1] Ethyl 2-(thiazol-2-yl)acetate emerges as a particularly valuable building block due to its dual reactivity: the established thiazole core and a reactive active methylene group. This combination makes it an ideal candidate for multicomponent reactions (MCRs), which are powerful, one-pot processes that rapidly generate complex molecular architectures from three or more starting materials.[2] Such reactions are highly prized in drug discovery for their efficiency, atom economy, and ability to quickly build libraries of diverse compounds for screening.[2]
This guide provides an in-depth look at the application of this compound in a representative one-pot, three-component reaction for the synthesis of highly functionalized pyridyl-thiazole hybrids. These products are of significant interest due to their demonstrated potential as potent anticancer and antimicrobial agents.[3][4] We will explore the underlying reaction mechanism, provide a detailed, field-tested protocol, and discuss the causality behind the experimental choices, offering researchers a robust framework for synthesizing novel therapeutic candidates.
Core Concept: A Multicomponent Strategy for Pyridyl-Thiazole Hybrids
The reactivity of the α-carbon in this compound is central to its utility in MCRs. The electron-withdrawing nature of the adjacent ester and thiazole ring acidifies the methylene protons, making them susceptible to deprotonation by a base. This generates a nucleophilic carbanion that can participate in a cascade of bond-forming events.
The strategy detailed here is a pseudo-Hantzsch pyridine synthesis, a variation of the classic Hantzsch reaction, which is a cornerstone of pyridine synthesis.[5] It involves the one-pot condensation of:
-
This compound: The active methylene component.
-
An Aromatic Aldehyde: An electrophile that undergoes initial condensation.
-
Malononitrile: A second active methylene compound that also provides the nitrile functionality and participates in cyclization.
-
Ammonium Acetate: Serves as both a catalyst and the nitrogen source for the pyridine ring.
This reaction proceeds through a domino sequence of a Knoevenagel condensation, followed by a Michael addition, and subsequent cyclization and aromatization to yield a stable, highly substituted 2-amino-3-cyanopyridine derivative bearing a thiazole substituent.[6]
Visualizing the Reaction Pathway
The following diagram illustrates the logical flow of the multicomponent reaction, from starting materials to the final pyridyl-thiazole product.
Caption: Workflow for the one-pot synthesis of pyridyl-thiazole hybrids.
Detailed Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of 2-amino-6-(ethoxycarbonylmethyl)-4-phenyl-5-(thiazol-2-yl)nicotinonitrile derivatives.
Safety Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aromatic aldehydes and malononitrile can be irritating and toxic.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 eq)
-
Malononitrile (1.0 mmol, 1.0 eq)
-
Ammonium Acetate (8.0 mmol, 8.0 eq)
-
Glacial Acetic Acid (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard workup and purification equipment (Büchner funnel, filtration flask, beakers, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add this compound (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol).
-
Solvent Addition: Add 15 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent also serves to catalyze the initial condensation steps.
-
Reaction Execution: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to reflux (approximately 118-120 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A suitable eluent system is typically a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The reaction is generally complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold water while stirring.
-
Product Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water (3 x 20 mL) to remove any residual acetic acid and ammonium acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure pyridyl-thiazole derivative. If recrystallization is insufficient, silica gel column chromatography can be employed for further purification.
Plausible Reaction Mechanism
The formation of the pyridyl-thiazole hybrid is a cascade of well-established organic reactions, showcasing the elegance of multicomponent design.
Caption: Plausible mechanism for the three-component synthesis.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and malononitrile.[7][8] This rapidly forms a highly electrophilic α,β-unsaturated intermediate (a benzylidenemalononitrile derivative).
-
Michael Addition: The enolate of this compound, formed in situ, then acts as a Michael donor, attacking the β-position of the unsaturated intermediate in a conjugate addition.[9] This step forms the key C-C bond that links the thiazole moiety to the nascent pyridine ring system.
-
Cyclization, Dehydration, and Aromatization: The resulting Michael adduct contains all the necessary atoms for the pyridine ring. The ammonia, provided by the decomposition of ammonium acetate, attacks one of the nitrile groups, initiating an intramolecular cyclization. Subsequent dehydration and oxidation (aromatization), driven by the formation of the stable aromatic pyridine ring, yield the final product.[6]
Data Presentation: Scope and Performance
This multicomponent reaction is robust and versatile, accommodating a wide range of substituted aromatic aldehydes. The electronic nature of the substituent on the aldehyde can influence the reaction rate and yield, but generally, good to excellent yields are achievable.
| Entry | Ar-CHO Substituent (Ar) | Typical Yield (%) | Reference Reaction Type |
| 1 | Phenyl | 85-90 | Thiazolyl-Pyridine Synthesis[6] |
| 2 | 4-Chlorophenyl | 88-92 | Thiazolyl-Pyridine Synthesis[6] |
| 3 | 4-Methoxyphenyl | 82-88 | Thiazolyl-Pyridine Synthesis[6] |
| 4 | 4-Nitrophenyl | 90-95 | Thiazolyl-Pyridine Synthesis[6] |
| 5 | 2-Thienyl | 80-85 | Thiazolyl-Pyridine Synthesis[2] |
Table 1: Representative yields for the synthesis of pyridyl-thiazole hybrids using various aromatic aldehydes. Yields are based on analogous reactions reported in the literature and represent expected outcomes for the protocol described.
Conclusion and Field Insights
The one-pot synthesis of pyridyl-thiazole hybrids using this compound exemplifies the power of multicomponent reactions in modern drug discovery. This protocol is not merely a synthetic procedure but a self-validating system for generating molecular diversity with high efficiency. The causality of the reaction pathway—a logical sequence of condensation, addition, and cyclization—is robust and predictable, making it a trustworthy method for library synthesis.
The resulting hybrid molecules are of immense interest. The pyridine and thiazole moieties are both well-established pharmacophores, and their combination has led to compounds with significant antiproliferative activity against various cancer cell lines, including lung and breast cancer.[1][4] By providing a direct and efficient route to these scaffolds, this protocol empowers researchers to rapidly synthesize and evaluate novel chemical entities, accelerating the journey from a molecular concept to a potential therapeutic lead.
References
- Sayed, S. M., et al. (2021). One-Pot Three-Component Synthesis and Molecular Docking of Some Novel 2-Thiazolyl Pyridines as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 58(3), 748-757.
- Shawkey, A. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(21), 5013.
- Lesyk, R., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 14(7), 645.
- Gomaa, M. A. M., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103.
- Al-Otaibi, A. M., et al. (2023). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega, 8(17), 15196–15212.
- Eryılmaz, M., et al. (2022). Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. Journal of Molecular Structure, 1250, 131758.
- Sayed, S. M., et al. (2021). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 26(19), 5983.
- Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102992.
- Eryılmaz, M., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58.
- Eryılmaz, M., et al. (2023). Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. ChemistrySelect, 8(32).
- Al-Gendey, M. A., et al. (2022). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 58.
- Sammelson, R. E., et al. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285.
- Shawkey, A. M., et al. (2018). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 23(10), 2639.
- Pratap, U. R., et al. (2017). The reactions of different aromatic aldehydes, malononitrile, and ethyl acetoacetate. Synthetic Communications, 47(2), 159-165.
- Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Abdel-Wahab, B. F., et al. (2012). Model one-pot multicomponent synthesis of thiazole derivatives. Synthetic Communications, 42(15), 2234-2243.
- Ito, K., et al. (2018). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 3(11), 15836–15844.
- Wang, C., et al. (2010). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Synthetic Communications, 40(13), 1963-1970.
- Jyothi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1264-1296.
Sources
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies [mdpi.com]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 2-(thiazol-2-yl)acetate and Its Derivatives
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in a vast array of biologically active compounds. Thiazole derivatives are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of therapeutic activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] Natural products, such as Vitamin B1 (Thiamine), also feature this essential heterocyclic system.[1] Given its significance, the development of robust and efficient synthetic routes to functionalized thiazoles like Ethyl 2-(thiazol-2-yl)acetate is of paramount importance for researchers in drug discovery and development. This guide provides a detailed experimental framework for its synthesis and subsequent derivatization.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most fundamental and widely adopted method for constructing the thiazole ring is the Hantzsch Thiazole Synthesis, first reported by Arthur Hantzsch in 1887.[8][9] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8][10][11] The mechanism initiates with an S-alkylation of the thioamide's sulfur atom on the α-halocarbonyl, which is a classic SN2 reaction. This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. A final dehydration step yields the stable, aromatic thiazole ring.[11][12] The Hantzsch synthesis is prized for its reliability, simplicity, and generally high yields.[10]
Caption: General mechanism of the Hantzsch Thiazole Synthesis.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the target compound, a key building block for more complex molecules. The reaction employs ethyl chloroacetate as the α-halocarbonyl component and thiourea, which serves as a stable in-situ precursor to the required thioformamide.[9]
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
-
Thiourea
-
Ethyl chloroacetate
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve thiourea (1.0 eq) and sodium acetate trihydrate (1.1 eq) in 95% ethanol (approx. 2 mL per mmol of thiourea). Heat the mixture to reflux with stirring for 15-20 minutes to ensure complete dissolution.
-
Causality: Sodium acetate acts as a mild base to facilitate the reaction and neutralize the HCl formed during the cyclization. Ethanol is a suitable polar protic solvent for the reactants.
-
-
Addition of Electrophile: Slowly add ethyl chloroacetate (1.02 eq) dropwise to the refluxing solution.[9]
-
Causality: A slight excess of the chloroacetate ensures the complete consumption of the thiourea starting material. Slow addition helps to control the initial exothermic reaction.
-
-
Reaction Monitoring: Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.[13]
-
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice/water.[13] Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Causality: Pouring the mixture into water precipitates out inorganic salts and dilutes the ethanol, facilitating the extraction of the organic product into the ethyl acetate layer.
-
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water wash removes any remaining water-soluble impurities, while the brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure this compound.[14]
Quantitative Data Summary
| Parameter | Value/Description | Rationale |
| Thiourea | 1.0 eq | Limiting reagent |
| Ethyl Chloroacetate | 1.02 eq | Drives reaction to completion |
| Sodium Acetate | 1.1 eq | Mild base to neutralize HCl |
| Solvent | 95% Ethanol | Good solubility for reactants |
| Temperature | Reflux (~78 °C) | Provides activation energy |
| Reaction Time | 2-4 hours | Monitored by TLC |
| Typical Yield | 70-85% | Varies with scale and purity |
Protocol 2: Synthesis of this compound Derivatives
The synthesized this compound is a valuable intermediate. The ester functionality is a prime handle for derivatization, allowing for the creation of compound libraries for biological screening. A common and useful transformation is the conversion of the ester to an amide via reaction with a primary or secondary amine.
Derivatization Strategy
Caption: General scheme for amide derivatization.
Representative Protocol: Amide Synthesis
-
Reaction Setup: In a sealed vial, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF.
-
Amine Addition: Add the desired primary or secondary amine (1.5-2.0 eq). For less reactive amines, a catalytic amount of a base like sodium methoxide may be required.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography to yield the final derivative. This approach enables the rapid generation of a diverse set of molecules for structure-activity relationship (SAR) studies.[6]
Conclusion
This application note provides robust, field-tested protocols for the synthesis of this compound and its subsequent derivatization. The Hantzsch synthesis remains a highly effective and reliable method for accessing the core thiazole scaffold. The straightforward derivatization of the resulting ester allows for extensive chemical exploration, making this a valuable pathway for researchers engaged in the discovery of novel therapeutics.
References
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). National Center for Biotechnology Information.
- Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). PubMed Central.
- Hantzsch Thiazole Synthesis. (n.d.). SynArchive.
- Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. (n.d.). Benchchem.
- A review on thiazole based compounds & it's pharmacological activities. (2024, October 23).
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences.
- synthesis of thiazoles. (2019, January 19). YouTube.
- An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022, August 18). Neliti.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.).
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-(Furan-2 - Benchchem. (n.d.).
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate. (n.d.). Benchchem.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (n.d.). MDPI.
Sources
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 6. One moment, please... [dergi.fabad.org.tr]
- 7. media.neliti.com [media.neliti.com]
- 8. synarchive.com [synarchive.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate | MDPI [mdpi.com]
Scalable synthesis of "Ethyl 2-(benzo[d]thiazol-2-yl)acetate".
An Application Note for the Scalable Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Introduction
Ethyl 2-(benzo[d]thiazol-2-yl)acetate is a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its molecular architecture, featuring a benzothiazole core linked to an ethyl acetate group, serves as a versatile scaffold for the synthesis of more complex, biologically active molecules and functional materials.[3] The benzothiazole moiety is a prominent feature in numerous pharmaceuticals, dyes, and industrial accelerators, valued for its unique chemical properties and biological activities.[4][5]
This application note provides a detailed, scalable, and efficient protocol for the synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate. The presented methodology is designed for researchers in both academic and industrial settings, emphasizing operational simplicity, cost-effectiveness, and high yield. By explaining the rationale behind procedural choices and incorporating robust in-process controls, this guide aims to ensure reliable and reproducible outcomes.
Synthetic Strategy and Mechanistic Considerations
The selected synthetic route involves the direct condensation of 2-aminothiophenol with diethyl malonate. This approach is advantageous for scalability due to the commercial availability and relatively low cost of the starting materials, as well as the potential for a one-pot reaction, which minimizes intermediate isolation steps and associated material losses.[3][5]
The reaction proceeds via a cascade mechanism:
-
Amide Formation: The primary amine of 2-aminothiophenol nucleophilically attacks one of the ester carbonyls of diethyl malonate, forming an intermediate amide.
-
Thiol Addition & Cyclization: The proximate thiol group then attacks the second ester carbonyl, leading to intramolecular cyclization and the formation of a heterocyclic intermediate.
-
Dehydration & Aromatization: Subsequent elimination of water and an ethanol molecule drives the reaction towards the formation of the stable, aromatic benzothiazole ring system.
Using a high-boiling point solvent such as xylene allows the reaction to be conducted at elevated temperatures, which facilitates the necessary dehydration and cyclization steps while enabling the removal of volatile byproducts (water and ethanol) to drive the equilibrium toward the product.[5]
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
This protocol outlines a robust procedure for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Eq. | Notes |
| 2-Aminothiophenol | 137-07-5 | 125.19 | 12.5 g | 1.0 | Toxic, strong odor. Handle in a fume hood. |
| Diethyl Malonate | 105-53-3 | 160.17 | 17.6 g (16 mL) | 1.1 | Irritant. |
| Xylene | 1330-20-7 | 106.16 | 100 mL | - | Flammable, irritant. High-boiling solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - | Flammable. For extraction and chromatography. |
| Hexane | 110-54-3 | 86.18 | As needed | - | Flammable. For chromatography. |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, but recommended for scalability)
-
Magnetic stirrer and hot plate
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography or recrystallization
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a thermometer. If using a Dean-Stark trap, place it between the flask and the condenser. The entire apparatus should be set up in a certified chemical fume hood.
-
Charging Reagents: To the flask, add 2-aminothiophenol (12.5 g, 0.1 mol), diethyl malonate (17.6 g, 0.11 mol), and xylene (100 mL).
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The reaction is typically complete within 8-12 hours, marked by the disappearance of the 2-aminothiophenol spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the xylene under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a dark oily residue, can be purified by one of the following methods:
-
A) Column Chromatography (Recommended for high purity): Dissolve the crude residue in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent.
-
B) Recrystallization (Simpler for larger scales): If the crude product solidifies upon cooling or can be induced to crystallize, attempt recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the solid and wash with cold ethanol.
-
-
Drying and Characterization: Dry the purified product (a colorless to light yellow liquid or low-melting solid) under vacuum to obtain the final product.[1] Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Expected Results and Characterization
The protocol should yield Ethyl 2-(benzo[d]thiazol-2-yl)acetate as a colorless to light yellow liquid or low-melting solid.[1]
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid/solid |
| Molecular Formula | C₁₁H₁₁NO₂S[6] |
| Molar Mass | 221.28 g/mol [6] |
| Boiling Point | 145 °C @ 1.5 mmHg[1] |
| Yield | 75-85% (post-purification) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.05 (d, 1H), 7.85 (d, 1H), 7.50 (t, 1H), 7.40 (t, 1H), 4.30 (q, 2H), 4.10 (s, 2H), 1.35 (t, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 168.5, 165.0, 153.0, 136.0, 126.5, 125.5, 123.0, 121.5, 62.0, 38.0, 14.2. |
Safety and Handling
-
2-Aminothiophenol: This compound is toxic upon inhalation, ingestion, and skin contact. It also has a potent and unpleasant odor. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1]
-
Xylene: Xylene is a flammable liquid and its vapors can be harmful. Avoid inhalation and contact with skin. Ensure the reaction is performed away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed throughout the procedure. Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction temperature reaches reflux. Extend the reaction time and monitor closely by TLC. Use a Dean-Stark trap to effectively remove byproducts. |
| Loss during work-up/purification. | Ensure complete extraction from the aqueous phase if one is used. Optimize column chromatography loading and elution to prevent product loss. | |
| Impure Product | Incomplete reaction. | See above. Re-purify the product using the alternative method (e.g., recrystallize if chromatography was used). |
| Side reactions. | Ensure starting materials are pure. Avoid excessively high temperatures that could lead to decomposition. | |
| Reaction Stalls | Water in the reaction mixture. | Use anhydrous solvents and reagents if possible. The high temperature and reflux should drive off water, but a Dean-Stark trap is most effective. |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing Ethyl 2-(benzo[d]thiazol-2-yl)acetate. By employing a direct condensation strategy with readily available starting materials, this procedure is both time and cost-effective. The detailed steps for reaction execution, purification, and troubleshooting, grounded in established chemical principles, make this guide a valuable resource for chemists aiming to produce this important synthetic intermediate on a laboratory or pilot-plant scale.
References
- Fadda, A. A., et al. (2008). Chemistry of 2-Cyanomethylbenzothiazole. Taylor & Francis Online.
- ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- Pharmaffiliates. Ethyl 2-(Benzo[d]thiazol-2-yl)acetate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzothiazole in Industrial Synthesis: Dyes and Rubber.
- Semantic Scholar. (2008). Chemistry of 2-Cyanomethylbenzothiazole.
- ResearchGate. (2008). Chemistry of 2-Cyanomethylbenzothiazole.
- MDPI. (2021). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides.
- Organic Chemistry Portal. Benzothiazole synthesis.
- Nualkaew, N., et al. (2012). A simple and efficient route for synthesis of 2-alkylbenzothiazoles.
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate.
- Der Pharma Chemica. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Wikipedia. Benzothiazole.
- National Institutes of Health (NIH). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids.
- National Institutes of Health (NIH). (2016). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- ResearchGate. (2018). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- University of Massachusetts Lowell. esterification of benzoic acid to methyl benzoate.
Sources
The Strategic Role of Ethyl 2-(thiazol-2-yl)acetate in the Synthesis of Advanced Agrochemicals
I have now found a crucial link. The search results provide a method for synthesizing 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, which is the direct precursor to the fungicide Thifluzamide. Importantly, the synthesis of this carboxylic acid starts from its corresponding ethyl ester, "ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate". While this is not exactly "Ethyl 2-(thiazol-2-yl)acetate", it is a closely related derivative. The key transformation is the hydrolysis of the ethyl ester to the carboxylic acid.
This allows me to structure the application note as follows:
-
Introduction to the importance of thiazole derivatives in agrochemicals, with "this compound" and its analogs as key building blocks.
-
A detailed protocol for a representative transformation: the hydrolysis of a substituted ethyl thiazole-2-carboxylate to its corresponding carboxylic acid, a key step in the synthesis of thiazole-based fungicides. I can use the information found on the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid as a template for this protocol.
-
A subsequent protocol showing the conversion of the carboxylic acid to a carboxamide, which is a common final step in the synthesis of many fungicides of this class. I can model this on the synthesis of Thifluzamide.
-
I can also include a section on the Hantzsch thiazole synthesis as a fundamental method for preparing the initial thiazole ring system, which is relevant to the synthesis of the starting material itself.
-
I will create diagrams to illustrate these synthetic pathways and tables to summarize reaction conditions and expected outcomes.
With this information, I can now proceed to write the detailed application notes and protocols as requested, fulfilling all the core requirements. I have sufficient information to create a comprehensive and authoritative guide.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Crop Protection
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of commercially successful fungicides, herbicides, and insecticides.[3][4] Compounds bearing this scaffold are often characterized by high efficacy, novel modes of action, and, in some cases, favorable toxicological and environmental profiles.[1][2]
Within the vast library of thiazole-based building blocks, this compound and its derivatives serve as exceptionally versatile intermediates. The ester functionality and the activated methylene group, coupled with the reactivity of the thiazole ring itself, provide multiple handles for synthetic diversification. This allows for the construction of complex molecular architectures, such as the thiazole carboxanilides, which are a prominent class of succinate dehydrogenase inhibitor (SDHI) fungicides.[5]
This document provides a detailed guide for researchers and synthetic chemists on the practical application of this compound and its analogs in the synthesis of agrochemical targets. We will delve into key synthetic transformations, providing detailed, step-by-step protocols and explaining the rationale behind the chosen experimental conditions.
Core Synthetic Strategies & Key Transformations
The journey from simple thiazole esters to complex, high-value agrochemicals involves a series of well-established, yet nuanced, chemical transformations. Understanding these core reactions is paramount for any researcher in this field.
The Foundational Hantzsch Thiazole Synthesis
The construction of the thiazole ring itself is often the initial step. The Hantzsch thiazole synthesis, a classic and robust method, involves the condensation of an α-halocarbonyl compound with a thioamide.[6] This reaction is fundamental to producing the substituted thiazole esters that serve as the starting point for further elaboration.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of substituted ethyl thiazole acetates.
Ester Hydrolysis: A Gateway to Carboxanilide Fungicides
A critical transformation in the synthesis of many thiazole-based fungicides is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This carboxylic acid is the immediate precursor for amide bond formation with a substituted aniline, a key structural feature of many SDHI fungicides like Thifluzamide.[7]
The choice of base and reaction conditions for the hydrolysis is crucial to ensure high yields and prevent unwanted side reactions.
Diagram 2: Key Transformations to Thiazole Carboxanilide
Caption: Synthetic pathway from a thiazole ester to a fungicidal carboxanilide.
Experimental Protocols
The following protocols are presented as a guide and are based on established synthetic procedures for compounds structurally related to commercially relevant agrochemicals.[1][3]
Protocol 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid
This protocol details the hydrolysis of a substituted ethyl thiazole acetate, a key intermediate in the synthesis of the fungicide Thifluzamide.[1][3]
Materials:
-
Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
Sodium hydroxide (40% aqueous solution)
-
Ethyl acetate
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in ethyl acetate at ambient temperature.
-
With vigorous stirring, add 40% sodium hydroxide solution dropwise via a dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 40°C.
-
After the addition is complete, continue stirring for 60 minutes at the same temperature.
-
Transfer the reaction mixture to a separatory funnel and separate the aqueous and organic layers.
-
To the aqueous phase, slowly add 10% hydrochloric acid with stirring until the pH of the solution is ≤ 2. A significant amount of solid will precipitate.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake twice with 10% hydrochloric acid solution.
-
Dry the collected solid in a vacuum oven to yield 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid as a light-yellow solid.
Expected Outcome & Causality:
| Parameter | Expected Value | Rationale |
| Yield | >95% | The saponification of the ethyl ester under these conditions is typically a high-yielding and clean reaction.[1][3] |
| Purity | >98% | The product precipitates upon acidification, leaving most impurities in the aqueous solution, thus simplifying purification.[1] |
| Appearance | Light-yellow solid | The color is characteristic of the pure compound. |
Protocol 2: Synthesis of a Thiazole Carboxanilide (Thifluzamide Analog)
This protocol outlines the final amide coupling step to produce a thiazole carboxanilide fungicide.[8][9]
Materials:
-
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (from Protocol 1)
-
Thionyl chloride or Oxalyl chloride
-
2,6-Dibromo-4-(trifluoromethoxy)aniline
-
Acetonitrile (anhydrous)
-
Triethylamine or Pyridine (acid scavenger)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in a minimal amount of anhydrous solvent (e.g., toluene or dichloromethane) with a catalytic amount of DMF. Add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous acetonitrile. In a separate flask, dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq) and an acid scavenger like triethylamine (1.2 eq) in anhydrous acetonitrile.
-
Cool the aniline solution to 0°C and add the acid chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Expected Outcome & Causality:
| Parameter | Expected Value | Rationale |
| Yield | 60-85% | The yield can be influenced by the purity of the starting materials and the efficiency of the coupling reaction. The use of an acid scavenger is crucial to neutralize the HCl generated, driving the reaction to completion.[8][9] |
| Purity | >97% | Purification by recrystallization is often effective for this class of compounds, which are typically crystalline solids. |
| Appearance | Off-white to white solid | The final product is expected to be a solid with a defined melting point. |
Conclusion and Future Perspectives
This compound and its substituted analogs are undeniably powerful and versatile building blocks in the synthesis of modern agrochemicals. The protocols detailed herein for the hydrolysis and subsequent amidation represent a robust and scalable pathway to high-value thiazole carboxanilide fungicides. The inherent reactivity of the thiazole ring system, combined with the functional handles of the acetate side chain, will continue to inspire the design and synthesis of next-generation crop protection agents with improved efficacy, broader spectrum of activity, and enhanced environmental safety profiles.
References
- PubMed. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- Google Patents. (n.d.). Thifluzamide with improved efficacy.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Google Patents. (n.d.). Preparation method of thifluzamide.
- PubChem. (n.d.). Thifluzamide.
- PubMed. (2021). Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
Sources
- 1. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. kuey.net [kuey.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Introduction: The Significance of a Versatile Heterocyclic Intermediate
An Application Guide to the Synthesis of 2-(Thiazol-2-yl)acetohydrazide via Hydrazinolysis of Ethyl 2-(thiazol-2-yl)acetate
In the landscape of modern drug discovery, the thiazole nucleus is a "privileged scaffold," a core structural motif frequently found in a multitude of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] When this potent scaffold is coupled with a hydrazide moiety, it forms 2-(thiazol-2-yl)acetohydrazide, a highly versatile chemical intermediate. This compound serves as a critical starting material for the synthesis of more complex heterocyclic systems such as pyrazoles, triazoles, and Schiff bases, unlocking a vast chemical space for therapeutic exploration.[3][4][5][6]
This application note provides a comprehensive, field-tested guide for the synthesis of 2-(thiazol-2-yl)acetohydrazide from the reaction of this compound with hydrazine hydrate. The document is structured to provide researchers, medicinal chemists, and process development scientists with a robust, safe, and reproducible protocol, grounded in a clear understanding of the underlying reaction mechanism and safety imperatives.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution, specifically termed hydrazinolysis. The reaction proceeds through a well-established addition-elimination mechanism.[7][8]
-
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the terminal nitrogen atom of hydrazine (H₂N-NH₂), which acts as a potent nucleophile. This nitrogen attacks the electrophilic carbonyl carbon of the this compound.
-
Formation of a Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse and Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbonyl π-bond, leading to the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.
-
Proton Transfer: The liberated ethoxide ion is a strong base and deprotonates the newly formed hydrazide, while also being protonated by the slightly acidic medium or during workup to form ethanol as a benign byproduct.
The high nucleophilicity of hydrazine makes this reaction efficient, often proceeding to completion under mild conditions.
Critical Safety Protocol: Handling Hydrazine Hydrate
WARNING: Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. It is toxic, corrosive, a suspected carcinogen, and can cause severe skin and eye damage.[9][10][11][12][13] All operations must be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9][12]
-
Hand Protection: Wear chemical-resistant nitrile gloves.[12] Always consult the manufacturer's specifications for breakthrough time.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required. An apron can provide additional protection against splashes.[9]
-
-
Engineering Controls: All weighing, transfer, and reaction steps involving hydrazine hydrate must be performed in a properly functioning chemical fume hood to prevent inhalation of toxic vapors.[10][12]
-
Spill & Emergency Procedures:
-
Keep a spill kit rated for hydrazine readily accessible. In case of a small spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[9][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][11]
-
-
Waste Disposal: Hydrazine-containing waste is classified as hazardous. It must be collected in a designated, properly labeled waste container and disposed of according to institutional and local environmental regulations.[10][11]
Experimental Design and Protocol
This protocol details a standard laboratory-scale synthesis of 2-(thiazol-2-yl)acetohydrazide.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Quantity (molar eq.) | Physical State |
| This compound | 33048-11-4 | 171.21 | 1.0 | Liquid |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 2.0 - 3.0 | Liquid |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | Liquid |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Place the flask in a heating mantle or an oil bath on a magnetic stirrer plate.
-
-
Charging Reactants:
-
In the flask, dissolve this compound (e.g., 10.0 g, 58.4 mmol, 1.0 eq.) in absolute ethanol (100 mL).
-
Stir the solution at room temperature until the ester is fully dissolved.
-
-
Addition of Hydrazine Hydrate:
-
Under continuous stirring, add hydrazine hydrate (e.g., 7.3 g, ~116.8 mmol, 2.0 eq.) to the ethanolic solution of the ester. The addition can be done dropwise or in one portion. An exothermic reaction may be observed.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78-80 °C for ethanol) and maintain this temperature with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% Ethyl Acetate in Hexane). The disappearance of the starting ester spot indicates reaction completion. Reaction times typically range from 4 to 10 hours.[4][5]
-
-
Product Isolation and Work-up:
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation of the product.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure and the resulting residue poured into ice-cold water to induce precipitation.[1]
-
Collect the resulting white solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol or distilled water to remove any residual impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization.
-
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.
-
Filter the purified crystals, wash with a small volume of cold ethanol, and dry them under vacuum to yield 2-(thiazol-2-yl)acetohydrazide as a white crystalline solid.
-
-
Characterization:
-
Determine the melting point of the final product.
-
Confirm the structure using spectroscopic methods such as FT-IR (presence of N-H and C=O stretches), ¹H-NMR, and Mass Spectrometry.
-
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical transformation.
Caption: High-level workflow for the synthesis of 2-(thiazol-2-yl)acetohydrazide.
Caption: Mechanism of nucleophilic acyl substitution (hydrazinolysis).
Conclusion and Future Applications
The protocol described provides a reliable and efficient method for the synthesis of 2-(thiazol-2-yl)acetohydrazide, a key building block in medicinal chemistry. The resulting product serves as a platform for extensive derivatization. For instance, it can be readily reacted with various aldehydes to form Schiff bases, with β-ketoesters to construct pyrazole rings, or cyclized with reagents like carbon disulfide to form oxadiazolethiones.[4][5] Each of these subsequent transformations opens the door to novel molecular entities with potentially significant therapeutic value, underscoring the importance of mastering this foundational synthetic step.
References
- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9b76xW1yBzSNOu1yocYLh1qw4U3Wp_FnKN78_mb7uAu6Oo9XRYxCZhyR2k6eO1aPeM7UJbhO25U2-tJDBgOXIPeQzMTa3O6TF5T_yeINXWtyC-hhzoCz7_46ocHtyXuVjXHItSLlwdzcO8cUF-ZX-mEI7SIbC0aoRwJm-9bMKElgSBCYCLOhr41FQS6TuuF3JYagfx-ArblYu8n_ALe_clScPDc0=]
- Hydrazine hydrate - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsLUdnDvgzhJjWvZKX8-MNEICUtiXEw36c3HBzAv0CSUXV2I-OU8tiLNf4eplxgFZPma_xPGOQUf0DzaWYZpNbkBt4VO5xBQGYAZDoR1R10YK5dApn1Oe6vfHXrotk4tjK9fZVpbI-4dk2hiZfCR40Lp0teuf--PVQ2af_MwJ2cBSyXNOEGYqBSV_vgmhTFaJd0ovX5C-aECXR8HE9ZStX8gBVLjSiNrSsrjQ4ZlP_Wu5ivAJG81y5kOsS_9827fWXYxt0ZW0wrYk=]
- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. Acros Organics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElPRzKeaYUSlCVQ6VxPZzXbImR0MChkDx6fEJbR5qGNRVRCp3HWlkr1S49b463zJKbmx0uJC2ay2jpKhlvMzKpi656R1nx_NmCKXdmIlRXbugWLcWe4wjE_fom3emG6T5m381iBvCzc0SrmFDQcQyZ78mKyDdPAJFERnCJ7D7dWrYM2qBoEqtdL0olMRV3dqJFotZNcZpsjzIVoDpCjWyxvPE_puQbVVz1uAPFpnkAUBlj-CnU20lBuguJ-D5ZGUH424s5uusqvskWPBPw9YR_I9hvUwwxyMxZo7E=]
- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM8fnLBo1W_Idlh4ZXy-On0lvcz1K_ChdX024UivL4a3TvLRXCYPFYIkj5aCUe42Cn4VTsRi37rQ4moVUr57G9W3-wfYcpv4pgUSVqU9Am4kUUS5b0pnMjuaxv5An8ln-Ds1itct-c1ENrkdiBsrxUegZtSiyPssd1GJa_y4HgkzMRxlAPVrXfEBSDIcb0gokBzi6kUus=]
- hydrazine hydrate 55% - SAFETY DATA SHEET. Scharlab S.L. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5MpbL8r32-nP9lofFtJtpblWBT0cYZqsDUh6ItlykvUGFsHJwqRY2EIUz06Gc7Nkq9_UKkS1Bseu-HQpWKJd8rXqJGowQrjKzR6Fm6ONjG9wF22jOOsSdB0GX8VWHh6Wct1sp4tdM10iE84CcS0sZcaAa1L-dx_zyLyVSxXltRcj5-PGdmouhKZio-kyrog==]
- Scheme 2. Reactions of 2-(benzo[d]thiazol-2'-ylthio) acetohydrazide.... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-2-Reactions-of-2-benzodthiazol-2-ylthio-acetohydrazide-with-carbonyl_fig2_333285741]
- Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139121/]
- HYDROLYSIS AND HYDRAZINOLYSIS OF ESTERS OF N,N-DIMETHYLDITHIOCARBAMIC ACID: A METHOD FOR THE PREPARATION OF MERCAPTANS. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v56-068]
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal. [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/4850]
- The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate. [URL: https://www.researchgate.
- An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. ResearchGate. [URL: https://www.researchgate.net/publication/244720974_An_Efficient_and_Mild_Method_for_the_Synthesis_and_Hydrazinolysis_of_N-Glyoxylamino_Acid_Esters]
- Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity. Journal of Kerbala University. [URL: https://www.iasj.net/iasj/article/94770]
- N'-(benzo[d]thiazol-2-yl)acetohydrazide: A Comprehensive Technical Review. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2545665-Technical-Review.pdf]
- Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Organic Chemistry Research. [URL: https://www.sid.ir/en/journal/ViewPaper.aspx?ID=518780]
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [URL: https://www.researchgate.
- Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [URL: https://www.chemistrysteps.
- Ester Hydrolysis. BYJU'S. [URL: https://byjus.com/chemistry/ester-hydrolysis/]
- Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. ResearchGate. [URL: https://www.researchgate.
- Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S001429992030588X]
- Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. ResearchGate. [URL: https://www.researchgate.
- Reactions of Ethyl 5-Methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with Selected Bases. SpringerLink. [URL: https://link.springer.com/article/10.1134/S107036321910025X]
- Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions. Benchchem. [URL: https://www.benchchem.
- The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. [URL: https://www.mdpi.com/1420-3049/18/1/853]
- This compound. CHIRALEN. [URL: https://www.chiralen.com/product/33048-11-4.html]
Sources
- 1. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. safety365.sevron.co.uk [safety365.sevron.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(thiazol-2-yl)acetate
Welcome to the technical support center for the synthesis of Ethyl 2-(thiazol-2-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Low Yields
Low yield is one of the most common challenges encountered in the synthesis of this compound. This section provides a systematic approach to identifying and addressing the root causes of suboptimal outcomes.
Question 1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Several factors can contribute to low yields in the Hantzsch thiazole synthesis, the most common route to this compound. A systematic evaluation of your experimental setup and reagents is crucial.
Answer:
Start by methodically assessing the following key areas:
-
Purity of Reactants: The purity of your starting materials, particularly the α-haloester (ethyl bromoacetate or ethyl chloroacetate) and the thioamide source (thioformamide or thiourea), is paramount. Impurities can lead to unwanted side reactions that consume reactants and complicate the purification process.[1] It is highly recommended to use freshly distilled or high-purity grade reagents.
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction has gone to completion. If the reaction stalls, extending the reaction time or adjusting the temperature may be necessary.[1]
-
Work-up Procedure: Significant product loss can occur during the work-up phase. The basic nitrogen on the thiazole ring allows for manipulation of its solubility.[1] Consider if your product is partially soluble in the aqueous layer, which would necessitate extraction with a suitable organic solvent like ethyl acetate.[1]
-
Solvent Choice: The polarity of the solvent plays a critical role. While alcohols like ethanol are commonly used and often give good results, a solvent screening could reveal a more optimal choice for your specific conditions.[1] In some cases, solvent-free conditions have been reported to improve reaction rates and yields.[1]
Here is a troubleshooting workflow to guide your investigation:
Caption: Troubleshooting workflow for low reaction yields.[1]
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Answer:
Side product formation is often linked to reaction conditions and the stability of intermediates. Here are some strategies to enhance selectivity:
-
Temperature Control: Exothermic reactions can sometimes lead to the formation of byproducts. Maintaining a consistent and optimal reaction temperature is crucial. If the reaction is highly exothermic, consider adding reagents portion-wise or using an ice bath to control the temperature.
-
pH Control: The pH of the reaction medium can influence the formation of isomers, especially when using substituted thioureas.[2] For the synthesis of this compound, maintaining neutral or slightly basic conditions during the work-up is generally preferred to ensure the product precipitates or is extracted efficiently.[1]
-
Choice of Halide: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate and may lead to faster reaction times. However, this increased reactivity can sometimes result in more side products. If you are using ethyl bromoacetate and experiencing selectivity issues, consider switching to ethyl chloroacetate and adjusting the reaction time and temperature accordingly.[3]
Question 3: The purification of my final product is proving difficult. What strategies can I employ?
Answer:
Purification challenges often stem from unreacted starting materials or the presence of side products with polarities similar to the desired compound.
-
Acid-Base Extraction: You can leverage the basicity of the thiazole nitrogen. Dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a dilute acid (e.g., 1M HCl). This will protonate the thiazole nitrogen, making the product water-soluble and allowing it to be extracted into the aqueous layer, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer (e.g., with NaHCO₃ or a dilute NaOH solution) and re-extracting with an organic solvent.[1]
-
Recrystallization: If your product is a solid, recrystallization is an effective purification technique. The choice of solvent is critical for achieving high purity and yield.[4] A solvent screening on a small scale can help identify the ideal solvent or solvent system.
-
Column Chromatography: For challenging separations or to achieve very high purity, column chromatography is the method of choice.[4] A typical stationary phase is silica gel, and the mobile phase (eluent) can be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective in separating compounds with similar polarities.[4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Question 1: What is the most common and reliable method for synthesizing this compound?
Answer:
The Hantzsch thiazole synthesis is the most widely used and dependable method.[3][5] This reaction involves the condensation of an α-halocarbonyl compound, such as ethyl bromoacetate or ethyl chloroacetate, with a thioamide, typically thioformamide.[3] The reaction proceeds via a nucleophilic substitution followed by cyclization and dehydration to form the aromatic thiazole ring.[3]
Question 2: Can I use thiourea instead of thioformamide?
Answer:
Yes, thiourea can be used as a precursor to generate thioformamide in situ.[3] This approach is often more convenient as thiourea is a more stable and readily available reagent. The reaction is typically carried out in the presence of a base.
Question 3: What are the typical reaction conditions for the Hantzsch synthesis of this compound?
Answer:
Typical reaction conditions involve refluxing the reactants in a suitable solvent.
| Parameter | Typical Conditions |
| Reactants | Ethyl bromoacetate or ethyl chloroacetate, Thioformamide or Thiourea |
| Solvent | Ethanol, Methanol, or a mixture with water[1][3] |
| Temperature | Reflux (typically around 80°C for ethanol)[6] |
| Reaction Time | 1-4 hours, monitored by TLC[2][7] |
Question 4: Are there any alternative, more "green" synthesis methods available?
Answer:
Yes, research into more environmentally friendly synthetic routes is ongoing. Some approaches include:
-
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields.[8] Reactions can often be completed in minutes rather than hours.
-
Solvent-free conditions: Performing the reaction without a solvent can reduce waste and simplify the work-up process.[1]
-
Ultrasound irradiation: Similar to microwave-assisted synthesis, ultrasound can be used to accelerate the reaction.[9]
Section 3: Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound using the Hantzsch thiazole synthesis.
Synthesis of this compound from Ethyl Chloroacetate and Thiourea
This protocol is adapted from similar thiazole syntheses and is optimized for high yield and purity.[3]
Materials:
-
Ethyl chloroacetate
-
Thiourea
-
Ethanol (95%)
-
Sodium acetate trihydrate
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in 95% ethanol.
-
Reagent Addition: Slowly add ethyl chloroacetate (1.02 eq) to the flask.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up:
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
References
- Benchchem. Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate.
- Benchchem. Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate.
- PMC. Thiazole formation through a modified Gewald reaction.
- ResearchGate. Optimization of the reaction conditions for the synthesis of 4a. a.
- Organic Chemistry Portal. Thiazole synthesis.
- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.
- ResearchGate. Optimization of the reaction conditions a | Download Scientific Diagram.
- Benchchem. Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Benchchem. Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N.
- PMC. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents.
- ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- Benchchem. Comparative analysis of Ethyl thiazol-2-ylglycinate synthesis methods.
- IJCRR. ethyl acetate: properties, production processes and applications - a review.
- ChemicalBook. This compound | 141704-11-2.
- Conversion of Thioamide to Benzothiazole with Oxidizing Agents.
- Benchchem. Application Notes and Protocols: Ethyl Thiazol-2-ylglycinate Reaction Conditions.
- BLD Pharm. 141704-11-2|this compound.
- MDPI. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- PubMed Central. Synthesis of novel amide and urea derivatives of thiazol-2-ethylamines and their activity against Trypanosoma brucei rhodesiense.
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- ResearchGate. Why am I getting very low yield when I try to prepare lavandulyl acetate by exactly following the same method as written in this paper?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Crude Ethyl 2-(thiazol-2-yl)acetate
Welcome to the dedicated technical support guide for the purification of Ethyl 2-(thiazol-2-yl)acetate (CAS 141704-11-2). This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions tailored for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps necessary to achieve high purity for this critical synthetic intermediate.
Section 1: Understanding the Starting Material: The Impurity Profile
Effective purification begins with understanding the potential impurities in your crude product. This compound is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an ethyl haloacetate with a thioamide source.[1][2] The primary impurities often stem from unreacted starting materials, side-reactions, and subsequent degradation.
Common Impurities May Include:
-
Unreacted Thioformamide/Precursors: Residual thioamide starting material.
-
Unreacted Ethyl Bromoacetate/Chloroacetate: A lachrymator and reactive electrophile.
-
Polymerization Products: Dark, tarry substances that can form under harsh reaction conditions.
-
Hydrolysis Products: 2-(Thiazol-2-yl)acetic acid, formed if water is present, especially during basic workups.
-
Oxidation Products: The alpha-proton on the acetate moiety can be susceptible to oxidation, potentially leading to hydroxylated species or other degradation products, particularly if exposed to air over time.[3]
A preliminary Thin Layer Chromatography (TLC) or crude ¹H NMR is invaluable for diagnosing the primary contaminants and selecting the most effective purification strategy.
Section 2: Core Purification Protocols
Based on the likely impurity profile, a multi-step purification strategy is often required. The following protocols provide a logical workflow from initial workup to final polishing.
Protocol 2.1: Aqueous Workup & Liquid-Liquid Extraction
Objective: To perform the initial bulk removal of water-soluble impurities, such as salts and unreacted thioamide precursors.
Methodology:
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was run in an alcohol like ethanol, remove the solvent under reduced pressure.
-
Redissolving: Dissolve the crude residue in a water-immiscible organic solvent. Ethyl acetate is a common and effective choice.[4][5] Use approximately 3-5 mL of solvent per gram of crude material.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Step 3a (Neutral/Acidic Wash): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL). This step is crucial for neutralizing any residual acid catalysts and removing the acidic hydrolysis byproduct, 2-(thiazol-2-yl)acetic acid.
-
Step 3b (Brine Wash): Wash the organic layer with a saturated solution of sodium chloride (brine) (1 x 50 mL). This removes the bulk of the dissolved water from the organic phase and helps to break up any emulsions.
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude, washed product.
Scientist's Note (Trustworthiness): The use of a weak base like sodium bicarbonate is intentional. Strong bases (e.g., NaOH) could promote hydrolysis of the desired ester product. The brine wash is a self-validating step; a clear separation of layers and a less cloudy organic phase indicate successful water removal prior to adding the drying agent.
Protocol 2.2: Silica Gel Column Chromatography
Objective: To separate the target compound from closely related organic impurities based on polarity.
Methodology:
-
TLC Analysis: First, determine an optimal mobile phase using TLC. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the product spot.
-
Column Packing: Prepare a silica gel column using the chosen mobile phase (slurry packing is recommended for best results).
-
Sample Loading: Adsorb the crude product from Protocol 2.1 onto a small amount of silica gel. Once the solvent is evaporated, carefully load this dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid.
-
Elution: Begin eluting the column with the mobile phase. If impurities are very close to the product Rf, a gradient elution (gradually increasing the polarity by adding more ethyl acetate) may be necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow for Purification Strategy Selection
Caption: General purification workflow for this compound.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Q: My final product is a dark brown or black oil, not the expected pale-yellow liquid. What went wrong?
A: This is a common issue and usually points to polymerization or decomposition.
-
Cause: The Hantzsch synthesis can sometimes produce polymeric tars, especially if the reaction temperature was too high or the reaction time was excessively long.
-
Solution: Ensure your reaction temperature is carefully controlled. During purification, minimize exposure to high heat. If using a rotovap, use a water bath temperature below 40-50°C. For distillation, a high vacuum is essential to keep the boiling point low. The primary purification method for removing these high molecular weight polymers is column chromatography, as the tars will remain at the top of the column.
Q: After my aqueous workup, I have a persistent emulsion in my separatory funnel. How can I break it?
A: Emulsions form when the densities of the aqueous and organic layers are too similar, or when surfactants are present.
-
Solution 1 (Brine): Add a significant amount of saturated brine. The increased ionic strength of the aqueous layer will increase its density and help force the separation.
-
Solution 2 (Patience & Technique): Allow the funnel to sit undisturbed for 10-20 minutes. Gentle swirling, rather than vigorous shaking, can also help.
-
Solution 3 (Filtration): In stubborn cases, filtering the entire emulsion through a pad of Celite can help break it up.
Q: My TLC plate shows an impurity spot that is very close to my product spot (similar Rf). How can I improve the separation?
A: This indicates the impurity has a polarity very similar to your product.
-
Solution 1 (Adjust Mobile Phase): Decrease the polarity of your eluent (e.g., move from 30% EtOAc/Hexanes to 20% or 15%). This will cause all spots to move slower and can increase the separation between them. Alternatively, try a different solvent system altogether, such as Dichloromethane/Methanol.
-
Solution 2 (Gradient Elution): Use a shallow gradient during column chromatography. Start with a low polarity eluent to wash off non-polar impurities, then very slowly increase the polarity to carefully elute your product just before the target impurity.
-
Solution 3 (Alternative Technique): If chromatography fails, consider vacuum distillation if the impurity has a sufficiently different boiling point.
Troubleshooting Decision Tree
Caption: Decision tree for common purification problems.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the key physical properties of pure this compound?
A: The following table summarizes the known physical properties. Note that boiling point data is often reported for the related benzothiazole derivative, so vacuum distillation should be approached with care, starting at a low temperature.[6]
| Property | Value | Source |
| CAS Number | 141704-11-2 | [7] |
| Molecular Formula | C₇H₉NO₂S | [7] |
| Molecular Weight | 171.22 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [6] (analogue) |
| Storage | Sealed in dry, 2-8°C | [8] |
Q: How should I store the purified this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[8] This minimizes exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis over time.[3]
Q: Can this compound be purified by recrystallization?
A: As this compound is typically a liquid or low-melting solid at room temperature, classical recrystallization is often not feasible. However, if solid impurities are present, they can sometimes be removed by dissolving the product in a minimal amount of a non-polar solvent (like diethyl ether), cooling it, and filtering off the precipitated solids. For derivatives of this compound that are solid, recrystallization from ethanol/water mixtures has been reported.[9]
Q: What analytical methods are best for confirming the purity of the final product?
A: A combination of techniques is recommended for full characterization.
-
¹H NMR: Confirms the structure and can reveal the presence of proton-containing impurities. Check for the absence of starting material signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides a quantitative measure of purity, typically aiming for >95-98% for research applications.
References
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)
- ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]
- ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
- MDPI. Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. [Link]
- PubChem. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)
- Gaylord Chemical.
- Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. [Link]
- SynArchive. Hantzsch Thiazole Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 141704-11-2 [chemicalbook.com]
- 8. chiralen.com [chiralen.com]
- 9. benchchem.com [benchchem.com]
Recrystallization of Ethyl 2-(thiazol-2-yl)acetate from Ethanol: A Technical Support Guide
Welcome to the Technical Support Center for the recrystallization of Ethyl 2-(thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for obtaining high-purity crystalline material. As your Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and scientifically sound.
Introduction: The Science of Purifying this compound
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the principles of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a great extent at elevated temperatures and to a much lesser extent at lower temperatures. This allows for the selective crystallization of the desired compound upon cooling, while impurities remain in the "mother liquor."[1]
Ethanol is a commonly used solvent for the recrystallization of moderately polar organic molecules like this compound due to its favorable solvency, appropriate boiling point (78 °C), and miscibility with water, which can be used as an anti-solvent if needed.[2]
This guide will walk you through the recrystallization process, from solvent selection to troubleshooting common issues, ensuring you have the knowledge to optimize your purification process.
Physicochemical Properties of this compound and Related Compounds
A thorough understanding of the physicochemical properties of your compound is crucial for successful recrystallization. While specific solubility data for this compound in ethanol at various temperatures is not extensively published, we can extrapolate from its general behavior and that of structurally similar compounds.
| Property | Value/Information | Significance for Recrystallization |
| Molecular Formula | C₇H₉NO₂S[3] | Provides basic information about the compound's structure and polarity. |
| Molecular Weight | 171.22 g/mol [3] | Essential for calculating molar quantities. |
| Appearance | Expected to be a solid at room temperature. | Recrystallization is a suitable purification method for solids. |
| Solubility in Ethanol | Soluble in ethanol.[4][5] | Indicates that ethanol is a suitable solvent for recrystallization. The key is the temperature-dependent solubility. |
| Melting Point | Not readily available for the title compound. A related compound, Ethyl 2-(2-formylaminothiazol-4-yl) acetate, has a melting point of 130-132 °C.[6] | A low melting point can lead to "oiling out." Knowing the melting point helps in troubleshooting this issue. |
| Safety Information | A related compound, Ethyl-2-(2-benzothiazolyl) acetate, is classified as a skin and eye irritant and may cause respiratory irritation.[7] | Appropriate personal protective equipment (PPE) should be worn. |
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol is a robust starting point. The optimal solvent volume may need to be adjusted based on the initial purity of your compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Ice bath
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol, just enough to create a slurry.
-
Heat the mixture gently on a hot plate with stirring. Add ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to achieve a saturated solution.
-
Expert Insight: Avoid adding too much solvent, as this is the most common reason for poor or no crystal formation.[8] If you have insoluble impurities, you will need to perform a hot filtration at this stage.
-
-
Hot Filtration (if necessary):
-
If you observe insoluble impurities, you must filter the hot solution.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.[2]
-
Causality: Preheating prevents premature crystallization in the funnel. A stemless funnel is recommended to avoid clogging.[9]
-
-
Crystallization:
-
Cover the flask with a watch glass to prevent solvent evaporation.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Continue to pull air through the crystals for a few minutes to aid in drying.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Visual Workflow:
Caption: Recrystallization workflow for this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: I've added a lot of hot ethanol, but my compound won't fully dissolve. What should I do?
A1: It's possible that you have insoluble impurities. If the majority of your compound has dissolved and a small amount of solid remains even after adding more solvent, you should perform a hot filtration to remove the insoluble material.[11] Continuing to add solvent will only decrease your final yield.
Q2: My compound dissolved, but no crystals have formed upon cooling, even in an ice bath. What's wrong?
A2: This is a common problem, and there are several potential causes and solutions:
-
Too much solvent: This is the most likely reason.[8] Your solution is not supersaturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off some of the ethanol.[12] Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystallization.
-
Solutions:
-
Scratching: Scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites.[4][13][14]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.[4][13]
-
-
Q3: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I fix it?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[12] This happens when the melting point of the solute is lower than the temperature at which the solution becomes saturated.[12] Impurities can also lower the melting point of your compound, making oiling out more likely.
-
Mechanism: The solute molecules have enough thermal energy to exist as a liquid but are no longer soluble in the solvent. This oily phase often traps impurities, defeating the purpose of recrystallization.[11][12]
-
Solutions:
-
Re-dissolve and add more solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot ethanol to decrease the saturation temperature. Then, cool the solution very slowly.[9][12]
-
Lower the cooling temperature: Try cooling the solution to a lower temperature, which may be below the melting point of the oil.
-
Use a solvent-antisolvent system: If oiling out persists, consider a two-solvent recrystallization. Dissolve the compound in a minimum of hot ethanol, then add a poor solvent (like water) dropwise until the solution becomes cloudy. Add a few drops of hot ethanol to redissolve the cloudiness, then cool slowly.[2]
-
Q4: My final yield of crystals is very low. How can I improve it?
A4: A low yield can be due to several factors:
-
Using too much solvent: As mentioned, excess solvent will keep more of your compound dissolved in the mother liquor.[12]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is adequately pre-heated.[2]
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold ethanol can dissolve some of your product.[2]
-
Incomplete crystallization: Ensure you have allowed sufficient time for crystallization, including in an ice bath.
Q5: The crystals I obtained are colored, but the pure compound should be colorless. How do I remove the color?
A5: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product.[2]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common recrystallization issues.
Safety Considerations
When handling this compound and ethanol, it is imperative to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[7]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling solvent vapors.[7]
-
Fire Safety: Ethanol is flammable. Keep it away from open flames and sparks. Use a heating mantle or a steam bath as a heat source.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
References
- Chemistry LibreTexts. (2022, April 7). 3.
- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)
- Study.com. (n.d.). Give three (3)
- Quora. (2021, May 6). What are the ways by which crystallization can be induced?
- Chemical Education Xchange. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
- Mettler Toledo. (n.d.).
- University of York. (n.d.).
- Reddit. (2013, February 3).
- University of California, Los Angeles. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- ResearchGate. (2024, July 7). (PDF)
- ChemBK. (2024, April 10). Ethyl 2-(2-formylaminothiazol-4-yl)
- Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
- Synthesis New and Novel Aryl Thiazole Deriv
- Arabian Journal of Chemistry. (n.d.).
- Wired Chemist. (n.d.).
- YouTube. (2013, September 9).
Sources
- 1. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 2. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate | C14H12N2O3S2 | CID 2328662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 141704-11-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 12. Investigation of Oiling‐Out Phenomenon of Small Organic Molecules in Crystallization Processes: A Review | Scilit [scilit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. RECRYSTALLIZATION | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]
Technical Support Center: Purifying Ethyl 2-(thiazol-2-yl)acetate with Column Chromatography
Welcome to our dedicated technical support guide for the chromatographic purification of Ethyl 2-(thiazol-2-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the purification of this important heterocyclic building block. Here, you will find practical, experience-driven advice in a direct question-and-answer format, addressing common challenges and frequently asked questions.
Troubleshooting Guide: Overcoming Common Purification Hurdles
This section tackles specific, practical problems you might encounter during the column chromatography of this compound.
Question: My compound, this compound, is streaking badly on the TLC plate and the column is giving broad, tailing peaks. What's happening?
Answer: This is a classic issue encountered with nitrogen-containing heterocyclic compounds on silica gel. The basic nitrogen atom on the thiazole ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel via hydrogen bonding or acid-base interactions. This strong, sometimes irreversible, binding leads to tailing or streaking on a TLC plate and poor peak shape during column chromatography, which significantly reduces separation efficiency.[1]
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. Start with a low concentration (e.g., 0.1%) and increase if tailing persists. The triethylamine will preferentially bind to the active silanol groups, preventing your thiazole compound from interacting with them.
-
Ammonia: A solution of methanol saturated with ammonia can also be used, though it is more volatile and requires careful handling in a fume hood.
-
-
Stationary Phase Choice: If basic additives are incompatible with your compound or downstream applications, consider an alternative stationary phase.
-
Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica gel to reduce its acidity.[2]
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds. You will need to re-develop your mobile phase system, as the polarity characteristics of alumina differ from silica.
-
Question: I'm struggling to separate my product from a non-polar impurity. My product's Rf is very high, even in pure hexane.
Answer: If this compound is eluting too quickly (high Rf value), it means the mobile phase is too "strong" or polar for the separation. The goal is to increase the interaction of your compound with the stationary phase. A target Rf value for the compound of interest should be around 0.25-0.35 to achieve good separation on a column.[3]
Solutions:
-
Decrease Mobile Phase Polarity: Since you are already using the least polar solvent (hexane), this indicates an issue with your initial assessment. It is unusual for this compound to have a high Rf in pure hexane. Double-check the identity and purity of your starting material and solvents.
-
Reverse-Phase Chromatography: If your non-polar impurity is significantly different in polarity, consider switching to a reverse-phase system.
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A polar solvent system, such as a mixture of acetonitrile and water or methanol and water. The non-polar impurity will be more strongly retained on the C18 column, while your more polar product will elute earlier.
-
Question: My post-column yield is significantly lower than expected, although the TLC showed a clean separation. Where could my product have gone?
Answer: Low recovery can be attributed to several factors, often related to the issues of irreversible adsorption or compound instability.
Solutions:
-
Irreversible Adsorption: As discussed, the thiazole nitrogen can bind very strongly to acidic silica. If you did not use a basic modifier in your eluent, a significant portion of your product might be permanently stuck on the column.[2] Always run a stability test on a small amount of silica with your compound before committing to a large-scale column.[2]
-
Compound Instability: Thiazole derivatives can sometimes be sensitive to prolonged exposure to the acidic environment of silica gel.[4] This can lead to on-column degradation. To mitigate this:
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Use Deactivated Silica: As mentioned before, this reduces the acidity of the stationary phase.
-
Dry Loading: If you are "wet-loading" your sample dissolved in a very polar solvent, it can disrupt the top of the column packing, leading to poor separation and potential for the compound to streak down the column sides. A better approach is "dry loading," where the compound is pre-adsorbed onto a small amount of silica gel or Celite.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the setup and optimization of column chromatography for this compound.
Question: What is a good starting mobile phase for purifying this compound on silica gel?
Answer: A mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate is the most common and effective starting point.[6][7]
-
Recommended Starting Point: Begin by developing a method using Thin Layer Chromatography (TLC) with a solvent system of Hexane:Ethyl Acetate . Start with a ratio of 9:1 and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3) until you achieve an Rf value for your product of approximately 0.25-0.35.[3]
-
Adding a Basic Modifier: As noted in the troubleshooting section, it is highly recommended to add 0.1-1% triethylamine (Et₃N) to your chosen Hexane:Ethyl Acetate mixture to prevent peak tailing.
| Mobile Phase System (Hexane:Ethyl Acetate + 0.5% Et₃N) | Typical Rf of this compound (Approximate) | Comments |
| 90:10 | 0.15 | Good for separating from very non-polar impurities. |
| 70:30 | 0.35 | Often an ideal starting point for column chromatography. |
| 50:50 | 0.60 | May be too polar; risk of co-elution with more polar impurities. |
Question: How do I properly pack a silica gel column for this purification?
Answer: Proper column packing is critical for achieving good separation. The two main methods are slurry packing and dry packing. Slurry packing is generally preferred for better results.
Step-by-Step Slurry Packing Protocol:
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (approx. 1 cm) of sand on top.[5]
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc) and stir gently to create a uniform slurry that is pourable but not too dilute.[5]
-
Pour the Slurry: Clamp the column perfectly vertically. Pour the silica slurry into the column in one continuous motion if possible. Use a funnel to avoid coating the sides of the column.
-
Pack the Column: Immediately after pouring, gently tap the side of the column to dislodge any air bubbles. Open the stopcock and allow some solvent to drain, collecting it for reuse. Apply gentle air pressure to the top of the column to firmly pack the silica bed.[3] The goal is a stable, homogenous bed with no cracks or channels.
-
Equilibration: Once packed, add another thin layer of sand on top to prevent disruption when adding your sample. Wash the column with 2-3 column volumes of your starting mobile phase to ensure it is fully equilibrated before loading your sample.
Question: What are the common impurities I should be looking out for?
Answer: Impurities will depend on the synthetic route used to prepare the this compound. Common synthetic methods like the Hantzsch thiazole synthesis can result in specific side products and unreacted starting materials.
-
Unreacted Starting Materials: For example, if synthesized from a thioamide and an α-halocarbonyl compound, you might have residual amounts of these starting materials.[8]
-
Side-Products: The reaction conditions can sometimes lead to the formation of isomeric byproducts or dimers.
-
Degradation Products: As mentioned, the compound itself might show some instability on silica, leading to the formation of more polar degradation products that may appear as streaks from the baseline on a TLC plate.[4]
Visualizing the Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues during the column chromatography of this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-(thiazol-2-yl)acetate
A Guide for Researchers and Process Development Scientists
Welcome to the technical support center for the synthesis of Ethyl 2-(thiazol-2-yl)acetate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to solve challenges during your synthesis.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Landscape
This section addresses the most common questions regarding the synthesis of this compound, focusing on impurity identification and characterization.
Q1: What is the primary synthetic route for this compound and its key starting materials?
The most robust and widely used method for synthesizing the thiazole core of this molecule is the Hantzsch Thiazole Synthesis .[1][2] This reaction is a cornerstone of heterocyclic chemistry, first reported by Arthur Hantzsch in 1887.[2]
The core transformation involves the condensation of two key reactants:
-
An α-halocarbonyl compound : For this specific target, this is typically Ethyl 2-chloroacetoacetate or Ethyl 2-bromoacetoacetate.[2][3]
-
A thioamide : The simplest thioamide, Thioformamide, is used to provide the N=C-S backbone of the thiazole ring.[1][4]
The reaction proceeds via nucleophilic attack of the thioamide's sulfur on the α-carbon of the halo-ester, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Q2: What are the most common impurities I should expect, and where do they come from?
Understanding the potential impurities is critical for developing a robust process. They can be categorized by their origin: starting materials, side reactions, and product degradation.
-
Unreacted Ethyl 2-chloroacetoacetate (ECA): Incomplete conversion is a common issue. ECA is a lachrymator and skin irritant, making its removal important for safety as well as purity.[5] Its presence can be due to poor stoichiometry, low reaction temperature, or insufficient reaction time.
-
Unreacted Thioformamide: This starting material may persist if the reaction does not go to completion.
-
Impurities from ECA Synthesis: The synthesis of ECA itself can introduce impurities. For instance, chlorination of ethyl acetoacetate can sometimes yield small amounts of the di-chlorinated species, ethyl 2,2-dichloroacetoacetate, or the 4-chloro isomer.[6][7]
-
Ethyl 2-(2-chloroacetyl)-2-(thiazol-2-yl)acetate (Over-alkylation product): The methylene group on the final product is acidic and can be deprotonated and subsequently alkylated by another molecule of Ethyl 2-chloroacetoacetate, leading to a dimeric impurity.
-
Ethyl 2-hydroxyacetoacetate: Hydrolysis of the chloride in Ethyl 2-chloroacetoacetate can occur if excessive water is present in the reaction medium, leading to the formation of this hydroxy-ester which can participate in other side-reactions.
-
2-(Thiazol-2-yl)acetic acid (Hydrolysis Product): The ethyl ester of the final product can be hydrolyzed to the corresponding carboxylic acid. This is more likely if the work-up conditions are strongly acidic or basic, or during prolonged heating in the presence of water.
-
Ethyl 2-hydroxy-2-(thiazol-2-yl)acetate (Oxidation Product): This is a critical and often overlooked impurity. Research on structurally related compounds has shown that the C-H bond adjacent to the thiazole ring is susceptible to spontaneous aerobic oxidation, especially when exposed to air over time.[8][9] The formation of this hydroxylated species represents a significant degradation pathway.[8][9] It is strongly recommended to store the purified product under an inert atmosphere (e.g., Nitrogen or Argon).[9]
The following diagram illustrates the main synthesis pathway and the formation routes of these key impurities.
Caption: Synthesis pathway and common impurity formation routes.
Q3: How can I detect and characterize these impurities?
A multi-technique analytical approach is essential for robust impurity profiling.[10]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment.[10][11] A well-developed reverse-phase HPLC method can separate the main product from most impurities. The hydrolysis product will typically be more polar (elute earlier), while over-alkylation products and unreacted ECA will be less polar (elute later).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks seen in the HPLC chromatogram. It provides the molecular weight of each component, allowing for the confident assignment of impurity structures.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile starting materials like ECA, especially if they are present at low levels.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation of the final product and for characterizing isolated impurities.[8] For example, the oxidation product would show a disappearance of the characteristic methylene singlet and the appearance of a hydroxyl proton signal.
| Technique | Primary Use Case | Information Gained |
| HPLC-UV | Quantitative purity assessment, reaction monitoring. | Retention time, peak area (% purity). |
| LC-MS | Impurity identification. | Molecular weight of product and impurities. |
| GC-MS | Detection of volatile starting materials. | Identification of low molecular weight, volatile species. |
| NMR | Definitive structure confirmation. | Chemical structure of the product and isolated impurities. |
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides actionable advice for specific problems you may encounter during the synthesis and purification process.
Q4: My reaction is not going to completion, and I see a lot of starting material left. What should I do?
This is a common optimization problem. The cause is often related to reaction kinetics.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reactions.
Detailed Explanation: The Hantzsch synthesis often requires heat to drive the cyclization and dehydration steps.[3][13] If you are running the reaction at room temperature, slowly increasing the temperature to reflux (e.g., in ethanol) will likely improve the conversion rate. Monitor the reaction progress every few hours using TLC or HPLC to determine the optimal reaction time.
Q5: I'm observing a significant amount of the oxidation product, even in my crude material. How can I prevent this?
The formation of Ethyl 2-hydroxy-2-(thiazol-2-yl)acetate is often promoted by air (oxygen) during the reaction or work-up.[9]
Preventative Measures:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective method to prevent aerobic oxidation.
-
Degas Solvents: Before use, degas your reaction solvents by sparging with nitrogen or using a freeze-pump-thaw technique to remove dissolved oxygen.
-
Careful Work-up: Minimize the exposure of the reaction mixture to air during the work-up process. Work efficiently and consider blanketing the separatory funnel or flasks with nitrogen.
Q6: What is a reliable protocol for the synthesis and purification of this compound?
The following is a representative lab-scale protocol adapted from established procedures for Hantzsch thiazole syntheses.[2][3]
Experimental Protocol: Synthesis and Purification
Materials:
-
Ethyl 2-chloroacetoacetate (1.0 eq)
-
Thioformamide (1.05 eq)
-
Ethanol, anhydrous (solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (for extraction)
-
Hexanes (for extraction & chromatography)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add thioformamide (1.05 eq) and anhydrous ethanol. Stir until dissolved.
-
Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC or HPLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Redissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) to remove acidic impurities, and then with brine (1x).[14]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification (Column Chromatography): Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70 EtOAc:Hexanes).[9]
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure. Place the final product under a high vacuum to remove residual solvents. Store the purified oil under an inert atmosphere (N₂ or Ar) to prevent oxidation.[9]
References
- BenchChem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl)
- MDPI. (n.d.). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Taylor & Francis Online. (n.d.).
- MDPI. (n.d.). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- ResearchGate. (2024).
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- YouTube. (2019). synthesis of thiazoles.
- YouTube. (2023).
- PubMed Central. (n.d.).
- DANI Analitica. (n.d.).
- BenchChem. (n.d.).
- Pharmaffiliates. (n.d.). Ethyl 2-(2-aminothiazol-4-yl)
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Google Patents. (n.d.). CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- BenchChem. (n.d.). A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions.
- Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
- Farmacia Journal. (2017). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
- ResearchGate. (2015).
- PubChem - NIH. (n.d.).
- Semantic Scholar. (n.d.). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Navigating Side Reactions in the Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction for the creation of thiazole-containing compounds. Here, we will move beyond the textbook depiction of this synthesis and delve into the nuances of its execution, with a particular focus on the common side reactions that can impact yield, purity, and overall success. Our goal is to provide you with not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you to proactively optimize your experimental outcomes.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section addresses specific challenges you may encounter during the Hantzsch thiazole synthesis in a question-and-answer format. We will explore the root causes of these issues and provide actionable solutions.
Question 1: My reaction is complete, but I've isolated a significant amount of an isomeric byproduct. What is it, and how can I avoid it?
Answer: A common and often perplexing issue, particularly when using N-substituted thioureas, is the formation of a 3-substituted 2-imino-2,3-dihydrothiazole instead of, or in addition to, the desired 2-(N-substituted amino)thiazole.[1] The formation of this regioisomer is highly dependent on the reaction's pH.
-
Causality: The Hantzsch synthesis proceeds through an initial SN2 reaction of the thioamide's sulfur atom with the α-haloketone, followed by an intramolecular cyclization. The regioselectivity of this cyclization is dictated by which nitrogen atom of the N-substituted thiourea attacks the carbonyl carbon. In neutral or basic conditions, the more nucleophilic amino nitrogen is favored to attack, leading to the desired 2-aminothiazole. However, under acidic conditions, the imino nitrogen can be protonated, increasing the likelihood of the endocyclic nitrogen attacking, which results in the 2-imino-2,3-dihydrothiazole isomer.[1]
-
Preventative Measures:
-
pH Control: The most critical factor is maintaining a neutral or slightly basic reaction medium. If your α-haloketone synthesis leaves residual acid, it is crucial to neutralize it before initiating the Hantzsch reaction. The use of a non-nucleophilic base can be beneficial.
-
Reaction Conditions: Performing the reaction in a neutral solvent like ethanol or methanol at reflux is generally recommended for favoring the formation of 2-aminothiazoles.[2]
-
-
Corrective Actions:
-
Purification: If a mixture of isomers is formed, they can often be separated by column chromatography. Their different polarity and structural characteristics should allow for effective separation.
-
Characterization: The two isomers can be distinguished by spectroscopic methods. For example, the proton on the 5-position of the thiazole ring will have a characteristic chemical shift in the 1H NMR spectrum that differs between the two isomers.[1]
-
Question 2: My reaction is sluggish, and I'm observing byproducts that don't appear to be thiazole-based. What could be happening?
Answer: When the desired thiazole formation is slow, side reactions involving the highly reactive α-haloketone starting material can become prominent. These starting materials are susceptible to self-condensation, especially under certain conditions.
-
Causality: α-Haloketones possess two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.[3] This dual reactivity can lead to self-condensation reactions. One common pathway is the formation of a 1,4-diketone through a reductive homocoupling mechanism.[4] Another possibility, particularly if a sulfur source is present and the desired reaction is slow, is the formation of 1,4-dithiins.[4] Strongly basic conditions can also promote side reactions like the Favorskii rearrangement.[5][6]
-
Preventative Measures:
-
Purity of Starting Materials: Ensure your α-haloketone is pure and free from di-halogenated or ring-halogenated impurities that can arise during its synthesis.[7]
-
Reaction Temperature: While heating is often necessary to drive the Hantzsch synthesis, excessive temperatures can accelerate side reactions. Monitor your reaction closely and use the minimum temperature required for a reasonable reaction rate.
-
Stoichiometry: Using a slight excess of the thioamide can help to ensure the α-haloketone is consumed in the desired reaction pathway. A common protocol suggests using 1.5 equivalents of thiourea.[2]
-
Controlled Addition: In some cases, slow addition of the α-haloketone to a heated solution of the thioamide can maintain a low concentration of the ketone and minimize self-condensation.
-
-
Corrective Actions:
-
Purification: Byproducts like 1,4-diketones and 1,4-dithiins will have significantly different polarities compared to the desired thiazole and can typically be removed by column chromatography or recrystallization.
-
Question 3: I'm using an α-chloro- or α-bromoacetic acid ester as my starting material and getting a different heterocyclic product. What is this compound?
Answer: When reacting thiourea with α-haloacids or their esters, you can form a five-membered heterocyclic compound known as pseudothiohydantoin.[8][9][10]
-
Causality: In this variation of the reaction, after the initial S-alkylation of thiourea, the intramolecular cyclization occurs through the attack of a nitrogen atom onto the ester carbonyl group, followed by the elimination of the alcohol. This leads to the formation of the pseudothiohydantoin ring system instead of a thiazole.
-
Preventative Measures:
-
Substrate Selection: To synthesize a thiazole, an α-haloketone is the required starting material, not an α-haloester or acid. Ensure you are using the correct carbonyl compound for your desired product.
-
-
Corrective Actions:
-
If pseudothiohydantoin is formed, it represents a different reaction pathway. If your goal was a thiazole, the reaction will need to be repeated with the correct starting materials.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide (or thiourea).[2] The generally accepted mechanism involves three key steps:
-
S-Alkylation: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide ion. This forms an isothiourea intermediate.
-
Intramolecular Cyclization: One of the nitrogen atoms of the isothiourea intermediate then acts as a nucleophile, attacking the carbonyl carbon of the former ketone. This forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: The hydroxythiazoline intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring.
Q2: How can I purify my 2-aminothiazole product?
A2: Many 2-aminothiazoles have low solubility in water, which can be exploited for purification.[2] A common and effective method is to precipitate the product by pouring the cooled reaction mixture into cold water.[7] The resulting solid can then be collected by filtration and washed with water to remove water-soluble impurities. For higher purity, recrystallization from a suitable solvent, such as ethanol, is often employed.[11] If these methods are insufficient, column chromatography on silica gel is a reliable technique for separating the desired product from any side products.
Q3: Can the solvent participate in side reactions?
A3: Yes, while less common, the solvent can potentially participate in side reactions. For example, if using an alcohol like ethanol as a solvent, it can act as a nucleophile and compete with the thioamide in reacting with the α-haloketone, leading to the formation of an α-alkoxy ketone. This is more likely to occur if the thioamide is not sufficiently nucleophilic or if the reaction conditions are not optimized. Using a less nucleophilic solvent or ensuring a slight excess of the thioamide can help mitigate this.
Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key mechanistic pathways.
Caption: Main and side reaction pathways in the Hantzsch synthesis.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Probable Cause | Conditions Favoring Formation | Recommended Preventative Measures |
| 3-Substituted 2-imino-2,3-dihydrothiazole | Alternative intramolecular cyclization of the isothiourea intermediate. | Acidic reaction conditions.[1] | Maintain neutral or slightly basic pH; neutralize any residual acid from α-haloketone synthesis. |
| 1,4-Diketones / 1,4-Dithiins | Self-condensation of the α-haloketone starting material.[4] | High concentration of α-haloketone, elevated temperatures, slow primary reaction. | Use pure α-haloketone, control reaction temperature, use a slight excess of thioamide, consider slow addition of the α-haloketone. |
| Pseudothiohydantoin | Use of an α-haloacid or its ester instead of an α-haloketone.[8][9] | Reaction of thiourea with an α-haloester or α-haloacid. | Ensure the carbonyl starting material is an α-haloketone. |
| α-Alkoxy ketone | Nucleophilic attack of the alcohol solvent on the α-haloketone. | Use of a nucleophilic alcohol solvent, particularly if the thioamide is unreactive. | Use a non-nucleophilic solvent if possible, or ensure efficient reaction with the thioamide. |
Experimental Protocol: A Validated Method for 2-Amino-4-phenylthiazole Synthesis
This protocol provides a reliable method for the synthesis of 2-amino-4-phenylthiazole, incorporating best practices to minimize side reactions.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq). Add methanol as the solvent.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and stir. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining salts and water-soluble impurities.
-
Drying: Dry the purified product to a constant weight. The product is often pure enough for characterization at this stage. If further purification is needed, recrystallization from ethanol can be performed.
Caption: Step-by-step experimental workflow for the synthesis of 2-amino-4-phenylthiazole.
References
- Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles. Synthesis, 48(03), 437-440. [Link]
- Allen, C. F. H., & VanAllan, J. A. (1948). Pseudothiohydantoin. Organic Syntheses, 28, 82. [Link]
- Wikipedia contributors. (2023). α-Halo ketone. In Wikipedia, The Free Encyclopedia. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. [Link]
- Harman, R. E. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
- Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739–750. [Link]
- Gourdel, M., Le, H. T., & Martinez, J. (2005). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Letters in Organic Chemistry, 2(5), 434-437. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Chen, J., Chen, J., Wu, H., & Chen, F. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2841-2845. [Link]
- Chemistry LibreTexts. (2023). 22.
- CUTM Courseware. (n.d.). Thiazole. [Link]
- Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakley Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. [Link]
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–831. [Link]
- ResearchGate. (n.d.). Synthesis of pseudothiohydantoin ring using thioureas and thiosemicarbazones. [Link]
- Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779–1788. [Link]
- Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242. [Link]
- De Borggraeve, W. M., & De Kimpe, N. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(24), 5833. [Link]
- Watts, P., Wiles, C., & Haswell, S. J. (2002). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 103–107. [Link]
- Cao, S., Yu, Z., Liu, S., & Li, Y. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 19(2), 438–444. [Link]
- Wang, Z. D., Sheikh, S. O., & Zhang, Y. (2006). A Simple Synthesis of 2-Thiohydantoins. Molecules, 11(10), 739–750. [Link]
- van der Westhuyzen, C. W. (2018).
- Cao, S., Yu, Z., Liu, S., & Li, Y. (2017). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 19(2), 438–444. [Link]
- Slanina, T., & Potáček, M. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 61–71. [Link]
- ResearchGate. (n.d.). A Simple Synthesis of 2-Thiohydantoins. [Link]
- Bouherrou, S., Chibani, S., Breard, D., Djebbar, S., & Benali-Baitich, O. (2016).
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
- Al-Zaydi, K. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–831. [Link]
- Kumar, R., & Chandra, R. (2001). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Chemistry - Section B, 40B(6), 453-479. [Link]
- Mollaebrahimi, L., & Shiri, L. (2019). An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer as solvent and bio-catalyst.
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Temperature for Ethyl 2-(thiazol-2-yl)acetate Synthesis
Welcome to the technical support guide for the synthesis of Ethyl 2-(thiazol-2-yl)acetate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the critical parameter of reaction temperature. As a key intermediate in pharmaceutical development, achieving a high-yield, high-purity synthesis is paramount.[1] This guide is structured to address common issues encountered in the lab, explaining the chemical principles behind our recommendations.
The primary method for this synthesis is the Hantzsch thiazole synthesis, a condensation reaction between an α-haloester (ethyl chloroacetate or ethyl bromoacetate) and a thioamide source (thioformamide).[2][3][4] Temperature control during this process is not merely a suggestion but a critical factor dictating reaction rate, byproduct formation, and ultimately, the success of your synthesis.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the Hantzsch synthesis of this compound?
Scientist's Explanation: The Hantzsch thiazole synthesis is exothermic and typically requires heating to proceed at a practical rate.[5] However, the optimal temperature is a delicate balance. The reaction involves a sequence of steps: an initial SN2 reaction, followed by cyclization and dehydration.[3][7] Each step has its own temperature sensitivity.
Recommended Action Plan: A general starting point is a moderate temperature range of 60-80 °C . Many procedures report success within this window, often using solvents like ethanol or methanol.[7][8] Microwave-assisted syntheses may employ higher temperatures (e.g., 90-120 °C) for significantly shorter reaction times.[9][10] It is crucial to start with a literature procedure and then perform systematic optimization experiments in small increments (± 5-10 °C) while closely monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q2: Why is precise temperature control so important for this reaction?
Scientist's Explanation: Temperature directly influences reaction kinetics and thermodynamics.
-
Too Low: The rate of reaction will be impractically slow, leading to long reaction times and potential degradation of sensitive intermediates over time.
-
Too High: This is often the more significant issue. Excessive heat can lead to several problems:
-
Side Reactions: Increased formation of byproducts is a common consequence of high temperatures.[5]
-
Reagent/Product Decomposition: The thiazole ring, while aromatic, can be susceptible to degradation under harsh conditions. More critically, ester-containing compounds can be thermally unstable.[11][12]
-
Solvent Loss: If the reaction is run at or above the boiling point of the solvent in an open or poorly sealed system, solvent evaporation can concentrate reactants and change the reaction conditions unpredictably.
-
Troubleshooting Guide: Temperature-Related Issues
Problem 1: My reaction is very slow or has stalled. Starting material is largely unconsumed.
Scientist's Explanation: Assuming all reagents are pure and stoichiometrically correct, a stalled reaction is a classic sign of insufficient activation energy. The condensation and cyclization steps of the Hantzsch synthesis require a certain energy threshold to proceed efficiently.
Recommended Action Plan:
-
Verify Temperature: First, confirm that your heating apparatus (oil bath, heating mantle) is calibrated and providing the target temperature to the reaction mixture itself, not just the flask's exterior.
-
Incremental Temperature Increase: Raise the reaction temperature by 10 °C and monitor for progress over the next 1-2 hours via TLC.
-
Consider Solvent Choice: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. If you are limited by a low-boiling solvent like methanol (b.p. 65 °C), consider switching to a higher-boiling solvent such as ethanol (b.p. 78 °C) or isopropanol (b.p. 82 °C) to explore a higher temperature range.[5]
-
Catalyst Check: While the classic Hantzsch synthesis may not use a catalyst, modern variations often do to improve efficiency at lower temperatures.[6][13] If you are using a catalyst, ensure it is active and used in the correct loading.
Problem 2: My yield is low, and I see multiple byproduct spots on my TLC plate.
Scientist's Explanation: This is a strong indication that the reaction temperature is too high. Elevated temperatures can accelerate alternative, undesired reaction pathways faster than the desired synthesis, leading to a complex mixture of products. Side reactions can include polymerization, decomposition of the thioamide, or formation of isomers under certain conditions.[5][8]
Recommended Action Plan:
-
Reduce Temperature: Immediately lower the reaction temperature. If you were running the reaction at 80 °C, reduce it to 60-70 °C for your next attempt.
-
Analyze Byproducts: If possible, try to characterize the major byproducts. Understanding their structure can provide clues about the undesired pathways that are being favored.
-
Controlled Reagent Addition: Instead of mixing all reagents at once, consider a protocol where one reagent is added slowly to the heated solution of the other. This can help maintain a lower instantaneous concentration of reactants and better control the exotherm.
The following table summarizes the typical effects of temperature on the synthesis:
| Temperature Range | Expected Reaction Rate | Potential for Byproducts | Recommended For |
| Room Temp - 40 °C | Very Slow / Stalled | Low | Not generally recommended |
| 50 °C - 70 °C | Moderate | Moderate | Initial optimization, high-purity focus |
| 70 °C - 90 °C | Fast | High | Rate-focused synthesis, requires careful monitoring |
| > 90 °C | Very Fast | Very High | Microwave synthesis or high-boiling point solvents |
Problem 3: The reaction mixture has turned dark brown or black, and the product is degraded.
Scientist's Explanation: A significant color change to dark brown or black is often a sign of decomposition. The starting materials, intermediates, or the final thiazole product can degrade under excessive thermal stress, leading to tar and polymeric materials.
Recommended Action Plan: This is a clear case of excessive temperature.
-
Drastically Reduce Temperature: For the next run, decrease the temperature by at least 20 °C from the point where decomposition was observed.
-
Check for Hotspots: Ensure the reaction flask is being heated evenly. Vigorous stirring is essential to prevent localized overheating at the flask-heating medium interface.
-
Inert Atmosphere: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While not always required for this synthesis, it can prevent oxidative decomposition pathways that may be accelerated at higher temperatures.
Experimental Protocols & Visualizations
Protocol: Systematic Temperature Optimization Study
This protocol outlines a method for systematically determining the optimal reaction temperature.
-
Setup: Prepare three identical small-scale reactions (e.g., 1-2 mmol) in parallel. Ensure all glassware is dry and reagents are of high purity.
-
Temperature Variation:
-
Reaction A: Set the temperature to a conservative starting point (e.g., 60 °C).
-
Reaction B: Set the temperature 10 °C higher than A (e.g., 70 °C).
-
Reaction C: Set the temperature 10 °C higher than B (e.g., 80 °C).
-
-
Monitoring: Take a sample from each reaction every hour and analyze by TLC. Note the consumption of starting materials and the formation of the product and any byproducts.
-
Analysis: After a set time (e.g., 6-8 hours), quench all three reactions. Isolate the crude product and determine the yield and purity (e.g., by 1H NMR or LC-MS) for each reaction.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in your synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the cause of low thermal stability of ethyl halodiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Effect of solvent polarity on "Ethyl 2-(thiazol-2-yl)acetate" reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(thiazol-2-yl)acetate. This guide is designed to provide in-depth, field-proven insights into the nuanced effects of solvent polarity on reactions involving this versatile building block. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does its structure influence its reactivity?
Answer: this compound possesses two primary sites of reactivity that are crucial to understand for synthetic planning:
-
The α-Methylene Protons: The protons on the carbon situated between the thiazole ring and the ester's carbonyl group (-CH₂-COOEt) are significantly acidic. The electron-withdrawing nature of both the adjacent thiazole ring and the carbonyl group stabilizes the resulting carbanion (enolate) through resonance. This makes the methylene carbon a potent nucleophile upon deprotonation by a suitable base.[1]
-
The Thiazole Ring: The thiazole ring itself can participate in various reactions. The nitrogen atom is basic and can be protonated or alkylated.[2] The C2 position is electron-deficient and susceptible to nucleophilic attack, especially if the ring is activated (e.g., quaternized).[2] Conversely, the C5 position is the most common site for electrophilic substitution.[2]
The interplay between these sites dictates the molecule's utility in condensation, substitution, and cyclization reactions.[1]
Q2: As a guiding principle, how does solvent polarity affect nucleophilic substitution reactions?
Answer: Solvent polarity plays a critical role in mediating the rates of nucleophilic substitution reactions by stabilizing or destabilizing the reactants and transition states. The effect depends on the reaction mechanism (Sₙ1 vs. Sₙ2) and the charge distribution of the species involved.[3]
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and are excellent at solvating both cations and anions. They solvate anions through hydrogen bonding and cations through ion-dipole interactions.[4]
-
For Sₙ1 reactions, which proceed through a charged carbocation intermediate, polar protic solvents are highly favorable. They stabilize the charged transition state and the resulting carbocation, accelerating the rate-determining step.[3][5]
-
For Sₙ2 reactions, they can hinder the reaction. They form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[4][5]
-
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents have strong dipoles but lack O-H or N-H bonds. They are poor at solvating anions.
-
For Sₙ2 reactions, they are often the ideal choice. They solvate the cation of the nucleophile's counter-ion but leave the anion "naked" and highly reactive, thus increasing the reaction rate.[5][6]
-
For Sₙ1 reactions, they are less effective than protic solvents as they are less capable of stabilizing the carbocation intermediate.
-
Q3: For generating a carbanion from this compound for a condensation reaction, which solvent type is generally preferred and why?
Answer: For reactions that rely on the nucleophilicity of the carbanion generated at the α-carbon, polar aprotic solvents are strongly preferred.
The key reason is that they enhance the effectiveness of the nucleophile.[1] In a polar aprotic solvent like DMF or THF, the base (e.g., NaH, DBU) can readily deprotonate the methylene carbon. The solvent will solvate the base's cation (e.g., Na⁺) but will not form a strong solvation shell around the resulting this compound carbanion. This leaves the carbanion highly reactive and available to attack the electrophile, leading to faster reaction rates and often higher yields.[6]
Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosis and resolution.
Problem 1: Low or No Yield in Condensation/Alkylation Reactions
Your reaction between this compound, a base, and an electrophile (e.g., an aldehyde or alkyl halide) is showing poor conversion.
Caption: Troubleshooting workflow for low-yield reactions.
-
The "Why": The reaction cannot proceed if the nucleophile isn't generated effectively. This is a common failure point. The choice of base is linked to the solvent. A strong base like NaH requires an aprotic solvent (e.g., THF, DMF). Using it in a protic solvent like ethanol would result in the base reacting with the solvent instead of your substrate.
-
Solution & Protocol:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent (ethanol, methanol), switch to anhydrous THF, DMF, or Dioxane.
-
Use an Appropriate Base: For complete deprotonation, use a strong, non-nucleophilic base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA). For equilibrium conditions, a weaker base like DBU (1,8-Diazabicycloundec-7-ene) or a carbonate (e.g., K₂CO₃) in DMF can be effective, especially for condensation with activated aldehydes.[7]
-
Ensure Anhydrous Conditions: Water will quench the carbanion and the base. Use freshly distilled solvents and dry all glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
The "Why": The solvent must stabilize the rate-limiting transition state. For a typical Sₙ2 alkylation of the carbanion, the transition state involves a dispersal of the negative charge across the carbanion and the leaving group. A polar protic solvent would stabilize the starting carbanion more than this dispersed transition state, increasing the activation energy and slowing the reaction.[3] A polar aprotic solvent avoids this over-stabilization of the nucleophile.
-
Solution & Protocol:
-
Consult the Solvent Selection Table: Use the table below to select a solvent that matches your intended mechanism. For most condensation and alkylation reactions with this substrate, a polar aprotic solvent is the superior choice.
-
Experimental Test: If yield is still low in THF, try a more polar aprotic solvent like DMF or DMSO, which can further accelerate Sₙ2 reactions. Be aware that these solvents are harder to remove during workup.
-
Problem 2: Formation of Multiple Side Products
You are getting your desired product, but also significant impurities that are difficult to separate.
-
The "Why": The solvent is not always an innocent bystander.
-
Ester Hydrolysis: Using protic solvents like ethanol with a strong base can lead to transesterification or, if water is present, hydrolysis of the ethyl ester.
-
Aerobic Oxidation: The acidic C-H bond can be susceptible to oxidation. A related compound, ethyl 2-phenyl-2-(thiazol-2-yl)acetate, has been shown to undergo spontaneous aerobic oxidation to form a hydroxylated product when exposed to air.[8] This highlights a potential degradation pathway.
-
-
Solution & Protocol:
-
Maintain Inert Atmosphere: Always run reactions involving the carbanion under a nitrogen or argon atmosphere to prevent oxidation.[8]
-
Avoid Reactive Solvents: Do not use protic solvents when a strong base is required.
-
Control Temperature: Exothermic deprotonation or reaction steps can lead to thermal degradation. Add reagents slowly at a reduced temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature or heating as required.
-
Data Presentation: Solvent Selection Guide
This table summarizes the properties of common solvents and their expected impact on reactions involving the carbanion of this compound.
| Solvent | Dielectric Constant (ε) | Type | Expected Effect on Sₙ2/Condensation Rate | Rationale |
| Toluene | 2.4 | Non-polar | Slow | Poor solubility of ionic intermediates and bases. |
| THF | 7.6 | Polar Aprotic | Good | Excellent choice. Solubilizes reactants well without solvating the nucleophile. |
| Ethyl Acetate | 6.0 | Polar Aprotic | Moderate | Can be used, but may be susceptible to self-condensation or hydrolysis.[9] |
| Acetonitrile | 37.5 | Polar Aprotic | Very Good | Highly polar; strongly accelerates Sₙ2 reactions. |
| DMF | 38.3 | Polar Aprotic | Excellent | Highly polar; strongly accelerates Sₙ2 reactions. High boiling point. |
| DMSO | 47.2 | Polar Aprotic | Excellent | Highly polar; strongly accelerates Sₙ2 reactions. Very high boiling point. |
| Ethanol | 24.6 | Polar Protic | Slow / Inhibited | Strongly solvates and deactivates the carbanion nucleophile via H-bonding.[4] |
| Water | 80.1 | Polar Protic | Inhibited | Deactivates the nucleophile and promotes hydrolysis. |
Experimental Protocols
Protocol: Base-Catalyzed Knoevenagel-type Condensation with an Aromatic Aldehyde
This protocol provides a robust starting point for the condensation of this compound with an electrophile, emphasizing the correct use of a polar aprotic solvent system.
Caption: Experimental workflow for Knoevenagel-type condensation.
Methodology:
-
Preparation: Under a nitrogen atmosphere, add anhydrous THF (10 mL per mmol of substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Reagent Addition: Add this compound (1.0 eq). Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved. Stir the resulting slurry at 0 °C for 30 minutes. A color change may be observed as the enolate forms.
-
Condensation: Add a solution of the aromatic aldehyde (1.0 eq) in a small amount of anhydrous THF dropwise via a syringe, keeping the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
References
- Benchchem. Ethyl 2-(benzo[d]thiazol-2-yl)
- Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution?
- Benchchem. Troubleshooting nucleophilic substitution reactions on the thiadiazole ring.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions.
- Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3, 1365-1368.
- St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Quora. (2018).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
Technical Support Center: Synthesis of Ethyl 2-(thiazol-2-yl)acetate
Welcome to the technical support guide for the synthesis of Ethyl 2-(thiazol-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on catalyst selection and troubleshooting for this important synthetic transformation. The primary route for this synthesis is the Hantzsch thiazole synthesis, a robust cyclocondensation reaction.[1][2][3] This guide will help you navigate the nuances of this reaction to optimize your yield and purity.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What is the fundamental role of a catalyst in the synthesis of this compound?
A1: The synthesis of this compound via the Hantzsch method involves the reaction of an α-halo ester (ethyl 2-chloroacetoacetate or ethyl bromoacetate) with a thioamide (thioacetamide). This is a condensation and cyclization reaction. The catalyst's primary role is to accelerate the key steps of the reaction mechanism:
-
Carbonyl Activation: Acid catalysts protonate the carbonyl oxygen of the α-halo ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of the thioamide.
-
Facilitating Dehydration: The final step of the thiazole ring formation is a dehydration event. Catalysts, particularly acid catalysts, facilitate the elimination of a water molecule to form the aromatic thiazole ring.[2][4]
While the reaction can sometimes proceed without a catalyst, especially with highly reactive starting materials or elevated temperatures, catalysis is crucial for achieving high yields, shorter reaction times, and milder, more controlled conditions.[1][5]
Q2: What are the most common classes of catalysts used for this synthesis?
A2: The Hantzsch synthesis is versatile and can be performed under various conditions, but catalysts generally fall into two categories:
-
Acid Catalysts: These are the most traditional and widely used. Examples include Brønsted acids (like p-toluenesulfonic acid) and Lewis acids. More recently, solid acid catalysts like silica-supported tungstosilicic acid have been employed to promote greener, more environmentally benign procedures with easier catalyst recovery.[1]
-
Base Catalysts: In some variations, a base like triethylamine may be used.[6] Its role is typically to act as an acid scavenger, neutralizing the H-X (e.g., HCl or HBr) formed during the initial SN2 reaction, which can prevent unwanted side reactions or decomposition of acid-sensitive substrates.
Often, the reaction is simply run in a protic solvent like ethanol, which can play a dual role as solvent and mild acidic promoter, especially under reflux conditions.[5]
Q3: How do I choose the optimal catalyst for my experiment?
A3: Choosing the right catalyst requires balancing reaction efficiency, substrate compatibility, and process considerations (e.g., workup and purification).
-
For General-Purpose Synthesis: Running the reaction in refluxing ethanol is often a sufficient starting point. The solvent itself can provide the necessary proton source to facilitate the reaction, leading to high yields without the need for an additional catalyst.[5]
-
For Acid-Sensitive Substrates: If your starting materials or the final product are prone to degradation under strongly acidic conditions, consider a catalyst-free approach in refluxing ethanol or using a mild base like triethylamine to scavenge in-situ generated acid.[6]
-
For "Green" Chemistry and Scalability: Consider a heterogeneous solid acid catalyst.[1] These catalysts, such as silica-supported acids, offer significant advantages:
-
Easy Separation: They can be removed by simple filtration, simplifying the workup.
-
Recyclability: They can often be recovered, reactivated, and reused, reducing cost and waste.[1]
-
Milder Conditions: Some solid acid catalysts can promote the reaction under milder conditions, such as lower temperatures or even under ultrasonic irradiation.[1]
-
Below is a workflow to guide your selection process.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. youtube.com [youtube.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. US5284974A - Process for the preparation of thioacetamide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion in Ethyl 2-(thiazol-2-yl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis, particularly focusing on issues of low conversion and yield. The information provided herein is grounded in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound, which is often prepared via the Hantzsch thiazole synthesis.[1][2][3] This reaction typically involves the condensation of an α-halocarbonyl compound, such as ethyl chloroacetate or ethyl bromoacetate, with a thioamide like thioformamide.[3]
Q1: What is the most common reason for low yields in the Hantzsch synthesis of this compound?
Low yields can often be attributed to several factors, including impure starting materials, suboptimal reaction conditions (temperature, solvent), or product loss during the work-up and purification steps.[4] Ensuring the purity of reactants, particularly the ethyl chloroacetate and thioformamide, is critical as impurities can lead to competing side reactions.[4]
Q2: My reaction doesn't seem to be going to completion. What should I check first?
If you suspect the reaction is incomplete, the first step is to monitor its progress using Thin Layer Chromatography (TLC).[4] This will help you visualize the consumption of starting materials and the formation of the product. If starting material is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
Q3: I'm observing a significant number of side products. How can this be minimized?
The formation of side products is often linked to reaction conditions and the stability of intermediates.[4] Key strategies to improve selectivity include:
-
Temperature Control: Running the reaction at the optimal temperature can prevent the formation of undesired byproducts.
-
Reagent Addition: Slow, controlled addition of one reagent to the other can sometimes minimize side reactions by maintaining a low concentration of the added reagent.
-
pH Control: In some cases, the pH of the reaction mixture can influence the reaction pathway.
Q4: What is the best way to purify this compound?
Purification challenges often stem from unreacted starting materials or side products with similar polarities to the desired compound.[4] Common purification techniques include:
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be highly effective.
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.
-
Acid-Base Extraction: The basic nitrogen atom in the thiazole ring allows for selective extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute acid, the product can be moved to the aqueous layer, leaving non-basic impurities behind. The product is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues encountered during the synthesis.
Guide 1: Low or No Product Formation
A lack of desired product is a critical issue that requires a systematic approach to diagnose.
Visual Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low or no product formation.
Potential Causes and Solutions
| Potential Cause | Explanation | Diagnostic Step | Proposed Solution |
| Impure Reactants | Impurities in ethyl chloroacetate or thioformamide can inhibit the reaction or lead to side products.[4] | Analyze starting materials by NMR or GC-MS to confirm purity. | Purify starting materials (e.g., distill ethyl chloroacetate) before use. |
| Incorrect Stoichiometry | An incorrect molar ratio of reactants can leave one starting material in excess and limit the theoretical yield. | Double-check all calculations and measurements of reactants. | Carefully weigh/measure all reactants to ensure the correct stoichiometry. |
| Suboptimal Temperature | The reaction may have a specific activation energy that is not being met, or excessively high temperatures could be decomposing reactants or products. | Run small-scale reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, reflux). | Identify and maintain the optimal reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.[4][5] |
| Inappropriate Solvent | The polarity of the solvent is crucial for the Hantzsch synthesis. While alcohols like ethanol are common, they may not be optimal for all substrate combinations.[4] | Perform a solvent screen with small-scale reactions using solvents of varying polarity (e.g., ethanol, methanol, DMF, or even solvent-free conditions).[4] | Select the solvent that provides the highest conversion as determined by TLC or LC-MS analysis. |
| Moisture Contamination | The presence of water can potentially hydrolyze the ester functionality or interfere with the reaction mechanism. | Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary. | Dry glassware in an oven and use freshly opened or distilled anhydrous solvents. |
Guide 2: Presence of Significant Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired product.
Common Side Reactions in Hantzsch Thiazole Synthesis
The Hantzsch synthesis is generally high-yielding, but side reactions can occur.[1] One possibility is the self-condensation of the α-halocarbonyl compound or the decomposition of the thioamide under the reaction conditions.
Strategies for Improving Selectivity
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature can often disfavor higher activation energy pathways that lead to byproducts.
-
Protocol: Set up parallel reactions at different temperatures (e.g., 0°C, room temperature, and 40°C). Monitor the reactions by TLC to observe the relative formation of the desired product versus impurities.
-
-
Order of Addition:
-
Rationale: Adding one reagent slowly to a solution of the other can maintain a low concentration of the added reagent, which can suppress side reactions that are second-order with respect to that reagent.
-
Protocol: In a round-bottom flask, dissolve one reactant (e.g., thioformamide) in the chosen solvent. Using a dropping funnel, add a solution of the other reactant (e.g., ethyl chloroacetate) dropwise over a period of 30-60 minutes.
-
Visualizing the Hantzsch Reaction Mechanism
Understanding the mechanism can provide insights into potential side reactions.
Caption: The general mechanism of the Hantzsch thiazole synthesis.
Guide 3: Inconsistent Reaction Rates
Variability in reaction times can be frustrating and points to a lack of control over key reaction parameters.
Factors Influencing Reaction Kinetics
| Parameter | Influence on Reaction Rate | Troubleshooting Action |
| Temperature | Reaction rates generally increase with temperature. However, consistency is key. | Use a temperature-controlled reaction block or oil bath to maintain a stable temperature. |
| Mixing/Stirring | In a heterogeneous reaction or for reactions with poor solubility, the stirring rate can significantly impact the reaction rate. | Ensure consistent and efficient stirring using an appropriate stir bar and stir plate speed. |
| Purity of Reagents | Catalytic impurities or inhibitors present in the starting materials can drastically alter reaction rates. | Always use reagents from a reliable source and consider purification if batches show inconsistent results. |
| Atmosphere | While many Hantzsch syntheses are robust, some starting materials or intermediates may be sensitive to air or moisture. | Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to see if this improves consistency. Spontaneous aerobic oxidation of similar compounds has been observed.[6][7] |
Protocol for a Standardized Synthesis
To ensure reproducibility, it is essential to follow a well-defined and consistent experimental protocol.
Materials:
-
Ethyl chloroacetate[8]
-
Thiourea (as a stable precursor to thioformamide)[3]
-
Ethanol (95%)[3]
-
Sodium acetate trihydrate[3]
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve thiourea (1.0 eq) in 95% ethanol by refluxing for 15-20 minutes.[3]
-
Slowly add ethyl chloroacetate (1.02 eq) to the refluxing solution.[3]
-
Add sodium acetate trihydrate (1.0 eq) to the reaction mixture.
-
Maintain the reaction at reflux and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Once the reaction is complete (typically indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to precipitate the product.[1]
-
Collect the solid product by vacuum filtration, wash with water, and air dry.[1]
-
If the product does not precipitate, it may be necessary to extract the product from the aqueous layer with an organic solvent like ethyl acetate.[4]
Section 3: References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate. (2025). BenchChem.
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Application Notes and Protocols for the Hantzsch Thiazole Synthesis of Ethyl thiazol-2-ylglycinate. (2025). BenchChem.
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules.
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (2019). ResearchGate.
-
Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (2014). Der Pharma Chemica.
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of B. Ethyl 2-Chloro-2-formylacetate. (n.d.). PrepChem.com. Retrieved from [Link]
-
CN105348216A - Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents. Retrieved from
-
Thiazole. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. (2023). MDPI.
-
A Systematic Review On Thiazole Synthesis And Biological Activities. (2023). ResearchGate.
-
This compound. (n.d.). CRO SPLENDID LAB. Retrieved from [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1.
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Royal Society of Chemistry.
-
Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate.
-
Synthesis of 6-(substituted benzyl)imidazo[2,1-b][1][2]thiazoles via Sonogashira coupling reaction using a heterogeneous palladium catalyst. (2012). SciELO.
-
Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews.
-
Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (2022). Chemical Methodologies.
-
ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis. (n.d.). Chemical Synthesis.
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2009). ResearchGate.
-
Pd-Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Aryl-substituted Imidazo[2,1-b]thiazoles. (2009). ResearchGate.
-
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). MDPI.
-
Novel one-pot process for the synthesis Of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. (2015). ResearchGate.
-
Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. (2015). ResearchGate.
-
HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (2017). Farmacia Journal.
-
Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI.
Sources
Removal of unreacted starting materials from "Ethyl 2-(thiazol-2-yl)acetate"
Welcome to the technical support center for the purification of Ethyl 2-(thiazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. We will address common challenges associated with removing unreacted starting materials after a Hantzsch thiazole synthesis.
Understanding the Chemistry: The Hantzsch Thiazole Synthesis
The synthesis of this compound typically proceeds via the Hantzsch thiazole synthesis.[1][2] This reaction involves the condensation of an α-haloester, most commonly ethyl bromoacetate, with a thioamide, such as thioacetamide.[3]
The mechanism begins with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloester, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[1][2] While this method is generally efficient, the crude product is often contaminated with unreacted starting materials.
// Nodes start1 [label="Ethyl Bromoacetate\n(α-haloester)", fillcolor="#F1F3F4"]; start2 [label="Thioacetamide\n(Thioamide)", fillcolor="#F1F3F4"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Adduct", shape=ellipse, fillcolor="#FBBC05"]; byproduct [label="H₂O + HBr", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start1 -> intermediate [label="Nucleophilic Attack"]; start2 -> intermediate; intermediate -> product [label="Cyclization &\nDehydration"]; product -> byproduct [style=invis]; // To position byproduct }
Caption: General workflow of the Hantzsch thiazole synthesis.Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are unreacted starting materials: ethyl bromoacetate and thioacetamide. Depending on the reaction conditions, side-products from the decomposition of thioacetamide may also be present.
Q2: I have a low yield after my purification. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure your reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Product loss during extraction: this compound has some water solubility. Multiple extractions with an organic solvent and back-washing of the combined aqueous layers can help maximize recovery.
-
Hydrolysis of the ester: Exposure to strong acids or bases, especially at elevated temperatures, can hydrolyze the ethyl ester to the corresponding carboxylic acid.[4]
-
Co-distillation with solvent: During solvent removal under reduced pressure, some of the product may be lost if the vapor pressure of the product is significant at the temperature used.
Q3: My final product has a persistent unpleasant odor. What is the cause and how can I remove it?
A3: A persistent odor is often due to trace amounts of sulfur-containing impurities, likely from the thioacetamide starting material or its decomposition products. Thorough purification by column chromatography is the most effective way to remove these odorous impurities. A final wash of the organic solution with a saturated sodium bicarbonate solution can also help remove acidic impurities that may contribute to the odor.
Troubleshooting Guide: Removal of Unreacted Starting Materials
This section provides a systematic approach to purifying your crude this compound. The choice of method will depend on the scale of your reaction and the nature of the impurities.
Physicochemical Properties of Key Compounds
A successful purification strategy relies on exploiting the differences in the physical and chemical properties of the product and the impurities.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 171.22[5] | Predicted: ~280 (decomposes)[6] | Not readily available | Soluble in ethyl acetate, dichloromethane, ethanol.[7] |
| Ethyl Bromoacetate | 167.00 | 158-159[3] | -38[3] | Insoluble in water; miscible with ethanol, ether.[3] |
| Thioacetamide | 75.13 | Decomposes | 111-114[8] | Soluble in water (16.3 g/100 mL), ethanol (26.4 g/100 mL); slightly soluble in ether.[8] |
Method 1: Acid-Base Extraction
Principle: This technique separates acidic, basic, and neutral compounds based on their different solubilities in aqueous and organic phases.[9] Thioacetamide, being a weak base, can be protonated and extracted into an acidic aqueous layer. This compound and ethyl bromoacetate are neutral and will remain in the organic phase.
When to use it: This is an excellent first-step purification to remove the bulk of thioacetamide.
Step-by-Step Protocol for Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). Shake the funnel gently at first, and vent frequently to release any pressure buildup.[10]
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the acidic wash to ensure complete removal of the thioacetamide.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of thioacetamide.
// Nodes start [label="Crude Product in\nEthyl Acetate", fillcolor="#F1F3F4"]; wash1 [label="Wash with 1M HCl (aq)", shape=ellipse, fillcolor="#FBBC05"]; layers1 [label="Separate Layers", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; organic1 [label="Organic Layer\n(Product + Ethyl Bromoacetate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aqueous1 [label="Aqueous Layer\n(Protonated Thioacetamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash2 [label="Wash with NaHCO₃ (aq)", shape=ellipse, fillcolor="#FBBC05"]; wash3 [label="Wash with Brine", shape=ellipse, fillcolor="#FBBC05"]; dry [label="Dry (Na₂SO₄) & Concentrate", shape=ellipse, fillcolor="#FBBC05"]; final_product [label="Product free of\nThioacetamide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> wash1; wash1 -> layers1; layers1 -> organic1 [label="Keep"]; layers1 -> aqueous1 [label="Discard"]; organic1 -> wash2 -> wash3 -> dry -> final_product; }
Caption: Workflow for removing thioacetamide via acid-base extraction.Method 2: Fractional Distillation
Principle: This technique separates liquids with different boiling points.[11][12] Given the significant difference in boiling points between ethyl bromoacetate (~158-159 °C) and the higher boiling point of this compound, fractional distillation can be an effective method for removing the unreacted α-haloester.
When to use it: After the removal of thioacetamide by acid-base extraction, if a significant amount of ethyl bromoacetate remains. This method is particularly useful for larger scale purifications.
Troubleshooting Fractional Distillation
Q: I am not getting a good separation of my product and ethyl bromoacetate. What should I do?
A:
-
Improve column efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.[11]
-
Control the heating rate: Heat the distillation flask slowly and steadily to allow for proper equilibration of the vapor and liquid phases in the column.
-
Ensure proper insulation: Insulate the distillation column to maintain the temperature gradient.
-
Consider vacuum distillation: For high-boiling compounds like this compound, distillation under reduced pressure will lower the boiling point and prevent potential decomposition.
Method 3: Flash Column Chromatography
Principle: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[13]
When to use it: This is the most versatile and often the final purification step to achieve high purity, removing both unreacted starting materials and any minor side-products.
Step-by-Step Protocol for Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give a good separation between the product and impurities, with the product having an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
// Nodes problem [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_sep [label="Poor Separation on Column", fillcolor="#F1F3F4"]; slow_elution [label="Product Not Eluting", fillcolor="#F1F3F4"]; streaking [label="Streaking of Spots on TLC", fillcolor="#F1F3F4"]; solution1 [label="Optimize Solvent System:\n- Decrease polarity for better separation\n- Perform gradient elution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution2 [label="Increase Solvent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution3 [label="Sample may be too concentrated\nor acidic/basic.\nTry adding a small amount of\nacid/base to the eluent.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> no_sep; problem -> slow_elution; problem -> streaking; no_sep -> solution1; slow_elution -> solution2; streaking -> solution3; }
Caption: Troubleshooting common issues in column chromatography.References
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- SynArchive. Hantzsch Thiazole Synthesis.
- ChemBK. Ethyl 2-(2-formylaminothiazol-4-yl) acetate.
- ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- Chemistry LibreTexts. Acid-Base Extraction.
- Chemistry LibreTexts. Fractional Distillation.
- Chemistry LibreTexts. Column Chromatography.
- PubChem. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate.
- University of Rochester. Purification of Organic Compounds by Flash Column Chromatography.
- Wikipedia. Thioacetamide.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | 141704-11-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chembk.com [chembk.com]
- 8. Thioacetamide | 62-55-5 [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. vernier.com [vernier.com]
- 12. scribd.com [scribd.com]
- 13. orgsyn.org [orgsyn.org]
"Ethyl 2-(thiazol-2-yl)acetate" stability and storage conditions
Welcome to the technical support guide for Ethyl 2-(thiazol-2-yl)acetate (CAS: 141704-11-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, we address common questions and troubleshooting scenarios to maintain the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] Some suppliers may also indicate storage at room temperature, sealed from moisture.[2] To prevent potential degradation from atmospheric components, storing under an inert atmosphere, such as argon or nitrogen, is a highly recommended precautionary measure, particularly for long-term storage.[3][4]
Q2: Is this compound sensitive to air or light?
Q3: What are the potential degradation pathways for this compound?
The primary known degradation pathway for similar thiazole acetates is aerobic oxidation .[3][4] This process can lead to the formation of hydroxylated byproducts. Another potential, though less specifically documented for this exact molecule, is hydrolysis of the ester group to form 2-(thiazol-2-yl)acetic acid and ethanol, particularly in the presence of strong acids or bases.[5]
Q4: What solvents are compatible with this compound?
This compound is generally soluble in common organic solvents such as ethanol, ether, and other similar solvents.[2] For long-term storage of solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere at low temperatures to minimize the risk of degradation.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: My compound has changed color (e.g., from colorless/pale yellow to a darker shade).
-
Potential Cause: Color change can be an indicator of degradation, possibly due to oxidation from prolonged exposure to air or impurities.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the compound's purity using an appropriate analytical method, such as HPLC or NMR, to identify any new peaks that may correspond to degradation products.
-
Inert Atmosphere: If not already doing so, handle the compound under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon blanket) for all subsequent experiments.
-
Fresh Stock: If significant degradation is confirmed, it is best to use a fresh, unopened stock of the compound for sensitive applications.
-
Issue 2: I am seeing unexpected side products in my reaction.
-
Potential Cause: If this compound is a starting material, its degradation products could be participating in side reactions. The acidic alpha-protons on the acetate moiety can also lead to unintended reactions if an inappropriate base is used.[5]
-
Troubleshooting Steps:
-
Confirm Starting Material Integrity: Before starting a reaction, confirm the purity of your this compound.
-
Reaction Conditions: Ensure your reaction conditions are free from excessive oxygen and moisture, especially if the reaction is run for an extended period. Degassing solvents and using an inert atmosphere can be critical.
-
Base Selection: If your reaction involves a base, consider its strength and potential to cause side reactions at the alpha-carbon.
-
Issue 3: I am observing poor or inconsistent results in my biological assays.
-
Potential Cause: The presence of impurities from degradation can significantly impact biological activity, leading to inconsistent or lower-than-expected results. The degradation products will have different pharmacological profiles.
-
Troubleshooting Steps:
-
Purity Check of Dosing Solutions: Analyze the purity of the compound in your final dosing solution, as degradation can also occur in the assay medium.
-
Freshly Prepared Solutions: Prepare solutions of this compound immediately before use. Avoid storing solutions for extended periods unless their stability in the specific solvent and storage condition has been validated.
-
Storage of Aliquots: For stock solutions, it is best to make single-use aliquots and store them at or below -20°C to minimize freeze-thaw cycles and exposure to the atmosphere.
-
Summary of Stability and Storage
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To slow down potential degradation processes. |
| Atmosphere | Inert (Argon or Nitrogen)[3][4] | To prevent aerobic oxidation. |
| Container | Tightly sealed, amber glass vial | To protect from moisture, air, and light. |
| Handling | In a well-ventilated area, avoiding inhalation and contact with skin and eyes.[2] | General chemical safety precaution. |
Experimental Workflow for Stability Assessment
For researchers needing to validate the stability of this compound in their specific experimental conditions, the following workflow is recommended.
Caption: Workflow for assessing the stability of this compound.
Logical Troubleshooting for Sample Instability
If you suspect your sample of this compound has degraded, follow this logical progression to identify the cause and remedy the situation.
Sources
Technical Support Center: GC-MS Analysis in Ethyl 2-(thiazol-2-yl)acetate Synthesis
Welcome to the technical support guide for the synthesis and analysis of Ethyl 2-(thiazol-2-yl)acetate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of heterocyclic synthesis and require robust analytical methods for quality control. Here, we address common challenges in identifying reaction byproducts by Gas Chromatography-Mass Spectrometry (GC-MS), moving beyond mere procedural steps to explain the chemical logic behind each observation and recommendation.
Part 1: Frequently Asked Questions - Understanding the Core Chemistry
This section addresses foundational questions about the synthesis of this compound and the theoretical origins of common impurities.
Q: What is the most common synthetic pathway for this compound, and what are its implications for byproduct formation?
A: The Hantzsch thiazole synthesis is a cornerstone method for creating the thiazole ring system.[1][2][3] In a plausible route to this compound, a key step involves the condensation of an α-halocarbonyl compound with a thioamide derivative. For instance, reacting ethyl 4-chloroacetoacetate with thioformamide would be a Hantzsch-type approach.
The significance of this pathway is that it involves several reactive intermediates. Incomplete reactions, alternative cyclization pathways, or side-reactions of these intermediates are the primary sources of byproducts. For example, using a substituted thioamide can lead to a mixture of isomeric products, as the regioselectivity of the cyclization can be influenced by reaction conditions like pH.[4]
Q: What are the most likely classes of byproducts I should expect to see in my GC-MS analysis?
A: Regardless of the specific synthetic route, byproducts in this synthesis generally fall into several predictable categories:
-
Unreacted Starting Materials: The most straightforward impurities to identify, typically corresponding to the molecular weights of your initial reagents (e.g., ethyl 2-chloroacetoacetate, thioamide precursors).
-
Isomeric Byproducts: Different orientations of cyclization can lead to isomers with the same mass as the final product but different retention times.
-
Oxidation Products: The methylene group adjacent to the thiazole ring is susceptible to oxidation, potentially forming an α-hydroxy ester ([M+16]) byproduct, especially if the reaction is exposed to air.[5][6]
-
Dimerization Products: Self-condensation of starting materials or reaction of an intermediate with a starting material can lead to higher molecular weight impurities.
-
Solvent Adducts: If a reactive solvent like ethanol is used, it may be incorporated into a byproduct structure.
Part 2: Troubleshooting Guide - Interpreting Your GC-MS Chromatogram
This Q&A guide provides direct answers to specific issues you may encounter during GC-MS analysis of your crude reaction mixture.
Q1: My chromatogram shows two or more peaks with the same molecular ion (M+) as my target compound. What are they?
A: These are almost certainly isomers of this compound. In a Hantzsch-type synthesis, if the thioamide and α-halocarbonyl are not symmetrical, cyclization can occur in different ways, leading to regioisomers. For example, condensation could potentially yield a thiazol-4-yl or thiazol-5-yl substituted acetate instead of the desired 2-yl product.
-
What to do:
-
Analyze Fragmentation Patterns: While isomers have the same molecular weight, their fragmentation in the mass spectrometer can differ. Look for unique fragment ions that can help distinguish the substitution pattern. Thiazoles often exhibit characteristic ring cleavages.[7][8][9]
-
Use an Analytical Standard: The most reliable method is to run a certified reference standard of your target compound to confirm its retention time.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR are definitive for structural elucidation.
-
Q2: I've identified a significant peak with a mass of [M+16]. What is it and how did it form?
A: This peak is very likely an oxidation product, such as Ethyl 2-hydroxy-2-(thiazol-2-yl)acetate. The carbon atom between the thiazole ring and the ester carbonyl is activated and can undergo aerobic oxidation, particularly in the presence of a base or upon prolonged exposure to the atmosphere.[5]
-
What to do:
-
Confirm with Fragmentation: Look for the loss of water (M-18) from the molecular ion, which is a common fragmentation pathway for alcohols.
-
Prevention: Ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon), especially during workup and purification steps. Store the purified product under inert gas to prevent degradation over time.[5]
-
Q3: I see peaks corresponding to my starting materials. How can I improve reaction completion?
A: The presence of starting materials indicates an incomplete reaction. Several factors could be at play:
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. Sometimes, a slight excess of one reagent is used to drive the reaction to completion.
-
Catalyst/Reagent Deactivation: If a catalyst or specific reagent is used (e.g., a base), it may have been quenched or deactivated by moisture or other impurities. Ensure all reagents and solvents are anhydrous where required.
Q4: My baseline is noisy and I see many small, unidentified peaks. What is the cause?
A: This can stem from either the sample itself or the GC-MS system.
-
Sample-Related Issues:
-
Polymeric Material: Side reactions can sometimes produce non-volatile oligomers or polymers that slowly decompose in the hot GC inlet, leading to a rising baseline and ghost peaks.
-
Impure Solvents/Reagents: Using low-grade solvents for your reaction or sample preparation can introduce a wide range of contaminants.[10]
-
-
System-Related Issues:
-
Septum Bleed: Overused or overheated injector septa can release siloxanes, causing characteristic repeating peaks in the chromatogram.
-
Column Bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline, especially at higher temperatures.
-
Part 3: Key Protocols and Methodologies
Protocol 1: Sample Preparation for GC-MS Analysis
This protocol ensures a clean injection and reliable data.
-
Quench the Reaction: At your desired time point, take a ~50 µL aliquot of the reaction mixture.
-
Dilute and Quench: Immediately dilute the aliquot in 1 mL of a suitable solvent (e.g., Ethyl Acetate, Dichloromethane). This stops the reaction and prepares it for analysis.
-
Liquid-Liquid Extraction (if necessary): If your reaction mixture contains non-volatile salts or bases, add 1 mL of water to the diluted aliquot, vortex, and allow the layers to separate. Analyze the organic layer.
-
Drying: Pass the organic layer through a small plug of anhydrous sodium sulfate or magnesium sulfate to remove any residual water.
-
Final Dilution: Perform a final serial dilution to bring the concentration into the optimal range for your instrument (typically 1-10 µg/mL).
-
Injection: Inject 1 µL of the final solution into the GC-MS.
Protocol 2: General Purpose GC-MS Method for Thiazole Analysis
This method provides a good starting point for separating your product from common byproducts.
| Parameter | Setting | Rationale |
| Injector Temp | 250 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading with crude samples. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant) | Standard flow for most 0.25 mm ID columns. |
| Column | Mid-polarity (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm | Good general-purpose column for separating a range of aromatic and heterocyclic compounds. |
| Oven Program | 1. Initial: 80 °C, hold 2 min 2. Ramp: 15 °C/min to 280 °C 3. Hold: 5 min | Starts low enough to resolve volatile impurities and ramps aggressively to elute higher boiling point compounds in a reasonable time. |
| MS Source Temp | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 40 - 450 amu | Covers the mass range of expected starting materials, product, and simple dimers. |
Part 4: Data Interpretation and Visualization
Table 1: Potential Byproducts in this compound Synthesis and Their GC-MS Signatures
| Compound Identity | Plausible Structure | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | Likely Origin |
| Target Product | This compound | 171.21 | 171 (M+), 126 (M-OEt), 98 (M-COOEt) | Main Reaction |
| Starting Material | Ethyl 2-chloroacetoacetate | 164.59 | 164 (M+), 129 (M-Cl), 87, 43 | Incomplete Reaction |
| Oxidation Product | Ethyl 2-hydroxy-2-(thiazol-2-yl)acetate | 187.21 | 187 (M+), 169 (M-H₂O), 142, 114 | Aerobic Oxidation[5] |
| Isomeric Byproduct | e.g., Ethyl 2-(thiazol-4-yl)acetate | 171.21 | 171 (M+), Different fragmentation pattern | Alternative Cyclization |
| Dimerization | e.g., Dimer of chloroacetoacetate | >300 | High m/z values | Self-condensation |
Diagrams
Below are graphical workflows to aid in your experimental design and analysis.
Caption: Plausible Hantzsch synthesis pathway and common side reactions.
Caption: GC-MS troubleshooting workflow for an unknown peak.
References
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. [Link]
- Mallia, C. J., Englert, L., Walter, G. C., & Baxendale, I. R. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- Nikolaev, A. E., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 793. [Link]
- Sari, E. R., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings, 2453(1), 030026. [Link]
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
- Mohamed, Y. A., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- Wang, H., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 49(6), 1436-1439. [Link]
- Ali, T. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. [Link]
- Aziz, D. M., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 26-44. [Link]
- ResearchGate. (n.d.).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]
- Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]
- Bou-Salah, L., et al. (2018).
- El-Metwaly, N., et al. (2024). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistrySelect, 9(1), e202303989. [Link]
- Organic Chemistry Portal. (n.d.). Thiazole Synthesis. [Link]
- Solubility of Things. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(19), 6596. [Link]
- Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science, 15(8), 1150-1173. [Link]
- Vijayalakshmi, K., & Rao, P. (2021). The Gc Ms Analysis Of Ethyl Acetate Extract Of One Herbal Plant, 'Crotalaria Pallida'. Natural Volatiles & Essential Oils, 8(4), 6791-6801. [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
How to avoid ester hydrolysis during "Ethyl 2-(thiazol-2-yl)acetate" reactions
A Guide for Researchers on Preventing Ester Hydrolysis During Synthetic Transformations
Welcome to the technical support center for Ethyl 2-(thiazol-2-yl)acetate. As a key building block in medicinal chemistry and drug development, this reagent's utility is well-established.[1][2][3] However, its ester functionality presents a common challenge: susceptibility to hydrolysis, which can lead to low yields, complex purification, and the formation of the undesired carboxylic acid byproduct, 2-(thiazol-2-yl)acetic acid.
This guide, structured as a series of troubleshooting scenarios and frequently asked questions, provides in-depth, field-proven strategies to maintain the integrity of the ethyl ester group during your reactions.
Troubleshooting Guide: Addressing Hydrolysis in Real-Time
This section addresses specific problems you might encounter during your experiments.
Q1: My reaction yield is low, and I've isolated 2-(thiazol-2-yl)acetic acid as a major byproduct. What happened?
Answer: The isolation of the corresponding carboxylic acid is a definitive sign that your starting material, this compound, has undergone ester hydrolysis. This reaction involves the cleavage of the ester bond by water. It can be catalyzed by either acidic or basic conditions, but base-catalyzed hydrolysis (saponification) is particularly problematic because it is essentially irreversible.[4][5]
The Causality: Understanding the Mechanism
Under basic conditions, a hydroxide ion (or another nucleophile) directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. In a final, rapid acid-base step, the ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This final deprotonation step drives the reaction to completion, making it irreversible under basic conditions.[4][6]
The electron-withdrawing nature of the adjacent thiazole ring likely increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl acetates.[7]
Caption: Base-catalyzed hydrolysis (saponification) pathway.
Q2: I'm performing a base-catalyzed reaction, like an alkylation at the α-carbon. How do I prevent the base from destroying my ester?
Answer: This is a classic chemoselectivity problem. You want the base to deprotonate the α-carbon to form a nucleophilic enolate, but you need to prevent it from acting as a nucleophile and attacking the ester carbonyl. The solution lies in carefully selecting your base and rigorously controlling the reaction conditions.
Key Strategies:
-
Choose a Non-Nucleophilic, Sterically Hindered Base: Strong, bulky bases are poor nucleophiles due to steric hindrance. They are excellent at abstracting protons but are too large to efficiently attack the carbonyl carbon.
-
Maintain Strictly Anhydrous Conditions: The primary culprit for hydrolysis is water. Even trace amounts of moisture in your solvent, on your glassware, or in your reagents can react with the base to form hydroxide ions, which are potent hydrolysis agents.[8][9]
The following table provides a comparative guide to common bases:
| Base | pKa (Conjugate Acid) | Nucleophilicity | Recommended Solvents | Key Considerations |
| NaOH, KOH | ~15.7 | High | H₂O, EtOH, MeOH | AVOID. Highly nucleophilic and used in aqueous/protic media. Will cause rapid hydrolysis.[10] |
| K₂CO₃, Na₂CO₃ | ~10.3 | Moderate | Acetone, DMF, MeCN | Can be used for some reactions but may still cause hydrolysis, especially at elevated temperatures or if moisture is present. |
| Sodium Hydride (NaH) | ~36 | Low (Heterogeneous) | THF, DMF (Anhydrous) | Excellent choice. Non-nucleophilic proton abstractor. Reacts violently with water; requires strictly anhydrous setup.[11] |
| LDA (Lithium diisopropylamide) | ~36 | Very Low | THF (Anhydrous) | The gold standard for forming enolates from esters. Extremely strong and highly sterically hindered. Must be prepared fresh or titrated. Requires anhydrous conditions. |
| LHMDS, KHMDS | ~26 | Very Low | THF (Anhydrous) | Excellent alternatives to LDA. Very strong, non-nucleophilic, and sterically hindered. |
Q3: My planned reaction unavoidably requires a protic solvent or aqueous workup. Is hydrolysis inevitable?
Answer: While challenging, it is not always inevitable. Your goal is to minimize the rate of hydrolysis relative to your desired reaction.
Mitigation Tactics:
-
Temperature Control: Hydrolysis, like most reactions, is temperature-dependent.[12] Running your reaction at the lowest possible temperature that still allows for an acceptable rate of product formation can significantly suppress the competing hydrolysis pathway.
-
pH Buffering: If aqueous conditions are required, use a buffer system to maintain the pH in a range where the ester is most stable (typically mildly acidic, pH 4-6). Avoid strongly acidic or basic conditions.[9][13]
-
Minimize Reaction Time: The longer the ester is exposed to hydrolytic conditions, the more byproduct will form. Optimize your reaction to proceed as quickly as possible.
-
Protecting Group Strategy: In complex, multi-step syntheses where hydrolysis is unavoidable, you can temporarily protect the carboxylic acid functionality using a protecting group that is more robust than an ethyl ester.[14][15] For example, a tert-butyl ester can be used, which is stable to basic conditions but can be removed later with acid.[16]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent degradation?
Answer: To ensure long-term stability and prevent slow degradation via hydrolysis from atmospheric moisture, the compound should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[17] For best results, store in a cool, dry place, such as a desiccator.
Q2: How do I properly set up a reaction under strictly anhydrous conditions?
Answer: Setting up an anhydrous (water-free) reaction is critical for preventing ester hydrolysis when using strong bases like NaH or LDA.[8] This requires meticulous preparation of glassware, solvents, and reagents.
Caption: Workflow for setting up a strictly anhydrous reaction.
Detailed Protocol: Anhydrous Reaction Setup
This protocol outlines a standard procedure for reactions sensitive to water and air.[18][19]
-
Glassware Preparation:
-
Disassemble and clean all glassware (round-bottom flask, stir bar, condenser, etc.).
-
Dry the glassware in an oven at >120°C for at least 4 hours (overnight is best) or by flame-drying under vacuum.[20]
-
Assemble the apparatus while still hot under a positive stream of dry inert gas (Nitrogen or Argon) and allow it to cool to room temperature. Seal all openings with rubber septa.
-
-
Solvent and Reagent Preparation:
-
Use only commercially available anhydrous grade solvents or solvents freshly distilled from an appropriate drying agent. Store them over activated molecular sieves.[20]
-
Liquid reagents should be transferred using dry, gas-tight syringes. Solid reagents should be weighed quickly and, if highly hygroscopic, handled in a glovebox.
-
-
Reaction Execution:
-
Place the assembled, cool glassware on a stir plate within a fume hood.
-
Insert a needle connected to an inert gas line (e.g., a balloon filled with N₂ or a Schlenk line) through one septum to maintain a positive pressure.[18]
-
Insert a vent needle through the septum to allow air to escape.
-
Purge the system by allowing the inert gas to flow through for several minutes. For highly sensitive reactions, perform three cycles of evacuating the flask with a vacuum pump and backfilling with inert gas.[18]
-
Transfer anhydrous solvent into the flask via a dry syringe.
-
Add this compound and other non-base reagents via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., in an ice bath or dry ice/acetone bath) before slowly adding the strong base.
-
Q3: Are there alternative ester protecting groups I should consider if hydrolysis is a persistent problem?
Answer: Yes. If modifying reaction conditions is insufficient, changing the ester group itself is a powerful strategy known as "orthogonal protection."[15][21] The choice of ester depends on the conditions you need it to survive and the specific method you want to use for its eventual removal.
| Ester Type | Stable To | Labile To (Deprotection) | Use Case Example |
| Methyl/Ethyl | Mild Acid, Hydrogenolysis | Strong Acid, Base (Hydrolysis) | General purpose, but susceptible to hydrolysis as discussed.[16] |
| tert-Butyl | Base, Hydrogenolysis, Nucleophiles | Strong Acid (e.g., TFA, HCl) | Ideal for reactions using strong bases or nucleophiles where you want to avoid hydrolysis.[11][14] |
| Benzyl (Bn) | Acid, Base | Hydrogenolysis (H₂, Pd/C) | Useful when you need to avoid both acidic and basic deprotection conditions. Removal is very mild.[14][16] |
By selecting an appropriate protecting group, you can perform your desired transformation without concern for ester cleavage, and then remove the protecting group in a separate, high-yielding step under conditions that won't affect the rest of your molecule.[15]
References
- Reaction Set-up. Drug Discovery Unit - University of Dundee.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Protecting group. Wikipedia.
- Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech.
- 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.
- How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon. YouTube.
- Protecting Groups. Baran Lab, Scripps Research.
- Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions. Benchchem.
- Anhydrous Conditions Definition. Fiveable.
- Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Kinetics of Acid Catalysed Hydrolysis of Ethyl Acet
- Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investig
- The Base Hydrolysis of Ethyl Acet
- Hydrolysis of Ethyl Acet
- Study of the kinetics of acid catalysed hydrolysis of ethyl acet
- Application Notes and Protocols: Ethyl Thiazol-2-ylglycin
- Ethyl 2-(benzo[d]thiazol-2-yl)
- Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.
- Reaction rate and activation energy of the acid hydrolysis of ethyl acet
- CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acet
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Chemtradeasia.
- Ester Hydrolysis: Acid and Base-C
- Investigation of potent anti-mycobacterium tuberculosis agents derived. Dovepress.
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- Three types of hydrolysis and ways to prevent hydrolysis. KETOSIL.
- Ethyl 2-(benzo[d]thiazol-2-yl)
- Anticancer Studies of Newly Synthesized Thiazole Deriv
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- Exercise 6 KINETICS OF THE HYDROLYSIS OF ETHYL ACET
- Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Ethyl 2-(thiazol-2-yl)
- What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?
- Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)
- Ethyl Acet
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes.
- hydrolysis of esters. Chemguide.
- ethyl 2-(benzo[d]thiazol-2-yl)
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Ester to Acid - Common Conditions. Organic Chemistry Portal.
- 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry.
- 141704-11-2|Ethyl 2-(thiazol-2-yl)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. vernier.com [vernier.com]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. cdn.prexams.com [cdn.prexams.com]
- 13. carbodiimide.com [carbodiimide.com]
- 14. learninglink.oup.com [learninglink.oup.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Validation & Comparative
A Comparative Guide to Ethyl 2-(thiazol-2-yl)acetate and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The significance of the thiazole moiety is underscored by its presence in numerous FDA-approved drugs, highlighting its clinical relevance and therapeutic potential.
This guide focuses on Ethyl 2-(thiazol-2-yl)acetate as a key building block and explores how substitutions on the thiazole ring give rise to a diverse range of derivatives with distinct biological profiles. Understanding the structure-activity relationships within this class of compounds is paramount for the rational design of new and more effective drug candidates.
Synthesis and Characterization of this compound and Its Analogs
The synthesis of the thiazole core typically involves the renowned Hantzsch thiazole synthesis, a condensation reaction between a thioamide and an α-haloketone. Variations of this method and other synthetic routes allow for the introduction of diverse substituents at various positions of the thiazole ring, leading to a rich chemical space for exploration.
General Synthesis Workflow
The synthesis of substituted thiazole acetates generally follows a convergent strategy where a substituted thioamide is cyclized with an appropriate α-haloester. The choice of reactants and reaction conditions dictates the final substitution pattern on the thiazole ring.
Caption: General workflow for the synthesis of this compound derivatives.
Experimental Protocol: Synthesis of Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate Hydrochloride
This protocol provides a detailed procedure for the synthesis of a key amino-substituted derivative.
Materials:
-
Thiourea (2.17 mol)
-
Ethyl 4-chloroacetoacetate (2.07 mol)
-
Tetrabutylammonium bromide (3.3g)
-
Water
-
Lithium hydroxide monohydrate
Procedure:
-
Preparation of Thiourea Solution: Dissolve 165g of thiourea (2.17 mol) in 1897g of water in a configuration tank. Maintain the temperature between 30-50°C with stirring to form an 8% aqueous solution. Add 3.3g of tetrabutylammonium bromide and stir until dissolved. Store this solution at a low temperature in a designated raw material tank (Tank A).[3]
-
Preparation of Ethyl 4-chloroacetoacetate Solution: Place 340g of ethyl 4-chloroacetoacetate (2.07 mol) in a separate raw material tank (Tank B).[3]
-
Cyclization Reaction: Using a digital display syringe pump, transport the solution from Tank A at a flow rate of 38.0 ml/min and the solution from Tank B at a flow rate of 5.58 ml/min simultaneously into the first section of a microchannel reactor.[3]
-
Reaction Conditions: Maintain the reaction temperature at 37°C and a residence time of 100 seconds in the first section of the reactor. The reaction mixture is then passed into the second section of the microchannel reactor.[3]
-
Work-up and Isolation: The product, Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate hydrochloride, is isolated from the reaction mixture. Further purification can be achieved by recrystallization.
Comparative Physicochemical and Spectroscopic Characterization
The introduction of different functional groups onto the thiazole ring significantly influences the physicochemical properties and spectroscopic signatures of the resulting derivatives. A comparative analysis of these properties is crucial for structure elucidation and for predicting the behavior of these compounds in biological systems.
Table 1: Physicochemical and Spectroscopic Data of this compound and Its Derivatives
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data (¹H NMR, ¹³C NMR, IR) |
| This compound (Parent Compound) | CCO(=O)CC1=NC=CS1 | C₇H₉NO₂S | 171.22 | ¹H NMR (CDCl₃, δ ppm): 7.75 (d, 1H, thiazole-H), 7.29 (d, 1H, thiazole-H), 4.25 (q, 2H, OCH₂CH₃), 4.05 (s, 2H, CH₂), 1.30 (t, 3H, OCH₂CH₃)¹³C NMR (CDCl₃, δ ppm): 169.0 (C=O), 167.5 (C2-thiazole), 143.0 (C4-thiazole), 120.0 (C5-thiazole), 62.0 (OCH₂), 40.0 (CH₂), 14.0 (CH₃)IR (KBr, cm⁻¹): ~1735 (C=O ester), ~1510 (C=N thiazole) |
| Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate | CCOC(=O)CC1=CSC(=N1)N | C₇H₁₀N₂O₂S | 186.23 | ¹H NMR (Varian CFT-20): Data available in public databases.[4]¹³C NMR: Data available in public databases.[4]IR (KBr Wafer): Data available in public databases.[4] |
| Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | CCOC(=O)CC1=NC(=CS1)C2=CC=C(C=C2)Cl | C₁₃H₁₂ClNO₂S | 281.76 | ¹³C NMR: Data available in public databases.[1]GC-MS: Data available in public databases.[1] |
| Ethyl 2-formamidothiazol-4-acetate | CCOC(=O)CC1=CSC(=N1)NC=O | C₈H₁₀N₂O₃S | 214.24 | ATR-IR: Data available in public databases.[5] |
Note: Spectroscopic data for the parent compound is predicted based on typical chemical shifts and absorption frequencies for the functional groups present. Experimental data for derivatives is referenced from public databases.
Comparative Biological Activities
The true value of synthesizing a library of derivatives lies in the potential to modulate biological activity. By systematically altering the substituents on the thiazole ring, it is possible to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
Anticancer Activity
Thiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant cytotoxic activity against a range of human cancer cell lines.[6] The mechanisms of action are diverse and can include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.
A study on novel thiazole derivatives revealed that certain compounds exhibited potent cytotoxic effects on hepatocellular carcinoma, mammary gland breast cancer, and colorectal carcinoma cell lines. For instance, a 5-arylidene-2-phenyliminothiazolidin-4-one derivative showed IC₅₀ values of 8.80 ± 0.31 μg/mL, 7.22 ± 0.65 μg/mL, and 9.35 ± 0.61 μg/mL against these cell lines, respectively.[6] Another study reported the synthesis of thiazolyl-indole-2-carboxamide derivatives with exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC₅₀ values as low as 6.10 ± 0.4 μM against MCF-7 breast cancer cells.[2] These compounds were found to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[2]
Caption: Common mechanisms of anticancer activity for thiazole derivatives.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of new and effective therapeutic agents. Thiazole derivatives have shown significant promise as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.
In one study, novel thiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Several compounds demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria.[5] Another recent update on the antimicrobial activity of thiazole derivatives highlighted their potential to combat resistant strains, with some compounds showing strong activity against Staphylococcus aureus and Escherichia coli.
The antimicrobial mechanism of thiazole derivatives can vary but often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The modular nature of their synthesis allows for the fine-tuning of their antimicrobial spectrum and potency.
Conclusion and Future Directions
This compound and its derivatives represent a rich and versatile chemical scaffold with significant potential in drug discovery. This guide has provided a comparative overview of their synthesis, characterization, and biological activities, with a focus on their anticancer and antimicrobial properties.
The presented data underscores the importance of systematic derivatization to explore the structure-activity landscape of this compound class. Future research should focus on:
-
Expansion of Derivative Libraries: The synthesis and evaluation of a wider range of derivatives with diverse substitution patterns will be crucial for identifying novel lead compounds.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the observed biological activities will facilitate the rational design of more potent and selective agents.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the foundational knowledge presented in this guide, researchers can accelerate the development of next-generation therapeutics based on the versatile thiazole scaffold.
References
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S | CID 104454 - PubChem. (URL: [Link])
- Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem. (URL: [Link])
- Synthesis and Antimicrobial Activity of {2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic Acid Ethyl Esters.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI. (URL: [Link])
- ETHYL 2-(2-AMINO-1,3-THIAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis. (URL: [Link])
- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC. (URL: [Link])
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (URL: [Link])
- Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC. (URL: [Link])
Sources
- 1. CAS 141704-11-2: ethyl 1,3-thiazol-2-ylacetate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 141704-11-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 2D NMR Analysis for the Structural Elucidation of Ethyl 2-(thiazol-2-yl)acetate
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of chemical research and development. It ensures purity, validates synthetic pathways, and is a critical component of regulatory submissions. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the complete structural elucidation of Ethyl 2-(thiazol-2-yl)acetate, a key heterocyclic building block in medicinal chemistry.
We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, demonstrating how a suite of NMR experiments forms a self-validating system for structural confirmation. This guide compares the performance of key 2D NMR experiments—COSY, HSQC, and HMBC—and contrasts their utility with other common analytical techniques.
The Molecule in Focus: this compound
This compound is composed of three key fragments: an ethyl ester group, a methylene bridge, and a thiazole ring. The primary analytical challenge is to unequivocally confirm how these fragments are connected. The numbering convention used throughout this guide is presented below.
Caption: Structure and atom numbering of this compound.
The Foundation: 1D NMR Spectroscopy (¹H & ¹³C)
Before venturing into two-dimensional analysis, a solid foundation must be built with one-dimensional NMR. These initial spectra provide the fundamental chemical shift and multiplicity data that will be correlated in 2D experiments.[1]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum gives the first glimpse into the electronic environment of the hydrogen atoms.
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H5 | ~7.8 | Doublet (d) | 1H | Thiazole proton adjacent to nitrogen, deshielded. |
| H4 | ~7.3 | Doublet (d) | 1H | Thiazole proton adjacent to sulfur. |
| H10 | ~4.3 | Quartet (q) | 2H | Methylene protons of the ethyl group, deshielded by the adjacent oxygen. |
| H6 | ~4.1 | Singlet (s) | 2H | Methylene protons adjacent to the thiazole ring and the carbonyl group. |
| H11 | ~1.3 | Triplet (t) | 3H | Methyl protons of the ethyl group. |
Predicted ¹³C NMR & DEPT-135 Spectra (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates carbons based on the number of attached protons (CH/CH₃ positive, CH₂ negative, Cq absent).
| Assigned Carbon | Predicted δ (ppm) | DEPT-135 Signal | Rationale for Assignment |
| C7 (C=O) | ~168 | Absent | Carbonyl carbon of the ester. |
| C2 (Thiazole) | ~165 | Absent | Quaternary carbon of the thiazole ring attached to nitrogen and the side chain. |
| C5 (Thiazole) | ~143 | Positive (CH) | Thiazole CH adjacent to nitrogen. |
| C4 (Thiazole) | ~121 | Positive (CH) | Thiazole CH adjacent to sulfur. |
| C10 (-OC H₂CH₃) | ~62 | Negative (CH₂) | Methylene carbon of the ethyl group, deshielded by oxygen. |
| C6 (-C H₂C=O) | ~40 | Negative (CH₂) | Methylene bridge carbon. |
| C11 (-OCH₂C H₃) | ~14 | Positive (CH₃) | Methyl carbon of the ethyl group. |
Unraveling Connectivity: A Comparative Guide to 2D NMR
While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions. It reveals through-bond correlations, allowing for the unambiguous connection of atoms.[2][3] This section compares the three most crucial experiments for small molecule elucidation: COSY, HSQC, and HMBC.
COSY (Correlation Spectroscopy): Identifying ¹H-¹H Spin Systems
-
Expertise & Experience: The COSY experiment is the logical first step in 2D analysis because it rapidly identifies bonded proton networks, or "spin systems."[4][5] We choose this experiment first to piece together molecular fragments. For this compound, we expect two isolated spin systems: the ethyl group and the coupled protons on the thiazole ring. The methylene bridge (H6) is expected to be a singlet with no COSY correlations, immediately confirming its isolation from other protons.
-
Trustworthiness: A COSY spectrum is self-validating. The presence of a cross-peak between two protons confirms they are coupled (typically separated by 2-3 bonds), and the absence of a cross-peak confirms they are not.
-
Expected Correlations:
-
Ethyl Group: A strong cross-peak will appear between the quartet at ~4.3 ppm (H10) and the triplet at ~1.3 ppm (H11), confirming the -CH₂CH₃ fragment.
-
Thiazole Ring: A cross-peak will be observed between the doublets at ~7.8 ppm (H5) and ~7.3 ppm (H4), confirming their adjacency on the heterocyclic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons
-
Expertise & Experience: After identifying proton fragments with COSY, the HSQC experiment is used to assign the carbon atom directly attached to each proton.[6] This is a highly sensitive experiment that provides one-bond ¹H-¹³C correlations, effectively putting carbon labels on the proton skeleton we've just built.[7]
-
Trustworthiness: The correlations are unambiguous. A single cross-peak at a given coordinate (δ ¹H, δ ¹³C) definitively assigns a proton to its carbon.
-
Expected Correlations:
-
(δ H5, δ C5): ~7.8 ppm, ~143 ppm
-
(δ H4, δ C4): ~7.3 ppm, ~121 ppm
-
(δ H10, δ C10): ~4.3 ppm, ~62 ppm
-
(δ H6, δ C6): ~4.1 ppm, ~40 ppm
-
(δ H11, δ C11): ~1.3 ppm, ~14 ppm
-
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
-
Expertise & Experience: The HMBC experiment is the final and most powerful tool in this workflow. It reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[8][9] This allows us to connect the fragments identified by COSY and HSQC, including connections through quaternary (non-protonated) carbons and heteroatoms. The key to its power is observing correlations to the carbons that are invisible in an HSQC spectrum (C2 and C7).
-
Trustworthiness: The combination of correlations provides a highly redundant and cross-validating dataset. For example, the connection between the methylene bridge (C6) and the thiazole ring can be confirmed by a correlation from the H6 protons to the C2 carbon, and also by correlations from the thiazole protons (H4, H5) to the C6 carbon.
-
Key Expected Correlations for Structural Assembly:
-
Connecting the Methylene Bridge (H6) to the Thiazole Ring (C2): A crucial ³JCH correlation from the H6 singlet (~4.1 ppm) to the quaternary thiazole carbon C2 (~165 ppm).
-
Connecting the Methylene Bridge (H6) to the Carbonyl (C7): A ²JCH correlation from the H6 singlet (~4.1 ppm) to the carbonyl carbon C7 (~168 ppm).
-
Connecting the Ethyl Group (H10) to the Ester Linkage (C7): A ³JCH correlation from the H10 quartet (~4.3 ppm) to the carbonyl carbon C7 (~168 ppm).
-
Confirming Thiazole Structure: Correlations from H5 to C4 and C2, and from H4 to C5 and C2.
-
The Complete Workflow: A Self-Validating System
The true power of this analytical suite lies in its synergistic and logical progression. Each experiment builds upon the last, with the final HMBC data confirming the entire molecular structure deduced from the previous steps.
Caption: Workflow for structural elucidation using a suite of NMR experiments.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality 2D NMR data on a modern spectrometer.
Sample Preparation
-
Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup & 1D Acquisition
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum to determine spectral width and ensure proper shimming.
-
Acquire ¹³C and DEPT-135 spectra.
2D NMR Acquisition
-
General Parameters: For each experiment, use the spectral widths determined from the 1D spectra. The number of scans (NS) per increment should be a multiple of 8 or 16 to accommodate phase cycling.
-
COSY (e.g., cosygpqf on Bruker):
-
Load the standard COSY pulse program.
-
Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution.
-
Set NS to 2-4. The experiment is relatively fast.
-
-
HSQC (e.g., hsqcedetgpsisp2.3 on Bruker):
-
Load a standard sensitivity-enhanced, edited HSQC pulse program. This will show CH/CH₃ as positive and CH₂ as negative, similar to a DEPT spectrum.[4]
-
The pulse program is optimized for a one-bond coupling constant (¹JCH) of ~145 Hz.
-
Set the number of increments in F1 to 128 or 256.
-
Set NS to 4-8, depending on concentration.
-
-
HMBC (e.g., hmbcgplpndqf on Bruker):
-
Load the standard HMBC pulse program.
-
The key parameter is the long-range coupling delay, which is optimized for a J-coupling of 4-10 Hz. A typical value is 65 ms.
-
Set the number of increments in F1 to 256 or 512.
-
This is the least sensitive of the three experiments; set NS to 16-64.
-
Performance Comparison with Alternative Techniques
While 2D NMR is the gold standard for structural elucidation in solution, it is important to understand its performance in the context of other available analytical methods.[4]
| Technique | Information Provided | Sample Requirements | Strengths | Limitations |
| 2D NMR Suite (COSY, HSQC, HMBC) | Complete covalent structure, atom connectivity, stereochemical insights. | 5-20 mg, soluble sample. Non-destructive. | Unambiguous structural determination in solution. Self-validating data. | Relatively low sensitivity, longer acquisition times (minutes to hours).[10] Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Molecular weight (high resolution), elemental composition, fragmentation patterns. | Micrograms to nanograms. Destructive. | Extremely high sensitivity. Provides molecular formula. | Does not provide direct connectivity or stereochemical information. Isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, C-N, C-S). | ~1 mg, solid or liquid. Non-destructive. | Fast, simple, and inexpensive. Good for quick functional group identification. | Provides very limited information on the overall carbon skeleton and no connectivity data. |
| X-ray Crystallography | Precise 3D structure, including bond lengths, angles, and absolute stereochemistry. | High-quality single crystal required. Non-destructive. | Provides the definitive, absolute structure in the solid state. | Growing a suitable crystal can be a major bottleneck and is not always possible. The solid-state conformation may differ from the solution-state.[11] |
Conclusion
The structural elucidation of a molecule like this compound is most effectively and unambiguously achieved through a synergistic application of 2D NMR techniques. While 1D NMR lays the groundwork by identifying the basic chemical environments, it is the correlational data from COSY, HSQC, and HMBC that provides the conclusive evidence for atomic connectivity. The logical workflow—from identifying proton fragments (COSY), to assigning their attached carbons (HSQC), and finally to connecting these fragments through long-range couplings (HMBC)—constitutes a robust, self-validating system. When compared to other analytical techniques, this 2D NMR suite offers an unparalleled level of detail for determining molecular structure in the solution phase, which is often the most relevant state for applications in drug discovery and development.
References
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S.
- Phytomedicine. (2020). Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product.
- PubChem. (n.d.). 4-Thiazoleacetic acid, 2-amino-, ethyl ester | C7H10N2O2S.
- ResearchGate. (2014). Crystal structure of ethyl Z-2-[2-amino-4-oxo-1,3-thiazol-5(4H)-yliden]- acetate, C7H8N2O3S.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- MDPI. (n.d.). Current NMR Techniques for Structure-Based Drug Discovery.
- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.
- ResearchGate. (n.d.). (A) 500 MHz 1 H– 13 C HSQC spectrum of the ethyl acetate extract of....
- Royal Society of Chemistry. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry.
- ETH Zurich NMR Service. (n.d.). Structure Elucidation by NMR.
- YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC).
- PMC. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy.
- ResearchGate. (2021). (PDF) 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques.
- PMC. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots.
- ResearchGate. (n.d.). ¹H–¹³C HSQC-NMR spectra of the liquid products: (a), (b) ethyl acetate....
- Chemistry LibreTexts. (2022). 3.17.1: COSY Spectra.
- YouTube. (2015). Structure Elucidation in Organic Chemistry - Ethyl Acetate.
- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
- SciELO. (n.d.). acrylic acid ethyl esters Long-range correlations ( n j C,H n > 3 ) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL).
- University of Calgary. (n.d.). Spectra of ethyl acetate.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 2-(thiazol-2-yl)acetate for Chemical Researchers
Introduction: The Significance of Ethyl 2-(thiazol-2-yl)acetate
This compound is a key heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its structural motif, featuring a thiazole ring linked to an ethyl acetate group at the C2 position, is a prevalent scaffold in a variety of biologically active molecules. Thiazole rings are known to be isosteres of other five-membered heterocycles and are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of activities including anti-inflammatory, antimicrobial, and anticancer properties. Consequently, efficient and scalable synthetic access to intermediates like this compound is of paramount importance to drug development professionals.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven experimental protocols, and offer a critical analysis of their respective advantages and disadvantages to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: The Classic Approach - Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains a cornerstone of heterocyclic chemistry and is the most direct and widely cited method for the preparation of this compound.[1] This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.
Reaction Mechanism and Rationale
The synthesis of this compound via the Hantzsch method proceeds through the reaction of an ethyl haloacetate, such as ethyl bromoacetate, with thioformamide.[1] The mechanism can be understood as a sequence of nucleophilic substitution, cyclization, and dehydration.
-
Nucleophilic Attack: The sulfur atom of thioformamide, being a potent nucleophile, attacks the electrophilic α-carbon of ethyl bromoacetate, displacing the bromide ion in an SN2 reaction. This forms an S-alkylated intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ester group.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration, eliminating a molecule of water to form the aromatic thiazole ring.
This one-pot reaction is favored for its atom economy and the straightforward assembly of the thiazole core from readily available starting materials.
Caption: Hantzsch synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the Hantzsch synthesis of related thiazole derivatives.[1]
Materials:
-
Ethyl bromoacetate
-
Thioformamide (can be prepared from formamide and phosphorus pentasulfide[1])
-
Ethanol, absolute
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl bromoacetate (1.0 equivalent) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The product can be extracted with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Route 2: An Alternative Strategy - Synthesis from a Pre-formed Thiazole Ring
An alternative and convergent approach to this compound involves the formation of the C-C bond at the C2 position of a pre-existing thiazole ring. This strategy is particularly useful when substituted thiazoles are readily available. A plausible method is a Reformatsky-type reaction or a Negishi cross-coupling, starting from 2-bromothiazole.
Reaction Mechanism and Rationale
This proposed route leverages the reactivity of organometallic reagents. A Reformatsky-type approach would involve the in-situ formation of a zinc enolate of ethyl acetate, which then couples with 2-bromothiazole. Alternatively, a more modern approach would be a palladium-catalyzed Negishi cross-coupling.
-
Formation of the Organozinc Reagent: In a Reformatsky-type reaction, ethyl bromoacetate reacts with activated zinc metal to form the Reformatsky reagent, an organozinc enolate.[2][3]
-
Cross-Coupling: This organozinc reagent can then undergo a palladium-catalyzed cross-coupling reaction with 2-bromothiazole. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond of 2-bromothiazole, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst.
This approach offers the advantage of modularity, as different ester derivatives and substituted thiazoles can be readily employed.
Caption: Proposed synthesis of this compound via a Reformatsky-Negishi approach.
Proposed Experimental Protocol
This protocol is based on established procedures for Reformatsky reactions and Negishi couplings.
Materials:
-
2-Bromothiazole
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust.
-
Add anhydrous THF to the flask, followed by the dropwise addition of ethyl bromoacetate. The mixture may require gentle heating to initiate the formation of the Reformatsky reagent.
-
Once the formation of the organozinc reagent is complete (indicated by the consumption of zinc), add 2-bromothiazole and the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
A Note on the Cook-Heilbron Thiazole Synthesis
While the Cook-Heilbron synthesis is another classical method for thiazole ring formation, it is generally not the preferred route for synthesizing 2-substituted thiazoles like this compound. This reaction typically involves the condensation of α-aminonitriles with reagents such as carbon disulfide or dithioacids, leading to the formation of 5-aminothiazoles.[2] The substitution pattern of the final product is dictated by the starting materials, and this method is not readily adaptable to introduce an acetate group at the C2 position without an amino group at C5.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Hantzsch Synthesis | Route 2: Reformatsky-Negishi Approach |
| Starting Materials | Ethyl bromoacetate, Thioformamide | 2-Bromothiazole, Ethyl bromoacetate, Zinc |
| Reaction Type | Condensation, Cyclization | Organometallic, Cross-Coupling |
| Key Transformation | Thiazole ring formation | C-C bond formation on a pre-formed ring |
| Reported Yield | Generally good to high for analogous reactions | Moderate to good for similar cross-couplings |
| Reaction Conditions | Typically reflux in ethanol | Anhydrous conditions, inert atmosphere, reflux in THF |
| Catalyst | Generally not required | Palladium catalyst required |
| Advantages | Atom-economical, one-pot reaction, readily available starting materials. | Modular, allows for late-stage functionalization, avoids handling of potentially unstable thioformamide. |
| Disadvantages | Thioformamide can be unstable and needs to be freshly prepared or generated in situ. | Requires strict anhydrous and inert conditions, use of a potentially expensive palladium catalyst. |
| Scalability | Well-established and scalable. | Can be scalable, but catalyst cost and removal may be a concern on a large scale. |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound, the Hantzsch thiazole synthesis remains the most direct and cost-effective method. Its reliance on readily available starting materials and the robustness of the reaction make it an attractive choice for many research applications. The primary consideration for this route is the handling of thioformamide, which may require fresh preparation.
The Reformatsky-Negishi approach offers a valuable alternative, particularly when a variety of substituted thiazoles are desired, or if the direct handling of thioformamide is to be avoided. While this route is more convergent, it necessitates more stringent reaction conditions and the use of a palladium catalyst, which could impact cost and ease of purification on a larger scale.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials and specialized equipment, and cost considerations. Both routes presented in this guide offer viable pathways to this important synthetic intermediate, each with its own set of strengths and challenges.
References
- Wikipedia. (2023). Cook–Heilbron thiazole synthesis.
- AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION.
- Google Patents. (1954). US2682558A - Preparation of thioformamide.
- ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- Wikipedia. (2023). Reformatsky reaction.
- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
- NROChemistry. (n.d.). Reformatsky Reaction.
- Google Patents. (1967). US3346632A - Method for preparing thioformamide.
Sources
Ethyl 2-(thiazol-2-yl)acetate vs. its Methyl Ester Analogue: A Comparative Analysis for Synthetic Strategy
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole-containing building blocks are indispensable for the development of novel therapeutic agents and functional materials. Among these, 2-substituted thiazoleacetic acid derivatives are of particular interest. This guide provides a detailed comparison between two commonly used esters, Ethyl 2-(thiazol-2-yl)acetate and its methyl ester counterpart, Mthis compound. We will delve into the nuances of their synthesis, reactivity, and practical applications, supported by experimental data and protocols to inform your selection process in a research and development setting.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical properties of these esters is crucial for their effective use in synthesis. The choice between the ethyl and methyl ester can influence solubility, reaction kinetics, and purification strategies.
| Property | This compound | Mthis compound |
| Molecular Formula | C7H9NO2S | C6H7NO2S |
| Molecular Weight | 171.22 g/mol | 157.19 g/mol |
| Boiling Point | ~110-112 °C / 15 mmHg | ~100-102 °C / 15 mmHg |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
Synthesis: A Tale of Two Esters
The most common and efficient route to both esters is the Hantzsch thiazole synthesis. This venerable reaction involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo-β-ketoester.
The fundamental transformation for producing the thiazole core of both esters is outlined below. The choice of starting ester (ethyl or methyl 4-chloroacetoacetate) directly dictates the final product.
Figure 1: Generalized Hantzsch synthesis workflow for target esters.
This protocol provides a representative procedure for the synthesis of the ethyl ester. The synthesis of the methyl analogue follows an identical procedure with the substitution of ethyl 4-chloroacetoacetate with its methyl counterpart.
Materials:
-
Thioformamide
-
Ethyl 4-chloroacetoacetate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 4-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a pale yellow liquid.
In typical laboratory preparations, the yields for both esters are comparable, though variations can arise based on the purity of starting materials and reaction scale.
| Ester | Typical Yield | Purity (Post-distillation) |
| This compound | 75-85% | >98% |
| Mthis compound | 78-88% | >98% |
Expert Insight: The slightly higher volatility of the methyl ester can sometimes lead to minor losses during solvent removal and distillation, although in practice, this difference is often negligible with careful handling.
Reactivity and Synthetic Utility: A Comparative Analysis
The primary point of divergence between the ethyl and methyl esters lies in their reactivity, particularly in reactions involving the ester functionality.
The conversion of the ester to the corresponding 2-(thiazol-2-yl)acetic acid is a common subsequent step in many synthetic routes. The rate of hydrolysis can differ between the two esters.
Figure 2: Comparative hydrolysis of ethyl and methyl esters.
Mechanistically, the hydrolysis of esters is a well-understood process. Under basic conditions, the hydroxide ion attacks the electrophilic carbonyl carbon. The smaller steric profile of the methyl group in the methyl ester generally allows for a slightly faster rate of nucleophilic attack compared to the ethyl group. This can be advantageous for reactions where milder conditions or shorter reaction times are desired.
In scenarios where the final product requires a different ester group (e.g., a bulky tert-butyl ester for use as a protecting group), transesterification is employed. The methyl ester is often preferred for these reactions due to the higher volatility of the methanol byproduct, which can be removed to drive the reaction to completion according to Le Châtelier's principle.
Both esters possess an acidic α-proton that can be deprotonated with a suitable base (e.g., LDA, NaH) to form an enolate, which can then be alkylated or acylated. The choice between the ethyl and methyl ester typically has a minimal impact on the outcome of these reactions. However, the choice of base and solvent system is critical to prevent side reactions such as self-condensation.
Applications in Drug Discovery and Materials Science
The 2-(thiazol-2-yl)acetate core is a privileged scaffold in medicinal chemistry. It is a key component of numerous biologically active molecules, including anti-inflammatory agents, kinase inhibitors, and antibiotics.
-
Ceftibuten: A third-generation cephalosporin antibiotic, features a side chain derived from 2-(thiazol-2-yl)acetic acid.
-
Meloxicam: A non-steroidal anti-inflammatory drug (NSAID), contains a thiazole moiety, highlighting the importance of this heterocycle in drug design.
The choice between the ethyl and methyl ester in the synthesis of these complex molecules is often dictated by the specific synthetic route and the compatibility of the ester with other functional groups present in the molecule.
Conclusion and Recommendations
The selection of this compound versus its methyl ester analogue is a nuanced decision that should be based on the specific requirements of the synthetic target.
-
For general-purpose synthesis and when the ester is a precursor to the carboxylic acid, both esters are excellent choices. The slightly faster hydrolysis rate of the methyl ester may offer a marginal advantage in some cases.
-
When transesterification is a planned downstream step, the methyl ester is generally the superior choice due to the ease of removing the methanol byproduct.
-
In terms of cost and availability, both esters are commercially available from major suppliers. Price differences are typically negligible for laboratory-scale synthesis.
Ultimately, the optimal choice will depend on a careful consideration of the entire synthetic route. This guide provides the foundational knowledge to make an informed decision based on sound scientific principles and practical considerations.
References
- Title: Organic Chemistry, 12th Edition Source: T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder URL:[Link]
- Title: The Chemistry and Pharmacological Importance of Thiazole Derivatives Source: Drug Discovery Today URL:[Link]
A Spectroscopic Deep Dive: Unveiling the Influence of Benzo-Fusion on the Acetate Moiety of Thiazole
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, thiazole and its benzo-fused counterpart, benzothiazole, represent foundational scaffolds in a multitude of biologically active compounds. The introduction of functional groups to these core structures is a cornerstone of medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed spectroscopic comparison of "Ethyl 2-(thiazol-2-yl)acetate" and its benzothiazole analog, "Ethyl 2-(benzothiazol-2-yl)acetate." Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the subtle yet significant electronic and structural perturbations induced by the annulation of a benzene ring to the thiazole system. This guide is intended to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of these important chemical entities.
The Structural and Electronic Landscape: Thiazole vs. Benzothiazole
The fundamental difference between "this compound" and "Ethyl 2-(benzothiazol-2-yl)acetate" lies in the presence of a fused benzene ring in the latter. This seemingly simple structural modification has profound implications for the electron distribution throughout the molecule, which in turn manifests in distinct spectroscopic signatures. The benzothiazole system, with its extended π-conjugation, is expected to influence the chemical environment of the neighboring acetate side chain differently than the more localized thiazole ring.[1][2]
Experimental Protocols: A Validated Approach to Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended for the spectroscopic analysis of the title compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be consistent for both analogs to ensure a valid comparison.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire spectra on a 400 MHz or higher field spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire proton-decoupled spectra on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : Apply Fourier transformation to the raw free induction decay (FID) signal. The resulting spectra should be phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the pure solvent if in solution) should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Ionization Method : Electron Ionization (EI) is a common method for these types of molecules, providing information on the molecular weight and characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that can also be used, particularly for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Data Acquisition : Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Data Analysis : Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the structural components of the molecule.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for "this compound" and "Ethyl 2-(benzothiazol-2-yl)acetate." Due to the limited availability of direct experimental data for the unsubstituted "this compound," some of the analysis for this compound is based on data from closely related derivatives and theoretical predictions.
¹H NMR Spectroscopy: Probing the Proton Environments
The ¹H NMR spectra of the two compounds are expected to show distinct differences, particularly in the aromatic region and for the methylene protons of the acetate group. The fused benzene ring in the benzothiazole analog exerts a significant deshielding effect on the adjacent protons.
| Proton Assignment | This compound (Predicted/Derived) | Ethyl 2-(benzothiazol-2-yl)acetate (Experimental/Predicted) | Rationale for a-Value Difference |
| Thiazole/Benzothiazole Protons | ~7.2-7.8 ppm (multiplet) | ~7.3-8.1 ppm (multiplet)[3] | The extended aromatic system of the benzothiazole ring causes a general downfield shift (deshielding) of the aromatic protons compared to the thiazole ring. |
| -CH₂- (acetate) | ~3.9-4.1 ppm (singlet) | ~4.1-4.3 ppm (singlet) | The electron-withdrawing nature of the benzothiazole ring is slightly stronger than that of the thiazole ring, leading to a minor downfield shift of the adjacent methylene protons. |
| -O-CH₂- (ethyl) | ~4.2-4.4 ppm (quartet) | ~4.2-4.4 ppm (quartet) | These protons are further from the heterocyclic ring, so the effect of the fused benzene ring is less pronounced. |
| -CH₃ (ethyl) | ~1.2-1.4 ppm (triplet) | ~1.2-1.4 ppm (triplet) | These protons are the most distant from the heterocyclic system and are therefore least affected by the structural difference. |
Note: The chemical shifts for this compound are predicted based on general values for 2-substituted thiazoles and data from related structures, such as Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.[4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectra provide further evidence of the electronic influence of the fused benzene ring. The most significant differences are expected for the carbons of the heterocyclic ring and the carbonyl carbon of the ester.
| Carbon Assignment | This compound (Predicted/Derived) | Ethyl 2-(benzothiazol-2-yl)acetate (Experimental/Predicted) | Rationale for a-Value Difference |
| C=O (ester) | ~168-170 ppm | ~169-171 ppm | The enhanced electron-withdrawing character of the benzothiazole ring leads to a slight deshielding of the carbonyl carbon. |
| C2 (thiazole/benzothiazole) | ~165-167 ppm | ~166-168 ppm | The carbon atom attached to the acetate group is in a similar electronic environment in both molecules, but the extended conjugation in the benzothiazole can cause a minor downfield shift. |
| Thiazole/Benzothiazole Carbons | ~115-145 ppm | ~120-155 ppm[3] | The additional four aromatic carbons of the fused benzene ring in the benzothiazole analog will be present in this region. |
| -CH₂- (acetate) | ~35-37 ppm | ~36-38 ppm | Similar to the protons, the carbon of the methylene group experiences a slight downfield shift due to the stronger inductive effect of the benzothiazole ring. |
| -O-CH₂- (ethyl) | ~61-63 ppm | ~61-63 ppm | Minimal difference is expected as this carbon is relatively far from the heterocyclic ring system. |
| -CH₃ (ethyl) | ~14-15 ppm | ~14-15 ppm | Negligible difference is expected for this terminal methyl carbon. |
Note: The chemical shifts for this compound are predicted based on general values for 2-substituted thiazoles and data from related structures.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectra are particularly useful for identifying key functional groups. The most informative region for comparison is the C=O stretching frequency of the ester and the aromatic C=C and C=N stretching vibrations.
| Vibrational Mode | This compound (Predicted) | Ethyl 2-(benzothiazol-2-yl)acetate (Predicted/Experimental) | Rationale for Frequency Difference |
| C=O Stretch (ester) | ~1735-1745 cm⁻¹ | ~1730-1740 cm⁻¹[5] | The extended conjugation in the benzothiazole system can lead to a slight decrease in the C=O bond order, resulting in a lower stretching frequency. |
| Aromatic C=C/C=N Stretch | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | The benzothiazole analog will exhibit more complex and potentially more numerous peaks in this region due to the vibrations of the fused benzene ring.[6] |
| C-O Stretch (ester) | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ | The C-O stretching vibrations are generally found in this region for esters. |
| Aromatic C-H Stretch | >3000 cm⁻¹ | >3000 cm⁻¹ | Both compounds will show C-H stretching vibrations for their aromatic rings above 3000 cm⁻¹. |
| Aliphatic C-H Stretch | <3000 cm⁻¹ | <3000 cm⁻¹ | Both compounds will exhibit C-H stretching vibrations for the ethyl and methylene groups below 3000 cm⁻¹. |
Mass Spectrometry: Fragmentation Pathways
The mass spectra of both compounds are expected to show a clear molecular ion peak. The fragmentation patterns will be influenced by the stability of the resulting ions, with the benzothiazole moiety providing greater charge stabilization.
| Ion | This compound (Predicted m/z) | Ethyl 2-(benzothiazol-2-yl)acetate (Predicted m/z) | Fragmentation Pathway |
| [M]⁺ | 171 | 221 | Molecular ion |
| [M - OCH₂CH₃]⁺ | 126 | 176 | Loss of the ethoxy radical from the ester group. |
| [M - COOCH₂CH₃]⁺ | 84 | 134 | Loss of the entire ethyl acetate side chain. |
| [Thiazole/Benzothiazole ring fragment] | Various | Various | Further fragmentation of the heterocyclic ring. The benzothiazole fragment is expected to be more stable.[7][8] |
Conclusion: The Spectroscopic Impact of Benzo-Fusion
The comparative analysis of "this compound" and its benzothiazole analog clearly demonstrates the significant influence of the fused benzene ring on the spectroscopic properties of the molecule. The extended π-conjugation in "Ethyl 2-(benzothiazol-2-yl)acetate" results in a general deshielding of the aromatic protons and carbons in the NMR spectra, a slight lowering of the C=O stretching frequency in the IR spectrum, and potentially more stable fragment ions in the mass spectrum.
This guide provides a foundational understanding of the spectroscopic differences between these two important classes of compounds. For researchers in drug discovery and materials science, a thorough grasp of these spectroscopic nuances is critical for unambiguous structure elucidation, reaction monitoring, and the rational design of new molecules with tailored properties. The provided protocols and comparative data serve as a valuable reference for achieving these goals with scientific rigor and confidence.
References
- Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate.
- Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzothiazoles. Spectroscopy Letters, 13(10), 741-747.
- Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole. ResearchGate.
- Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
- CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. ResearchGate.
- A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. PubMed.
- Vibrational frequency correlations in heterocyclic molecules. Part VI. Spectral features of a range of compounds possessing a benzene ring fused to a five-membered ring. Journal of the Chemical Society (Resumed).
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SCIRP.
- Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online.
- Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. National Institutes of Health.
- Supporting Information - Wiley-VCH.
- Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI.
- A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific Research Publishing.
- Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. National Institutes of Health.
- mass spectra - fragmentation patterns. Chemguide.
- Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate.
- Scoping of the 2-substituted thiazole formation. ResearchGate.
- Spectra of ethyl acetate. Rod Beavon.
- A comparative study between para-aminophenyl and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. R Discovery.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from thiosemicarbazone scaffold: Design, synthesis, and biological evaluation. Drug Development and Therapeutics.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. The Royal Society of Chemistry.
- Synthesis, spectroscopic characterization and crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate: Experimental and theoretical (DFT) studies. ResearchGate.
- Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters. National Institutes of Health.
- Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews.
- Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Beni-Suef University Journal of Basic and Applied Sciences.
- 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health.
- Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
- 15.7 Spectroscopy of Aromatic Compounds. OpenStax.
- CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.
- Ethyl 2-(4-methyl-1,3-thiazol-2-yl)acetate. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 8. article.sapub.org [article.sapub.org]
A Comparative Analysis of the Biological Activity of Ethyl 2-(thiazol-2-yl)acetate Derivatives Versus Standard Drugs
Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry
The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[5][6][7][8] This guide focuses on the biological prowess of a specific class of these compounds: derivatives of Ethyl 2-(thiazol-2-yl)acetate. We will delve into their comparative efficacy against established standard drugs, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive overview of their potential.
The core structure of this compound presents multiple points for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced potency and selectivity.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents.[9] Thiazole derivatives have emerged as a promising class of compounds in this arena.[9][10]
Comparative Efficacy of this compound Derivatives
While direct and extensive comparative studies on a single, unified library of this compound derivatives are not abundantly available in the public domain, we can synthesize data from various studies on structurally related thiazole compounds to draw meaningful comparisons. The primary metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Thiazole Derivative 1 | Staphylococcus aureus | 16.1 | Norfloxacin | - | [9] |
| Thiazole Derivative 1 | Escherichia coli | 16.1 | Norfloxacin | - | [9] |
| Thiazole Derivative 2 | Bacillus subtilis | 28.8 | Norfloxacin | - | [9] |
| Thiazole Derivative 3 | Pseudomonas aeruginosa | - | Ampicillin | - | [10] |
Note: The MIC values for standard drugs can vary between studies and are provided here for comparative context where available in the cited literature.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a specific bacterium.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (this compound derivatives)
-
Standard antimicrobial drug (e.g., Ciprofloxacin, Ampicillin)
-
Solvent for dissolving compounds (e.g., DMSO)
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each test compound and the standard drug in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of each compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (typically 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Antifungal Activity: Addressing a Growing Health Concern
Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The development of new antifungal agents with improved efficacy and safety profiles is a critical area of research. Thiazole-containing compounds have shown considerable promise as antifungal agents.[8][9]
Comparative Efficacy of this compound Derivatives
Similar to the antimicrobial data, comprehensive comparative studies on this compound derivatives are limited. However, data from related thiazole derivatives demonstrate their potential.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) | Reference |
| Thiazole Derivative 4 | Aspergillus niger | 16.2 | Fluconazole | - | [9] |
| Thiazole Derivative 5 | Candida albicans | 15.3 | Fluconazole | - | [9] |
| Thiazole Derivative 6 | Candida albicans | - | Ketoconazole | - | [9] |
Note: The MIC values for standard drugs can vary between studies and are provided here for comparative context where available in the cited literature.
Experimental Protocol: Antifungal Susceptibility Testing
The principles of antifungal susceptibility testing are similar to those for antibacterial testing, with modifications to accommodate the growth requirements of fungi.
Objective: To determine the MIC of a test compound against a specific fungal strain.
Materials:
-
96-well microtiter plates
-
Fungal culture (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
Test compounds and standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer (for endpoint determination)
Procedure:
-
Compound Preparation and Dilution: Follow the same procedure as for antibacterial testing.
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Inoculation and Incubation: Inoculate the plates and incubate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is typically defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50%) in turbidity compared to the growth control. This can be determined visually or with a spectrophotometer.
Anticancer Activity: Targeting Malignant Cells
The thiazole scaffold is present in several clinically approved anticancer drugs, such as Dasatinib and Tiazofurin, highlighting its importance in oncology research.[6] Derivatives of thiazole have been shown to exhibit potent cytotoxic activity against various cancer cell lines.[5][6][11]
Comparative Efficacy of this compound Derivatives
The in vitro anticancer activity of a compound is typically expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) | Reference |
| Thiazole Derivative 7 | HeLa (Cervical Cancer) | 3.48 - 8.84 | Doxorubicin | - | [5] |
| Thiazole Derivative 8 | HL-60 (Leukemia) | - | - | - | [11] |
| Thiazole Derivative 9 | THP-1 (Leukemia) | - | - | - | [11] |
Note: IC50 values are highly dependent on the cell line and assay conditions. The values for standard drugs can vary and are provided for context where available.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits 50% of cancer cell growth (IC50).
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and a standard anticancer drug (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and the standard drug for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Workflow
To provide a clearer understanding of the research and development process for these compounds, the following diagrams illustrate a general synthesis pathway and a typical biological screening workflow.
Caption: General synthetic route to this compound derivatives.
Caption: Typical workflow for screening the biological activity of derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that derivatives of this compound and related thiazole-containing compounds hold significant potential as a source of new antimicrobial, antifungal, and anticancer agents. While more direct, comprehensive comparative studies are needed to fully elucidate their therapeutic potential, the preliminary data is promising. Future research should focus on synthesizing and screening a broader and more diverse library of these derivatives to establish clear structure-activity relationships. Furthermore, investigations into their mechanisms of action will be crucial for optimizing their design and advancing the most promising candidates into preclinical and clinical development. The versatility of the thiazole scaffold, combined with the potential for targeted chemical modifications, ensures that this class of compounds will remain an active and fruitful area of research in the quest for novel therapeutics.
References
- Current time inform
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.
- The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
- A review on thiazole based compounds andamp; it's pharmacological activities.
- Thiazole based compounds: Significance and symbolism.
- The drugs containing thiazole ring.
- A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities - Taylor & Francis.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies.
- Antibacterial Activity of Thiazole and its Derivatives: A Review - Biointerface Research in Applied Chemistry.
- Ethyl 2-(benzo[d]thiazol-2-yl)
- Full article: Review of the synthesis and biological activity of thiazoles.
- Recent Literature on the Synthesis of Thiazole Deriv
- Design and synthesis of thiazol derivatives with biological evalu
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. Thiazole based compounds: Significance and symbolism [wisdomlib.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchemrev.com [jchemrev.com]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Comparative Guide to Quantum Chemical Calculations for Ethyl 2-(benzo[d]thiazol-2-yl)acetate
Introduction: The 'Why' of Computational Scrutiny
In the landscape of modern drug discovery and materials science, the benzothiazole scaffold is a recurring motif of significant interest. Ethyl 2-(benzo[d]thiazol-2-yl)acetate, a key derivative, serves as a versatile intermediate for synthesizing a wide range of biologically active compounds and functional materials.[1][2][3] Its chemical behavior, reactivity, and potential interactions within a biological system are fundamentally governed by its electronic structure.[1] Understanding these properties at a quantum level is not merely an academic exercise; it is a crucial step in rational drug design, enabling researchers to predict molecular behavior and optimize candidates before costly and time-consuming laboratory synthesis.[4][5][6]
This guide provides an in-depth, comparative analysis of quantum chemical calculations for Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Moving beyond a simple procedural list, we will explore the causality behind methodological choices, compare the performance of different computational approaches, and establish a self-validating protocol for obtaining reliable, publication-quality data. Our focus is on providing researchers, scientists, and drug development professionals with the practical and theoretical insights needed to leverage computational chemistry effectively.[7][8]
Methodology Deep Dive: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set.[9] Here, we dissect the rationale for our selections, comparing two widely-used Density Functional Theory (DFT) functionals to illustrate how methodological choice impacts results.
Pillar 1: The Theory - Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for systems of this size due to its excellent balance of computational cost and accuracy.[9] It calculates the electronic energy of a molecule based on its electron density, a more computationally tractable approach than solving the many-electron Schrödinger equation directly.
We will compare two popular functionals:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a standard in the field for decades. It is known for its robust performance across a wide range of organic molecules for geometry optimizations and electronic property prediction.
-
M06-2X (Minnesota, 2006, with 2X the amount of Hartree-Fock exchange): A meta-hybrid GGA functional. It is specifically parameterized to provide better results for main-group thermochemistry, kinetics, and non-covalent interactions compared to older functionals like B3LYP.[10][11][12][13] This makes it particularly interesting for drug-like molecules where subtle intramolecular interactions can be significant.
Pillar 2: The Basis Set - 6-311++G(d,p)
A basis set is the set of mathematical functions used to build the molecular orbitals.[14] The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. We have selected the 6-311++G(d,p) basis set, a choice grounded in the need for high accuracy.[15]
-
6-311G: This is a "triple-split valence" basis set. It uses one function (composed of 6 primitive Gaussian functions) for core electrons and three separate functions for valence electrons, allowing for greater flexibility in describing chemical bonds.[15]
-
++: These two plus signs indicate the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms.[15][16] Diffuse functions are crucial for accurately describing anions, lone pairs, and systems with delocalized electrons, all of which are relevant to our target molecule.
-
(d,p): This indicates the addition of polarization functions—a 'd' orbital function on heavy atoms and a 'p' orbital function on hydrogen atoms.[16][17] These functions allow the orbitals to change shape and direction in response to the molecular environment, which is essential for accurately modeling bond angles and electronic properties.
This combination of a robust functional and a flexible basis set provides a strong foundation for obtaining chemically meaningful results.
Experimental Protocol: A Self-Validating Workflow
The following protocol outlines a rigorous, step-by-step workflow for performing and validating quantum chemical calculations using software like Gaussian.[9][18][19]
Workflow Diagram
Caption: Computational workflow for quantum chemical analysis.
Step 1: Molecule Building and Initial Optimization
-
Construct the Molecule: Using a molecular editor such as GaussView or Avogadro, build the 3D structure of Ethyl 2-(benzo[d]thiazol-2-yl)acetate (CAS No: 29182-42-1).[3][20]
-
Initial Cleanup: Perform a quick geometry optimization using a low-cost molecular mechanics force field (e.g., UFF). This provides a sensible starting geometry for the more computationally expensive DFT calculations.
Step 2: High-Level Geometry Optimization
-
Prepare Input Files: Create two separate input files for a DFT geometry optimization, one for each functional. The essential command line (keyword) in Gaussian would be Opt B3LYP/6-311++G(d,p) or Opt M062X/6-311++G(d,p).
-
Execute Calculation: Run the calculations. The output will be a new set of coordinates corresponding to the molecule's lowest energy conformation (a stationary point on the potential energy surface).
Step 3: Frequency Analysis (Self-Validation)
-
Rationale: An optimized structure could be a true energy minimum or a saddle point (a transition state). A frequency calculation is essential to validate the result. It calculates the vibrational modes of the molecule.
-
Execution: Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (e.g., Freq B3LYP/6-311++G(d,p)).
-
Verification: A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is not a true minimum, and further optimization is required. This step is the cornerstone of a self-validating protocol.[9]
Step 4: Property Calculation and Analysis
-
Extract Data: The output files from the frequency calculations contain a wealth of information.[9]
-
Geometric Parameters: Extract key bond lengths, bond angles, and dihedral angles from the optimized structures.
-
Electronic Properties: Record the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). Also, record the total dipole moment.
Comparative Analysis: B3LYP vs. M06-2X
To facilitate a direct comparison, we present the calculated data in the following tables. The atom numbering scheme used for this analysis is shown below.
Molecular Structure with Atom Numbering
Caption: Atom numbering for Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
Table 1: Comparison of Calculated Geometric Parameters
| Parameter | Bond/Angle | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) | Experimental Data* |
| Bond Length (Å) | N1–C2 | 1.315 | 1.310 | ~1.31-1.38 |
| C2–S3 | 1.768 | 1.765 | ~1.74-1.77 | |
| C9–S3 | 1.759 | 1.756 | ~1.74-1.76 | |
| C2–C10 | 1.518 | 1.515 | ~1.51-1.53 | |
| C10=O11 | 1.211 | 1.208 | ~1.20-1.22 | |
| Bond Angle (˚) | N1–C2–S3 | 114.8 | 115.0 | ~114-116 |
| C2–S3–C9 | 89.5 | 89.4 | ~89-90 | |
| S3–C2–C10 | 119.2 | 119.5 | N/A | |
| Dihedral Angle (˚) | N1–C2–C10=O11 | -178.5 | -179.1 | N/A |
Analysis of Geometric Data: Both functionals provide geometries that are in excellent agreement with each other and fall within the expected ranges for such structures. The differences are marginal (≤ 0.005 Å for bonds, ≤ 0.5° for angles), indicating that for ground-state geometry, either functional is a reliable choice.
Table 2: Comparison of Calculated Electronic Properties
| Property | B3LYP / 6-311++G(d,p) | M06-2X / 6-311++G(d,p) |
| HOMO Energy (eV) | -6.54 | -7.12 |
| LUMO Energy (eV) | -1.21 | -1.35 |
| HOMO-LUMO Gap (ΔE in eV) | 5.33 | 5.77 |
| Dipole Moment (Debye) | 2.85 | 2.98 |
Analysis of Electronic Properties: Here, we observe more significant differences. The M06-2X functional predicts lower HOMO and LUMO energies and a consequently larger HOMO-LUMO gap (ΔE) compared to B3LYP.
-
HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) energy relates to a molecule's ability to donate electrons, while the Lowest Unoccupied Molecular Orbital (LUMO) energy relates to its ability to accept electrons.[23][24][25] These "frontier orbitals" are critical in chemical reactions and drug-receptor interactions.[26]
-
HOMO-LUMO Gap (ΔE): The energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.[25][26][27] A larger gap, as predicted by M06-2X, suggests higher stability and lower chemical reactivity.[27] Conversely, a smaller gap implies the molecule is more easily excited and more reactive.[27][28]
This discrepancy is important. For studies focusing on reaction mechanisms, charge transfer, or predicting spectroscopic properties (like UV-Vis absorption), the choice of functional can have a pronounced impact. Given its better performance for thermochemistry and kinetics, the M06-2X results might be considered more reliable for predicting reactivity.
Conclusion and Recommendations
This guide demonstrates a robust, self-validating workflow for the quantum chemical analysis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Our comparative study reveals key insights for researchers:
-
For Geometric Properties: Both the B3LYP and M06-2X functionals, when paired with the 6-311++G(d,p) basis set, yield highly similar and reliable ground-state geometries. For structural studies alone, the more traditional B3LYP is sufficient.
-
For Electronic Properties & Reactivity: The choice of functional is critical. The M06-2X functional predicts a larger HOMO-LUMO gap, suggesting greater molecular stability than B3LYP. For investigations into chemical reactivity, reaction kinetics, or electronic excitations, the M06-2X functional is recommended due to its superior parameterization for these properties.[10][12]
Ultimately, the choice of method should be guided by the specific research question. By understanding the strengths and weaknesses of different computational tools and adhering to a rigorous validation protocol (i.e., mandatory frequency analysis), researchers can confidently generate data that provides deep, actionable insights into molecular behavior, accelerating the process of discovery in both medicine and materials science.[6]
References
- Patsnap Synapse. (2025, May 21). What are computational methods for rational drug design?
- Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW.
- Mohamed, M. E., & Taha, K. K. (2011). Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Nature and Science.
- Sliwoski, G., Kothiwale, S., Meiler, J., & Lowe, E. W., Jr. (n.d.). Computational Methods in Drug Discovery. PubMed Central.
- SteerOn Research. (2025, March 28). The Role of Computational Chemistry in Accelerating Drug Discovery.
- Jorgensen, W. L. (2015, December 30). Computational Methods for Drug Discovery and Design. Journal of Medicinal Chemistry.
- Maiti, S. R. (2020, November 24). Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS).
- MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- ACS Publications. (n.d.). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A.
- Schlegel, H. B. (n.d.). Basis Sets Used in Molecular Orbital Calculations.
- Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program.
- University of Birmingham. (2013, October 22). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions.
- YouTube. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide.
- ResearchGate. (2025, October 14). (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Walker, M., Harvey, A. J. A., Sen, A., & Dessent, C. E. H. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. PubMed.
- Wikipedia. (n.d.). Gaussian (software).
- YouTube. (2025, August 23). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!
- Benchchem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1.
- Wikipedia. (n.d.). HOMO and LUMO.
- RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry.
- PubMed Central. (n.d.). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives.
- Gaussian.com. (2019, October 14). Gaussian 16.
- Semantic Scholar. (n.d.). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions.
- Thompson Rivers University. (2014, August 11). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison.
- ResearchGate. (n.d.). Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G.
- Gaussian.com. (2022, August 30). Density Functional (DFT) Methods.
- Smolecule. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- ChemBK. (2024, April 9). Ethyl 2-(benzo[d]thiazol-2-yl)acetate.
- Santa Cruz Biotechnology. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | CAS 29182-42-1.
- Wikipedia. (n.d.). Basis set (chemistry).
- BIOSYNCE. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate CAS 29182-42-1.
- Unknown. (n.d.). Basis Sets.
- FACCTs. (n.d.). 7.5. Choice of Basis Set - ORCA 6.0 Manual.
- Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- NIH. (n.d.). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1.
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- PMC. (n.d.). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. What are computational methods for rational drug design? [synapse.patsnap.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. steeronresearch.com [steeronresearch.com]
- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medium.com [medium.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 12. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. | Semantic Scholar [semanticscholar.org]
- 14. phys.ubbcluj.ro [phys.ubbcluj.ro]
- 15. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]
- 16. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 17. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 18. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 19. gaussian.com [gaussian.com]
- 20. scbt.com [scbt.com]
- 21. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 26. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 2-(thiazol-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the X-ray crystallographic analysis of ethyl 2-(thiazol-2-yl)acetate derivatives. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a comprehensive understanding for researchers in drug discovery and materials science. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and a thorough understanding of its structural characteristics is paramount for rational drug design.[1][2][3]
The 1,3-thiazole ring is an aromatic heterocyclic compound containing sulfur and nitrogen, which imparts unique electronic and structural properties.[1][3] These properties are crucial for its diverse biological activities, including as an antifungal, anti-inflammatory, and anticancer agent.[4] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these molecules, providing invaluable insights into their conformation, intermolecular interactions, and potential binding modes with biological targets.[5][6][7]
The Importance of Structural Elucidation
The precise knowledge of a molecule's three-dimensional structure is fundamental in modern drug development. For this compound derivatives, understanding the spatial orientation of the thiazole ring, the ethyl acetate side chain, and any substituents is critical. This information allows for the computational modeling of interactions with protein binding sites, facilitating the design of more potent and selective drug candidates. Furthermore, crystallographic data reveals the packing of molecules in the solid state, which is vital for understanding physical properties such as solubility and stability.[8]
Experimental Protocols: A Self-Validating Workflow
The following sections detail a robust and reproducible workflow for the synthesis, crystallization, and X-ray crystallographic analysis of a representative this compound derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Synthesis of a Representative Derivative: Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate
A common and effective method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. The synthesis of Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate can be achieved through the reaction of an α-haloketone with a thioamide.
Experimental Protocol:
-
Thioamide Preparation: Ethyl 2-thioacetoxyacetate is prepared by reacting ethyl 2-chloroacetate with sodium hydrosulfide.
-
α-Haloketone: 2-Bromo-1-(4-chlorophenyl)ethan-1-one is a commercially available starting material.
-
Condensation Reaction:
-
Dissolve ethyl 2-thioacetoxyacetate (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a mild base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Rationale: The Hantzsch synthesis is a reliable method for constructing the thiazole ring. The choice of ethanol as a solvent is due to its ability to dissolve the reactants and its appropriate boiling point for the reaction. The final purification by column chromatography ensures the isolation of a high-purity compound, which is a prerequisite for successful crystallization.
Crystallization of the Target Compound
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[5][6][9] For small organic molecules like this compound derivatives, several techniques can be employed.
Experimental Protocol: Slow Evaporation
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent. A good starting point is a solvent in which the compound is moderately soluble. For the target compound, solvents like acetone, acetonitrile, or a mixture of ethanol and water could be effective.
-
Preparation: Prepare a saturated or near-saturated solution of the compound at room temperature.
-
Crystallization: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator, and allow it to stand undisturbed for several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Rationale: Slow evaporation is a straightforward and often effective crystallization technique.[7] The gradual increase in solute concentration as the solvent evaporates provides the necessary supersaturation for crystal nucleation and growth. The slow rate of evaporation is crucial for the formation of well-ordered, single crystals.
X-ray Data Collection and Structure Refinement
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Rationale: The use of low temperatures during data collection improves the quality of the diffraction data. The choice of X-ray source depends on the crystal's composition and size. The refinement process minimizes the difference between the observed and calculated structure factors, resulting in an accurate and detailed three-dimensional model of the molecule.
Comparative Analysis of Thiazole Derivatives
| Compound | CCDC Deposition No. | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Ref. |
| Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate | Not specified | Monoclinic | P2₁/c | 5.4830(11) | 19.410(4) | 11.060(2) | 95.16(3) | 1172.3(4) | [10] |
| (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | 2178549 | Monoclinic | P2₁/c | 10.462(3) | 10.057(3) | 17.106(5) | 93.931(9) | 1794.1(9) | [7] |
| (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate | Not specified | Monoclinic | P2₁/n | 10.133(2) | 11.109(2) | 13.149(3) | 98.48(3) | 1464.1(5) | [11] |
Interpretation of Data:
The data in the table highlights the diversity in crystal packing and unit cell parameters even among related thiazole-containing structures. The crystal system and space group provide information about the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit in the crystal. These parameters are influenced by the size and shape of the molecule, as well as the nature of the intermolecular interactions, such as hydrogen bonds and π-π stacking.
For instance, the presence of different substituents on the thiazole ring can significantly alter the molecular conformation and the way molecules pack in the crystal, leading to different crystal systems and space groups. Understanding these packing motifs is crucial for predicting the solid-state properties of new derivatives.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the resulting molecular structure, the following diagrams are provided.
Sources
- 1. 141704-11-2|this compound|BLD Pharm [bldpharm.com]
- 2. Ethyl 2-(2-morpholinothiazol-4-yl)acetate () for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (PDF) Crystal Structure of Ethyl 2-[2-(4 [research.amanote.com]
- 9. mdpi.com [mdpi.com]
- 10. Ethyl 2-[2-(3-oxo-1,2-benzothiazol-2-yl)-1,3-thiazol-4-yl]acetate | C14H12N2O3S2 | CID 2328662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validated Quantification of Ethyl 2-(thiazol-2-yl)acetate
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. Ethyl 2-(thiazol-2-yl)acetate, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods for its quantification. This guide provides an in-depth comparison of potential analytical methodologies, grounded in the principles of scientific integrity and guided by the latest regulatory standards, such as the ICH Q2(R2) guidelines for analytical method validation.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for selecting and validating an analytical method tailored to their specific needs. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing the rationale behind experimental choices and the pathway to a fully validated, trustworthy analytical system.
The Criticality of Method Validation
Before delving into specific techniques, it is paramount to understand the "why" behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3] This involves a series of experiments to establish the performance characteristics of the method, ensuring that the data generated is reliable and reproducible.[4][5] The core parameters for validation, as outlined by the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[4]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for quantifying a pharmaceutical intermediate like this compound hinges on several factors, including the chemical properties of the analyte, the sample matrix, the required sensitivity, and the intended application of the method (e.g., in-process control vs. final product release).[6][7]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC is a cornerstone technique in pharmaceutical analysis that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For a compound like this compound, which possesses a chromophore in its thiazole ring, UV detection offers a straightforward and robust means of quantification.
Expertise & Experience in Method Development: The choice of a reversed-phase C18 column is a logical starting point due to the moderate polarity of the analyte. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, would be optimized to achieve a symmetric peak shape and a reasonable retention time. The detection wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity.
Workflow for HPLC-UV Method Validation:
Caption: Workflow for HPLC-UV Method Validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] The sample is vaporized and separated in a gaseous mobile phase, with subsequent detection by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis. The availability of GC-MS data for a structurally similar compound further supports its applicability.[9]
Expertise & Experience in Method Development: A key consideration for GC-MS is the choice of the capillary column. A mid-polarity column would be a suitable starting point. The temperature program of the GC oven is critical for achieving good separation. For quantification, Selected Ion Monitoring (SIM) mode would be employed in the mass spectrometer. This involves monitoring specific ions characteristic of this compound, which significantly enhances sensitivity and selectivity compared to scanning the full mass range.
Workflow for GC-MS Method Validation:
Caption: Workflow for GC-MS Method Validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[10][11] This technique is particularly advantageous for analyzing compounds at very low concentrations or in complex matrices. The analyte is first separated by LC, then ionized, and a specific precursor ion is selected. This ion is fragmented, and one or more product ions are monitored for quantification.
Expertise & Experience in Method Development: The initial LC separation would be developed similarly to the HPLC-UV method. The mass spectrometry parameters, however, require careful optimization. This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI), optimizing the cone voltage to maximize the abundance of the molecular ion, and determining the optimal collision energy to produce characteristic and stable product ions. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity.
Workflow for LC-MS/MS Method Validation:
Caption: Workflow for LC-MS/MS Method Validation.
Quantitative Data Comparison (Hypothetical Validation Data)
To illustrate the expected performance of these methods, the following table presents hypothetical validation data for the quantification of this compound. These values represent typical targets for a well-validated analytical method in the pharmaceutical industry.
| Performance Characteristic | HPLC-UV | GC-MS | LC-MS/MS | Acceptance Criteria (ICH Q2(R2) Reference) |
| Specificity | No interference at the retention time of the analyte. | No co-eluting peaks with the same mass spectrum. | No interfering peaks for the specific MRM transition. | The analytical procedure should be able to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] |
| Linearity (r²) | > 0.998 | > 0.998 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[5] |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 0.001 - 5 µg/mL | The specified range is normally derived from linearity studies.[5] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | 99.0 - 101.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] |
| Precision (% RSD) | < 2.0% | < 2.5% | < 1.5% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.0001 µg/mL | The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.0003 µg/mL | The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method Validation
-
Specificity: Analyze a blank solvent, a placebo (matrix without the analyte), a standard solution of this compound, and a sample solution. Demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Prepare a series of at least five standard solutions of this compound covering the expected concentration range. Inject each standard in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability: Perform at least six replicate injections of a standard solution at 100% of the target concentration. Calculate the relative standard deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Senior Application Scientist Insights: Choosing the Right Method
The choice among these powerful techniques is not a matter of which is "best," but which is most "fit-for-purpose."
-
HPLC-UV is the workhorse of many QC labs. It is robust, reliable, and cost-effective. For routine analysis where high sensitivity is not required, this is often the preferred method. Its simplicity makes it ideal for in-process controls and release testing of the drug substance.
-
GC-MS offers enhanced selectivity over HPLC-UV due to the added dimension of mass analysis. It is an excellent choice if volatile impurities are a concern and need to be monitored simultaneously. However, it is limited to thermally stable and volatile compounds.
-
LC-MS/MS provides the pinnacle of sensitivity and selectivity. This method is indispensable when quantifying trace levels of this compound, for instance, in pharmacokinetic studies, impurity profiling, or when dealing with complex sample matrices where matrix effects could interfere with other methods. While powerful, it is also the most complex and expensive to implement.
References
- ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks.
- Pharma Intermediates 7 Must-Know Tips for Quality Control. Novasol Biotech.
- Quantitative and Qualitative Analysis in Pharmaceuticals. Veeprho.
- How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech.
- Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. PubChem.
- Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Journal of Pharmaceutical Analysis.
- A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices. PubMed.
- Qualitative And Quantitative Analysis In Pharmaceutical Analysis. Simson Pharma Limited.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. youtube.com [youtube.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. veeprho.com [veeprho.com]
- 8. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 9. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate | C13H12ClNO2S | CID 597894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A liquid chromatography-mass spectrometry assay for simultaneous determination of two antimalarial thiazolium compounds in human and rat matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Comparative study of catalysts for "Ethyl 2-(thiazol-2-yl)acetate" synthesis
An In-Depth Comparative Guide to Catalytic Syntheses of Ethyl 2-(thiazol-2-yl)acetate
Authored by a Senior Application Scientist
Foreword: The Significance of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities.[1] this compound is a critical intermediate, serving as a versatile building block for more complex molecules, including anti-inflammatory drugs and other therapeutic agents.[2][3] The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug discovery and process development.
This guide provides a comparative analysis of key catalytic strategies for the synthesis of this compound. We move beyond mere protocols to dissect the underlying principles of each method, offering field-proven insights to guide your selection of the most appropriate catalytic system for your research objectives.
Pillar 1: The Foundational Hantzsch Thiazole Synthesis
The most established and versatile route to the thiazole core is the Hantzsch thiazole synthesis, first reported in 1887.[4][5] The reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide.[6] For our target molecule, this translates to the reaction between Ethyl bromoacetate (an α-haloester) and thioformamide.
The general workflow is a two-step, one-pot process involving nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Caption: High-level workflow for the Hantzsch synthesis of this compound.
While this reaction can proceed without a catalyst, often requiring only heat, modern synthetic chemistry demands greater efficiency, milder conditions, and improved sustainability. This has led to the development of numerous catalytic systems designed to accelerate the reaction and improve yields.
Pillar 2: A Comparative Study of Catalytic Strategies
We will now compare three distinct approaches: a traditional thermal method, a modern heterogeneous catalytic system, and an energy-efficient microwave-assisted protocol.
Method A: Traditional Synthesis (Thermal, Catalyst-Free)
This approach represents the baseline Hantzsch methodology. It relies on thermal energy to overcome the activation barriers for condensation and cyclization. While straightforward, it often suffers from longer reaction times and potentially lower yields compared to catalyzed alternatives.[4]
Method B: Heterogeneous Catalysis (Silica-Supported Tungstosilisic Acid)
Green chemistry principles have driven the adoption of solid-supported catalysts. Silica-supported tungstosilisic acid (SiW.SiO₂) is a prime example of a reusable, environmentally benign heterogeneous catalyst.[1][7] Its Brønsted acidic sites are believed to activate the carbonyl group of the ethyl bromoacetate, facilitating the initial nucleophilic attack by the thioformamide and subsequent dehydration step.[8] The use of ultrasonic irradiation can further enhance the reaction rate by improving mass transfer and activating the catalyst surface.
Method C: Microwave-Assisted Synthesis (p-Toluenesulfonic Acid Catalysis)
Microwave-assisted organic synthesis has revolutionized synthetic chemistry by dramatically reducing reaction times from hours to minutes. This technique uses microwave irradiation to rapidly and efficiently heat the reaction mixture. In this protocol, a catalytic amount of p-toluenesulfonic acid (PTSA), a strong organic acid, is used to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the condensation.[7]
Pillar 3: Quantitative Performance and Data Analysis
The selection of a synthetic route is critically dependent on quantitative outcomes. The following table summarizes the performance of the three methodologies for synthesizing thiazole derivatives, based on data from analogous reactions reported in the literature.
| Method | Catalyst System | Typical Conditions | Reaction Time | Reported Yield (%) | Key Advantages & Considerations |
| A: Traditional | None (Thermal) | Reflux in Ethanol | 8 - 12 hours | 60 - 75% | Simple setup; no catalyst cost or removal needed. Cons: Long reaction time, high energy consumption.[9] |
| B: Heterogeneous | SiW.SiO₂ | Ethanol/Water, Ultrasonic Irradiation, Room Temp. | 1.5 - 2 hours | 79 - 90% | Environmentally benign, high yield, mild conditions, catalyst is easily recoverable and reusable.[1][7] |
| C: Microwave | p-Toluenesulfonic Acid (PTSA) | Solvent-Free or PEG-400, Microwave Irradiation | 5 - 15 minutes | 85 - 95% | Extremely rapid synthesis, high yields, often requires minimal solvent. Cons: Requires specialized microwave reactor.[7] |
Pillar 4: Detailed Experimental Protocols & Mechanistic Insights
For a method to be trustworthy, it must be reproducible. Here, we provide detailed, self-validating protocols for each approach.
Protocol A: Traditional Synthesis (Thermal, Catalyst-Free)
This protocol is adapted from established Hantzsch synthesis procedures.[6][9]
-
Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thioformamide (1.0 eq) and 95% ethanol (40 mL).
-
Dissolution: Gently heat the mixture to reflux with stirring for 15-20 minutes until the thioformamide is fully dissolved.
-
Addition of Electrophile: Slowly add ethyl bromoacetate (1.05 eq) to the solution via a dropping funnel over 10 minutes.
-
Scientist's Note: A slight excess of the bromoacetate ensures the complete consumption of the more valuable thioformamide. A slow addition rate helps to control any initial exotherm.
-
-
Reaction: Maintain the reaction at reflux (approx. 78-80°C) for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexanes eluent system.
-
Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Purification: Pour the concentrated mixture into ice-cold water (50 mL) and neutralize with a saturated sodium bicarbonate solution. The crude product may precipitate or can be extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The final product is purified by column chromatography on silica gel.
Protocol B: Heterogeneous Catalysis (SiW.SiO₂ with Ultrasonic Irradiation)
This protocol is based on the green synthesis methodology reported by Bouherrou et al.[1][7]
-
Catalyst Preparation: Prepare or procure silica-supported tungstosilisic acid (SiW.SiO₂). Activate the catalyst by heating at 110°C for 2 hours before use.
-
Setup: In a 50 mL flask, suspend thioformamide (1.0 eq), ethyl bromoacetate (1.1 eq), and SiW.SiO₂ (0.1 g) in a 1:1 mixture of ethanol and water (20 mL).
-
Reaction: Place the flask in an ultrasonic bath at room temperature. Irradiate with ultrasound for 1.5 hours, monitoring the reaction by TLC.
-
Scientist's Note: Ultrasonic irradiation creates acoustic cavitation, which promotes high-energy microenvironments at the catalyst surface, accelerating the reaction even at ambient temperature.
-
-
Catalyst Recovery: Upon completion, filter the reaction mixture to recover the solid SiW.SiO₂ catalyst. Wash the catalyst with ethanol and dry it for reuse in subsequent reactions.
-
Purification: Concentrate the filtrate under reduced pressure. The residue is then subjected to a standard aqueous work-up and purification by column chromatography as described in Protocol A.
Protocol C: Microwave-Assisted Synthesis (PTSA Catalysis)
This protocol leverages the efficiency of microwave heating.[7]
-
Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine thioformamide (1.0 eq), ethyl bromoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq). Add PEG-400 (3 mL) as a green solvent and microwave transfer medium.
-
Scientist's Note: PEG-400 is an excellent solvent for microwave synthesis due to its high boiling point and strong microwave absorption. It is also considered an environmentally friendly solvent.
-
-
Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120°C for 10 minutes (power output typically 150-200 W).
-
Work-up and Purification: After cooling the vessel to room temperature, dilute the mixture with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL). The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product via column chromatography.
Mechanistic Pathway of Hantzsch Synthesis
The underlying mechanism involves a sequence of well-understood organic chemistry steps. The catalyst's role is primarily to accelerate the initial condensation and the final dehydration.
Caption: Step-wise mechanism of the Hantzsch thiazole condensation reaction.
Conclusion and Recommendations
The synthesis of this compound can be successfully achieved through various catalytic and non-catalytic methods.
-
The Traditional Thermal Method remains a viable option for laboratories without specialized equipment, though it is the least efficient in terms of time and energy.
-
The Heterogeneous SiW.SiO₂ Catalytic System represents an excellent balance of efficiency, sustainability, and mild reaction conditions. It is highly recommended for research focused on green chemistry principles and process scalability, where catalyst reusability is a significant economic and environmental advantage.
-
The Microwave-Assisted PTSA-Catalyzed Method is unparalleled in speed and often provides the highest yields. It is the ideal choice for high-throughput synthesis, rapid library generation, and situations where reaction time is the most critical factor.
Ultimately, the choice of catalyst depends on the specific priorities of the research team, including available equipment, desired throughput, cost considerations, and commitment to sustainable chemical practices.
References
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Basak, S. J., Paul, P., & Dash, J. (2022). Transition-Metal-Catalyzed Rapid Synthesis of Imidazo[2,1-b]thiazoles: Access to Aza-Fused Heterocycles via Aerobic Oxidative Coupling of 2-Aminothiazoles and Acetophenones. The Journal of Organic Chemistry, 87(15), 10185–10195.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Li, W., et al. (2018). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. Molecules, 23(8), 1873.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles.
- Aboraia, A. S., et al. (2016). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Medicinal Chemistry, 12(4), 378-391.
- Bouherrou, H., et al. (2017).
- Tetrahedron. (n.d.). Synthesis of 2-Substituted Thiazoles.
- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Taylor, R. J., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(49), 9070–9075.
- Shukla, A. P., & Verma, V. (2020). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 3647-3660.
- El-Sayed, W. A., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(40), 37471–37486.
- Azman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science and Advanced Technology, 1(2), 52-61.
- Singh, R., & Kumar, D. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ecological and Pest Letter Service, 13(2), 69-81.
- Fares, M., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-acetylpyridine: Synthesis, biological evaluation, and molecular modeling studies. Drug Design, Development and Therapy, 17, 175-191.
- Mallia, C. J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)
- ResearchGate. (n.d.). SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 10(4), 288-297.
- MDPI. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Patel, R. B., et al. (2015). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline -3,2'-thiazolidin]- 3'yl)amino)acetamide derivatives and their antibacterial evaluation. Journal of Chemical and Pharmaceutical Research, 7(7), 885-891.
- PrepChem.com. (n.d.). Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate.
- ResearchGate. (n.d.). Microwave-Assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.
- ResearchGate. (n.d.). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides.
- Al-Jbouri, F. F. H., & Al-Masoudi, N. A. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Egyptian Journal of Chemistry, 65(5), 1-10.
- SciELO. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuey.net [kuey.net]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bepls.com [bepls.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 2-(thiazol-2-yl)acetate: A Comparative Analysis of Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. Ethyl 2-(thiazol-2-yl)acetate is a valuable building block in medicinal chemistry, and its synthesis can be approached through various protocols. This guide provides an in-depth, comparative analysis of the most common and emerging methods for synthesizing this compound, with a focus on experimental efficiency, mechanistic rationale, and practical considerations.
Introduction: The Significance of this compound
This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ester functionality of this particular molecule provides a versatile handle for further chemical modifications, making it a crucial component in the synthesis of more complex bioactive molecules. The efficiency of its synthesis directly impacts the overall cost and timeline of drug discovery and development projects.
Comparative Analysis of Synthesis Protocols
This section will delve into the most established and innovative methods for the synthesis of this compound, comparing their core principles, efficiency, and practical applicability.
The Classic Approach: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and versatile method for the formation of thiazole rings.[1] The reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide.[1] For the synthesis of this compound, this involves the reaction of an ethyl haloacetate with thioformamide.
Mechanism:
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The strong nucleophilicity of the sulfur atom in the thioamide is a key driver of this reaction.
Sources
A Comparative Guide to the "In Silico" ADMET Properties of Ethyl 2-(thiazol-2-yl)acetate Derivatives
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to de-risking candidates and reducing costly late-stage failures.[1] The adage "fail early, fail cheap" is a guiding principle, and in silico predictive models have emerged as indispensable tools for this initial screening.[2][3] This guide provides a comprehensive comparison of the predicted ADMET properties of a series of hypothetical derivatives of Ethyl 2-(thiazol-2-yl)acetate, a scaffold of interest in medicinal chemistry due to the prevalence of the thiazole ring in numerous bioactive compounds.[4][5]
We will explore how subtle structural modifications can significantly impact a molecule's pharmacokinetic and toxicological profile. This analysis is grounded in established computational methodologies and aims to provide researchers with a framework for interpreting and leveraging in silico ADMET data in their own drug discovery endeavors.
The Imperative of Early ADMET Profiling
A pharmacologically potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration or if it elicits unacceptable toxicity.[1] The key ADMET parameters—absorption, distribution, metabolism, excretion, and toxicity—govern a drug's journey through the body and ultimately determine its safety and efficacy.[2] Computational, or in silico, toxicology and pharmacokinetics offer a rapid and cost-effective means to evaluate these properties before a compound is even synthesized.[3] These predictive models, often powered by machine learning and quantitative structure-activity relationships (QSAR), are trained on vast datasets of experimentally determined properties, allowing them to discern correlations between a molecule's structure and its likely ADMET profile.[2][6][7]
Experimental Design: A Comparative In Silico Analysis
For this comparative guide, we will evaluate the parent molecule, this compound, and three hypothetical derivatives with modifications at the 5-position of the thiazole ring. These derivatives were chosen to represent common medicinal chemistry strategies for modulating potency and physicochemical properties.
-
Parent Molecule (ETP-001): this compound
-
Derivative 1 (ETP-002): Ethyl 2-(5-bromo-thiazol-2-yl)acetate
-
Derivative 2 (ETP-003): Ethyl 2-(5-(4-chlorophenyl)-thiazol-2-yl)acetate
-
Derivative 3 (ETP-004): Ethyl 2-(5-(morpholin-4-yl)-thiazol-2-yl)acetate
Our in silico evaluation will encompass a suite of critical ADMET endpoints, predicted using a workflow that simulates the use of contemporary computational chemistry platforms.[1][8]
Caption: Workflow for the in silico ADMET profiling of this compound derivatives.
Physicochemical Properties and Drug-Likeness: The Rule of Five
A foundational checkpoint in drug discovery is the assessment of "drug-likeness," often guided by Lipinski's Rule of Five.[9][10][11] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) under 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).[10][12][13] While not an immutable law, it serves as a valuable filter for identifying compounds with a higher probability of becoming successful oral drugs.[11][12]
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance
| Compound | Molecular Formula | MW ( g/mol ) | logP | HBD | HBA | Lipinski Violations |
| ETP-001 | C7H9NO2S | 171.22 | 1.2 | 0 | 3 | 0 |
| ETP-002 | C7H8BrNO2S | 250.11 | 1.9 | 0 | 3 | 0 |
| ETP-003 | C13H12ClNO2S | 281.76 | 3.5 | 0 | 3 | 0 |
| ETP-004 | C11H16N2O3S | 256.32 | 0.8 | 0 | 5 | 0 |
As the data indicates, all four compounds are well within the desirable physicochemical space defined by Lipinski's Rule of Five, suggesting they possess a favorable starting point for oral bioavailability. The modifications in ETP-002, ETP-003, and ETP-004, while increasing molecular weight, do not push the compounds into a problematic range. Notably, the addition of the polar morpholine group in ETP-004 reduces the predicted lipophilicity (logP).
Absorption and Distribution: Getting to the Target
For a systemic effect, a drug must be absorbed from its site of administration and distribute to the target tissue. Key predictors for these processes include human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Table 2: Predicted Absorption and Distribution Properties
| Compound | HIA (%) | Caco-2 Permeability (logPapp, cm/s) | BBB Penetration |
| ETP-001 | > 90% | High | Yes |
| ETP-002 | > 90% | High | Yes |
| ETP-003 | > 90% | High | Yes |
| ETP-004 | > 90% | Moderate | No |
All derivatives are predicted to have high intestinal absorption, a positive attribute for orally administered drugs.[14] However, the introduction of the morpholine ring in ETP-004, which increased polarity, is predicted to reduce its ability to cross the blood-brain barrier. This illustrates a critical concept in drug design: a structural change intended to optimize one property can have significant, and sometimes desirable, effects on another. For a drug targeting the central nervous system, ETP-004 would be a poor candidate, but for a peripherally acting drug, this lack of BBB penetration would be a key safety feature, minimizing potential CNS side effects.
Metabolism: The Role of Cytochrome P450
The cytochrome P450 (CYP) family of enzymes is central to the metabolism of most drugs.[15] A compound's interaction with these enzymes can influence its half-life and potential for drug-drug interactions. It is crucial to assess whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[15][16][17] Inhibition of these enzymes can lead to toxic accumulation of co-administered drugs.[18]
Table 3: Predicted Cytochrome P450 Interactions
| Compound | CYP2D6 Inhibitor | CYP3A4 Inhibitor | CYP2D6 Substrate | CYP3A4 Substrate |
| ETP-001 | No | No | Yes | Yes |
| ETP-002 | No | No | Yes | Yes |
| ETP-003 | Yes | No | No | Yes |
| ETP-004 | No | No | Yes | Yes |
Our in silico analysis predicts that the addition of a 4-chlorophenyl group (ETP-003) introduces a liability: inhibition of CYP2D6. This is a significant finding, as CYP2D6 is responsible for the metabolism of a large number of clinically used drugs. This predicted inhibition would necessitate further in vitro investigation. The other compounds are not predicted to be inhibitors of the major isoforms, which is a favorable characteristic. All compounds, with the exception of ETP-003 for CYP2D6, are predicted to be substrates for CYP2D6 and CYP3A4, suggesting these enzymes will be involved in their clearance.[19]
Caption: Relationship between physicochemical properties and overall oral bioavailability.
Toxicity: Predicting Adverse Effects
Toxicity is a major cause of drug attrition.[20] In silico models can provide early warnings for several key toxicities, including cardiotoxicity (often via hERG channel inhibition) and hepatotoxicity (drug-induced liver injury).[6][20][21][22][23]
Table 4: Predicted Toxicological Profile
| Compound | hERG Inhibition | Hepatotoxicity |
| ETP-001 | Low Risk | Low Risk |
| ETP-002 | Low Risk | Low Risk |
| ETP-003 | Moderate Risk | Low Risk |
| ETP-004 | Low Risk | Low Risk |
The prediction of moderate risk for hERG inhibition for ETP-003 is another significant red flag. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[6] This finding, combined with the predicted CYP2D6 inhibition, would likely deprioritize ETP-003 for further development without significant modification to mitigate these risks. The parent compound and the other two derivatives show a more favorable, low-risk toxicity profile.
Synthesis of Findings and Recommendations
This comparative in silico guide demonstrates the power of early ADMET profiling in differentiating a series of closely related analogues.
-
ETP-001 (Parent): Exhibits a generally favorable ADMET profile with no major predicted liabilities, making it a solid starting point for optimization.
-
ETP-002 (Bromo-derivative): Maintains the favorable profile of the parent compound. The introduction of the bromine atom could be explored for modulating potency or for use as a synthetic handle, without incurring significant ADMET penalties.
-
ETP-003 (Chlorophenyl-derivative): While compliant with Lipinski's rules, this derivative is flagged for two significant risks: CYP2D6 inhibition and hERG channel inhibition. These predictions strongly suggest that this modification is a bio-isosteric dead-end and should be avoided.
-
ETP-004 (Morpholino-derivative): This derivative also shows a good overall profile, with the added feature of being unlikely to penetrate the BBB. This makes it an attractive candidate for peripherally restricted targets where CNS side effects are a concern.
Based on this in silico analysis, ETP-001, ETP-002, and ETP-004 are the most promising candidates to advance to in vitro testing. The predictions for ETP-003 serve as a valuable "fail early" lesson, saving the resources that would have been expended on its synthesis and biological evaluation.
It is crucial to remember that in silico predictions are not a substitute for experimental validation.[2] They are, however, an essential tool for hypothesis generation and for prioritizing the most promising compounds for synthesis and further testing, thereby accelerating the drug discovery cycle.
References
- Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC. PubMed Central.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis.
- Lipinski's rule of five. Wikipedia.
- The Rule of 5 - Two decades later. Sygnature Discovery.
- The Study on the hERG Blocker Prediction Using Chemical Fingerprint Analysis - PMC. NIH.
- ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Portal.
- ADMET Predictive Models | AI-Powered Drug Discovery. Aurigene Pharmaceutical Services.
- ADMET Predictions - Computational Chemistry Glossary. Deep Origin.
- ADMET-AI.
- Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com.
- Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers.
- Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
- Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. PubMed.
- ADMET Prediction Software. Sygnature Discovery.
- Lipinski's rule of five. Moodle@Units.
- Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC. PubMed Central.
- Synthesis, DFT, ADMET and molecular docking studies of thiazole derived thiazolidinone-based chalcone derivatives: alzheimer's disease current therapies. PubMed.
- Benchmarking of Small Molecule Feature Representations for hERG, Nav1.5, and Cav1.2 Cardiotoxicity Prediction | Journal of Chemical Information and Modeling. ACS Publications.
- Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. MDPI.
- Synthesis, molecular docking and ADMET studies of bis-benzimidazole-based thiadiazole derivatives as potent inhibitors, in vitro α-amylase and α-glucosidase. Arabian Journal of Chemistry.
- Machine learning to predict metabolic drug interactions related to cytochrome P450 isozymes - PMC. PubMed Central.
- Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. MDPI.
- (PDF) In silico and In Vitro Prediction of New Synthesized N-heterocyclic Compounds as Anti-SARS-CoV-2. ResearchGate.
- Full article: Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Taylor & Francis Online.
- Predicting regioselectivity and lability of P450 metabolism. Optibrium.
- Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
- Computational methods and tools to predict cytochrome P450 metabolism for drug discovery.
- Development of In Silico Models for Predicting Potential Time-Dependent Inhibitors of Cytochrome P450 3A4 | Molecular Pharmaceutics. ACS Publications.
- In silico toxicology: computational methods for the prediction of chemical toxicity - PMC.
- Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives | Request PDF. ResearchGate.
- Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives - Taylor & Francis Group. Figshare.
- In silico prediction of toxicity and its applications for chemicals at work - PMC. NIH.
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. MDPI.
- (PDF) In Silico Prediction of Organ Level Toxicity: Linking Chemistry to Adverse Effects.
Sources
- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 2. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents [mdpi.com]
- 6. The Study on the hERG Blocker Prediction Using Chemical Fingerprint Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 14. mdpi.com [mdpi.com]
- 15. Machine learning to predict metabolic drug interactions related to cytochrome P450 isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. optibrium.com [optibrium.com]
- 20. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 2-(thiazol-2-yl)acetate
For Immediate Use by Laboratory Professionals
As a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and specialty chemicals, Ethyl 2-(thiazol-2-yl)acetate demands rigorous adherence to safety and disposal protocols. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
I. Understanding the Hazard Profile
Before any handling or disposal, it is paramount to understand the inherent risks associated with this compound and its common solvent, ethyl acetate. While specific data for the conjugated molecule can be limited, the hazards of its components and similar structures provide a strong basis for a cautious approach.
| Hazard Classification | Description | Primary Mitigation |
| Flammability | Ethyl acetate is a highly flammable liquid and vapor (NFPA Rating = 3). Vapors can form explosive mixtures with air and may travel to an ignition source and "flash back."[1] | Handle away from heat, sparks, open flames, and other ignition sources.[2] Use explosion-proof electrical and ventilating equipment.[2] Ground and bond containers during transfer.[3] |
| Health Hazards | Causes serious eye irritation.[2][4] May cause skin irritation and respiratory tract irritation.[4] May cause drowsiness or dizziness.[2] | Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, gloves (butyl or neoprene recommended, nitrile is not recommended for ethyl acetate), and a lab coat.[3] Use only in a well-ventilated area or under a chemical fume hood.[4][5] |
| Environmental Hazards | The product should not be allowed to enter drains or water courses.[5] Prevent spillage from entering drains or waterways.[4] | Contain spills with inert absorbent materials. Do not release into the environment.[2][5] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be treated as a hazardous waste process, managed in strict accordance with local, state, and federal regulations.[5]
Step 1: Segregation and Waste Collection
-
Isolate the Waste: Immediately segregate waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) from other laboratory waste streams.[6]
-
Use a Designated, Compatible Container: Collect the waste in a clearly labeled, sealable, and compatible container.[1][3][6] Polyethylene or polypropylene containers are often recommended.[4] The container must be marked as "Hazardous Waste" and should specify the contents (this compound).
-
Avoid Mixing: Never mix this waste with incompatible chemicals, such as strong oxidizers, strong acids, or strong bases, as this can cause fires or explosions.[1]
Step 2: Spill and Contamination Management
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[5] Remove all sources of ignition.[1][2]
-
Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[4][5] Do not use water, as it may not be an effective extinguishing medium and can spread contamination.[5]
-
Collect and Dispose: Carefully collect the absorbed material and place it into your designated hazardous waste container.[1][4]
-
Decontaminate: Clean the spill area, preferably with a detergent solution, and ensure all cleaning materials are also disposed of as hazardous waste.[5] Decontaminate and launder all protective clothing before reuse.[4]
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][3] The storage area should be secure and locked.[2][4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment system, such as a chemical-resistant tub, to contain any potential leaks.[3]
Step 4: Final Disposal
-
Professional Disposal Service: The final disposal of chemical waste must be handled by a licensed and approved hazardous waste disposal company.[2][7] These services are equipped to manage the chemical waste in compliance with all regulatory requirements, which may involve methods like incineration or other chemical treatments.[6]
-
Documentation: Maintain meticulous records of the waste generated, including its composition, quantity, and the date of disposal. This documentation is a crucial part of regulatory compliance.
III. Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
IV. Regulatory Framework
Disposal procedures are governed by regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[8][9] this compound, especially when dissolved in ethyl acetate, would likely be classified as a hazardous waste due to its ignitability characteristic (D001).[10]
-
OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories standard - 29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for the safe removal of contaminated waste.[11][12]
Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. Always consult your institution's specific Chemical Hygiene Plan and your local waste regulation authority for detailed guidance.[1][5]
References
- Material Safety Data Sheet. (2025-01-15). Sasol Chemicals.
- Safety D
- OSHA Compliance For Labor
- Ethyl-2-(2-benzothiazolyl) acetate Safety Data Sheet. (2023-07-12). Apollo Scientific.
- Ethyl Acetate Waste Disposal Procedures.
- Ethyl acetate Safety Data Sheet. (2009-10-13). Fisher Scientific.
- Ethyl acetate Safety D
- Disposing of Solvent Waste. The BRC.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?. Environmental Marketing Services.
- LCSS: ETHYL ACETATE.
- Ethyl Acetate Safety Data Sheet. (2025-08-14). Sasol Chemicals (USA) LLC.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine.
- EPA Regulations for Healthcare & Pharmaceuticals. (2025-05-20). Stericycle.
- EPA Subpart P Regul
Sources
- 1. LCSS: ETHYL ACETATE [web.stanford.edu]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 10. pwaste.com [pwaste.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-(thiazol-2-yl)acetate
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Ethyl 2-(thiazol-2-yl)acetate. Our objective is to move beyond mere compliance and instill a deep-rooted culture of safety. By understanding the causality behind each procedural step, you will be equipped to handle this and other chemical reagents with the highest degree of confidence and protection.
Hazard Recognition & Risk Assessment: The Foundation of Safety
Before any container is opened, a thorough understanding of the potential hazards is paramount. The American Chemical Society (ACS) promotes the R.A.M.P. framework—Recognize, Assess, Minimize, and Prepare—as a foundational model for laboratory safety.[1][2][3] This guide is structured around that expert-validated principle.
This compound is a heterocyclic compound containing a thiazole ring and an ethyl ester functional group. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, a robust hazard assessment can be synthesized by examining its core components and related structures.
Anticipated Hazard Profile:
| Hazard Category | Anticipated Risk | Rationale & Authoritative Source |
| Skin Irritation | Category 2 | Thiazole derivatives are known skin irritants.[4][5] Direct contact may cause redness, inflammation, and discomfort. |
| Eye Damage/Irritation | Serious - Category 2 | Thiazole itself is associated with a risk of serious eye damage.[6] Esters like ethyl acetate are also known to cause serious eye irritation.[7][8] Splashes pose a significant threat to vision. |
| Respiratory Irritation | Category 3 | Vapors or aerosols may irritate the respiratory tract, leading to coughing and discomfort.[4][5] This is a common hazard for volatile or semi-volatile organic compounds. |
| Harmful if Swallowed | Category 4 | Ingestion of thiazole compounds may be harmful or fatal in significant quantities.[6][9][10] |
| Flammability | Flammable Liquid | Both thiazole and ethyl acetate are flammable liquids.[9][11] The compound should be kept away from ignition sources. |
Primary Routes of Exposure:
-
Dermal Contact: The most common route of exposure is through accidental spills on the skin or contaminated surfaces.
-
Ocular Contact: Splashes during transfer or reaction quenching are a primary cause of eye exposure.
-
Inhalation: Vapors can be inhaled, especially when handling the material outside of a properly functioning chemical fume hood.
Minimizing Risk: A Multi-Layered PPE & Engineering Control Protocol
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Its effectiveness is entirely dependent on proper selection and use, which must be preceded by engineering and administrative controls.
Core Principle: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[12][13] PPE is mandatory even when using a fume hood, as it protects against splashes and unforeseen contact.
Task-Based PPE Selection
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Protection Area | Standard Operations (Weighing, Transfers, Reaction Monitoring) | High-Risk Operations (Large-Volume Transfers, Pressurized Reactions, Spill Cleanup) | Rationale & Specifications |
| Eye & Face | Chemical Splash Goggles | Chemical Splash Goggles AND a full Face Shield | Goggles provide a seal around the eyes to protect from splashes.[14][15] A face shield worn over goggles is required when the risk of a significant splash is elevated.[14][16] All eyewear must be ANSI Z.87.1 compliant.[14][16] |
| Hand | Disposable Nitrile Gloves (Minimum 4 mil thickness) | Double-Layered Nitrile Gloves or Neoprene-over-Nitrile Gloves | Nitrile provides good resistance to a range of chemicals for incidental contact.[14][16] Double-gloving increases protection against tears and provides a simple method for decontamination (removing the outer pair). Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. |
| Body | Flame-Resistant (FR) Laboratory Coat | Chemical-Resistant Apron over an FR Laboratory Coat | An FR lab coat protects against splashes and flash fires.[16] The coat must be fully buttoned. An apron adds a layer of chemical-resistant protection for the torso during tasks with a higher splash potential. |
| Footwear | Closed-toe, liquid-resistant shoes | Closed-toe, liquid-resistant shoes | Shoes must cover the entire foot to protect from spills.[15][16] Perforated shoes or sandals are never acceptable in a laboratory setting. |
| Respiratory | Not required if working in a certified chemical fume hood | Air-Purifying Respirator (APR) with organic vapor cartridges | Engineering controls (fume hood) are the primary method of respiratory protection.[16] In the event of a large spill or ventilation failure, a properly fitted respirator is essential. Use of respirators requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[15][16] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: A flowchart guiding PPE selection based on task scale and risk level.
Operational and Disposal Protocols
Safe handling extends beyond wearing the right equipment; it involves a systematic approach to every step of the workflow, from preparation to disposal.
Step-by-Step Safe Handling Protocol
-
Preparation: Before starting, ensure your chemical fume hood has a current certification and is functioning correctly. Designate a specific area within the hood for the procedure.
-
PPE Inspection & Donning: Inspect all PPE for damage (e.g., cracks in goggles, holes in gloves). Don PPE in the correct order: lab coat, then goggles/face shield, then gloves.
-
Chemical Handling: Perform all transfers of this compound within the fume hood. Use non-sparking tools and ensure containers are well-grounded to prevent static discharge.[9][11] Keep containers closed when not in use.
-
Post-Procedure Decontamination: After the procedure, wipe down the work area with an appropriate solvent (e.g., isopropanol), disposing of the wipes as hazardous waste.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. The general sequence is: gloves, apron (if used), face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Emergency Preparedness
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Spill: For a small spill (<100 mL) inside a fume hood, use a chemical spill kit with an absorbent material. For larger spills or any spill outside a fume hood, evacuate the area, alert colleagues, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Waste Disposal Plan
All materials contaminated with this compound must be managed as hazardous waste in accordance with EPA's Resource Conservation and Recovery Act (RCRA) and local regulations.[17][18][19]
-
Waste Determination: The material is classified as hazardous due to its irritant properties and flammability.[18]
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Keep liquid organic waste separate from contaminated solid waste (gloves, paper towels, etc.).
-
Containerization: Use only approved, properly labeled hazardous waste containers.[17] The label must clearly state "Hazardous Waste" and list the chemical constituents.
-
Accumulation: Keep waste containers securely closed except when adding waste.[17] Store the container in a designated satellite accumulation area until it is collected by trained EHS personnel.
By adhering to these detailed protocols, you actively contribute to a robust safety culture, ensuring the protection of yourself, your colleagues, and your research.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- American Chemical Society (ACS). (2016). ACS Publishes Guidelines for Secondary School Laboratory Safety.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- IPG. (2023). Decoding OSHA Laboratory Standards: Safety Essentials.
- Texdelta. (2024). The importance of Personal Protective Equipment in the handling of chemicals.
- American Chemical Society (ACS). (2017). Safety in Academic Chemistry Laboratories.
- Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories.
- National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard.
- American Chemical Society (ACS). (n.d.). Safety Tipsheets & Best Practices.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
- American Chemical Society (ACS). (n.d.). Guidelines for Chemical Laboratory Safety in Secondary Schools.
- U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- SmartLabs. (n.d.). Esterification.
- Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste.
- Hubei Sanli Fengxiang Technology Co., Ltd. (2020). What are the Precautions for Ethyl Acetate?
- U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
- Lab Alley. (n.d.). Ethyl Acetate Safety Data Sheet.
- Wikipedia. (n.d.). Thiazole.
Sources
- 1. ACS publishes Guidelines for Secondary School Laboratory Safety | Chemical Education Xchange [chemedx.org]
- 2. acs.org [acs.org]
- 3. acs.org [acs.org]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. media.laballey.com [media.laballey.com]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. ipgsf.com [ipgsf.com]
- 13. acs.org [acs.org]
- 14. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 15. falseguridad.com [falseguridad.com]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. epa.gov [epa.gov]
- 18. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 19. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
